molecular formula C10H9BrO3 B7814980 Methyl 3-(2-bromoacetyl)benzoate CAS No. 915402-28-7

Methyl 3-(2-bromoacetyl)benzoate

Cat. No.: B7814980
CAS No.: 915402-28-7
M. Wt: 257.08 g/mol
InChI Key: QOUUCORIWWWPLU-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoacetyl)benzoate is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-bromoacetyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUUCORIWWWPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919673
Record name Methyl 3-(bromoacetyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915402-28-7
Record name Methyl 3-(bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-(2-bromoacetyl)benzoate CAS number 27475-19-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(2-bromoacetyl)benzoate (CAS: 27475-19-0): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound is a bifunctional chemical intermediate of significant interest to the pharmaceutical and organic synthesis sectors. Possessing two distinct reactive sites—a highly electrophilic α-bromo ketone and a modifiable methyl ester on an aromatic ring—this compound serves as a versatile scaffold for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis protocols, core reactivity, and applications, with a focus on the mechanistic principles that underpin its utility.

Part 1: Physicochemical Properties and Safety Profile

This compound is a solid at room temperature, valued for its role as a building block in synthesizing more complex molecules.[1] Its bifunctional nature makes it a key intermediate in various organic reactions.[1]

Chemical Identity and Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling and use in experimental settings.

PropertyValueSource(s)
CAS Number 27475-19-0[1][2]
Molecular Formula C₁₀H₉BrO₃[3][4]
Molecular Weight 257.08 g/mol [3][4]
IUPAC Name This compound[5]
Synonyms 3-(2-Bromo-acetyl)-benzoic acid methyl ester[1][4][6]
Appearance Solid[1]
Purity 95% - 98%[3]
Density 1.5 ± 0.1 g/cm³[4]
Flash Point 158.6 ± 22.3 °C[4]
Spectral Data

Spectroscopic data is critical for the unambiguous identification and quality assessment of this compound.

TechniqueDataSource(s)
¹H NMR (300 MHz, DMSO-d₆, 300K) δ 3.89 (s, 3H, -OCH₃), 5.00 (s, 2H, -CH₂Br), 7.67-7.76 (m, 1H, Ar-H), 8.18-8.28 (m, 2H, Ar-H), 8.49 (s, 1H, Ar-H)[6]
Mass Spec. (ES⁺) requires: 256, found: 257 (M+H)⁺[6]
IR (Typical) Expected peaks: ~1720 cm⁻¹ (ester C=O stretch), ~1690 cm⁻¹ (ketone C=O stretch), ~1200-1300 cm⁻¹ (C-O stretch), ~600-700 cm⁻¹ (C-Br stretch)[7]
Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

  • GHS Classification : Signal word: Danger . Pictogram: GHS05 (Corrosion).

  • Hazard Statements : H314 - Causes severe skin burns and eye damage.[8]

  • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).

  • Other Hazards : The compound is a lachrymator and sternutator (induces sneezing).[8]

  • Handling : Handle in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing. Use non-sparking tools and prevent the formation of dust.[4][8]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures range from room temperature to 2-8°C.[9]

Part 2: Synthesis and Purification

The synthesis of this compound can be approached from two primary strategic directions: (1) esterification of the pre-formed bromoacetyl benzoic acid, or (2) α-bromination of a methyl acetylbenzoate precursor. The choice depends on starting material availability and desired scale.

Protocol 1: Esterification of 3-(Bromoacetyl)benzoic acid

This method is direct if the corresponding carboxylic acid is available. The use of trimethylsilyl diazomethane is efficient for small-scale synthesis but requires special precautions due to its toxicity and explosive nature.

Step-by-Step Methodology:

  • Dissolve 3-(bromoacetyl)benzoic acid in a 7:3 mixture of toluene and methanol.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of trimethylsilyl diazomethane (2 M solution in diethyl ether) to the stirred solution.

  • Allow the reaction to stir at room temperature for 5-10 minutes, monitoring for the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to yield the crude product.

  • Purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/water).

This procedure has been reported to afford the product in 66% yield.[6]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product A 3-(Bromoacetyl)benzoic acid D Mix & Stir at RT (5-10 min) A->D B TMS-Diazomethane B->D C Toluene/Methanol C->D E Concentrate in vacuo D->E F Recrystallize E->F G This compound F->G

Caption: Workflow for Synthesis via Esterification.

Protocol 2: α-Bromination of Methyl 3-acetylbenzoate

This is a more common and often more practical approach, as aryl ketones are typically readily available. The reaction proceeds via an acid-catalyzed enol intermediate.[10][11]

Step-by-Step Methodology:

  • Dissolve Methyl 3-acetylbenzoate in a suitable solvent, such as glacial acetic acid or 1,4-dioxane.[12][13]

  • Add a catalytic amount of a strong acid, such as HBr.[13]

  • Slowly add a slight molar excess (1.1 equivalents) of bromine (Br₂) to the solution while stirring. The reaction can be performed at room temperature or gently heated/irradiated to increase the rate.[12]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy excess bromine.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purify via column chromatography or recrystallization.

The key to this reaction's success is the acid-catalyzed formation of the enol, which is the nucleophilic species that attacks the bromine.[10] The reaction rate is dependent on the ketone and acid concentration but independent of the bromine concentration, indicating that enol formation is the rate-limiting step.[10]

G cluster_reactants Reactants cluster_product Product Ketone Methyl 3-acetylbenzoate Protonated Ketone Protonated Ketone Ketone->Protonated Ketone H⁺ (cat.) Enol Intermediate Enol Intermediate Protonated Ketone->Enol Intermediate -H⁺ (Rate-Limiting) Oxonium Ion Oxonium Ion Enol Intermediate->Oxonium Ion Br₂ α-Bromo Ketone This compound Oxonium Ion->α-Bromo Ketone -H⁺

Caption: Acid-Catalyzed α-Bromination Mechanism.

Part 3: Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the predictable reactivity of its functional groups.

The Electrophilic Nature of the α-Carbon

The α-carbon (the carbon atom adjacent to the carbonyl group and bonded to the bromine) is the primary site of reactivity. The strong electron-withdrawing inductive effect of the adjacent carbonyl oxygen polarizes the C-Br bond, imparting a significant partial positive charge (δ+) on the α-carbon.[7] This makes it highly susceptible to attack by a wide range of nucleophiles in Sₙ2-type reactions.[7] The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is significantly enhanced compared to corresponding alkyl halides.[7]

Caption: Electrophilic α-Carbon in α-Bromo Ketones.

Reactions at the Bromoacetyl Moiety: Gateway to Heterocycles

The reaction of the bromoacetyl group with various nucleophiles is a cornerstone of heterocyclic synthesis.[7][12]

  • With Nitrogen Nucleophiles : Reaction with amines, imines, or hydrazines can lead to the formation of pyrroles, imidazoles, and other nitrogen-containing heterocycles.[7]

  • With Sulfur Nucleophiles : Thioamides and thioureas react readily to form thiazoles, a common scaffold in medicinal chemistry (Hantzsch thiazole synthesis).

  • With Oxygen Nucleophiles : Carboxylic acids or phenols can react to form α-acyloxy ketones.[7]

Reactions Involving the Ester and Aromatic Ring

While the bromoacetyl group is more reactive, the other functionalities can also be manipulated:

  • Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing another handle for modification, such as amide coupling.[14][15]

  • Electrophilic Aromatic Substitution : Both the acetyl and ester groups are electron-withdrawing and meta-directing.[15][16] Therefore, reactions like nitration or halogenation on the aromatic ring will preferentially occur at the positions meta to these groups (C5 position).

Part 4: Applications in Medicinal Chemistry and Organic Synthesis

The structural features of this compound make it an important precursor for compounds of therapeutic interest.

Role as a Key Building Block for Heterocyclic Scaffolds

α-Haloketones are indispensable precursors for a vast range of heterocyclic compounds with notable biological activity.[12] The ability to react with bifunctional nucleophiles in a controlled manner allows for the rapid construction of complex ring systems.

G A This compound C Cyclocondensation A->C B Thioamide (R-C(=S)NH₂) B->C D Substituted Thiazole Derivative C->D

Caption: General Scheme for Hantzsch Thiazole Synthesis.

Case Study: Design of Bioactive Molecules

While direct applications of this compound in marketed drugs are not prominent, its structural motifs are highly relevant. The related compound, 3-(2-bromoacetyl)phenyl benzoate, is a key starting material for the synthesis of phenylephrine, a widely used decongestant.[17][18] This highlights the value of the bromoacetylphenyl core in pharmaceutical synthesis. Furthermore, the diaryl ether motif, which can be formed using related building blocks, is a common feature in many kinase inhibitors designed for cancer therapy.[19] The electrophilic nature of the bromoacetyl group also allows it to be used as a covalent modifier for targeting specific amino acid residues (like cysteine) in enzyme active sites.

Part 5: Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a methyl 3-(2-aminothiazol-4-yl)benzoate derivative.

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or DMF.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the free base of the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified thiazole derivative.

Analytical Characterization Protocol (HPLC)

Purity assessment is crucial. A general reverse-phase HPLC method is provided below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Vol. 10 µL

Conclusion

This compound is a high-value, versatile chemical reagent. Its predictable and distinct reactivity at the α-bromo ketone and methyl ester functionalities provides a robust platform for synthetic chemists. The mechanistic understanding of its reactivity, particularly the activation of the α-carbon, enables its strategic deployment in the synthesis of complex molecules, most notably heterocyclic scaffolds relevant to drug discovery. Proper adherence to safety protocols is paramount when handling this corrosive and lachrymatory compound. Future applications will likely continue to leverage its bifunctional nature to create novel molecular libraries for screening against a range of therapeutic targets.

References

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

  • Scilit. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • Semantic Scholar. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • ResearchGate. The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines | Request PDF. [Link]

  • CP Lab Safety. This compound, 95% Purity, C10H9BrO3, 5 grams. [Link]

  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

  • Capot Chemical. 27475-19-0 | this compound. [Link]

  • Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

  • ChemSynthesis. methyl 3-(2-bromoethyl)benzoate. [Link]

  • Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Reddit. Affecting Reactivity of Methyl Benzoate w/ Substituents. [Link]

  • Royal Society of Chemistry. Supporting Information for Catalytic aerobic oxidative esterification of alcohols. [Link]

  • Ambekar, S. P., et al. (2013). 3-(2-Bromoacetyl)phenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(3), o322. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • ResearchGate. Reactions with nucleophiles. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • YouTube. Synthesis of Methyl benzoate with reaction mechanism. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • ResearchGate. 3-(2-Bromoacetyl)phenyl benzoate. [Link]

  • Matteson, D. S. (2021). Reactions of Benzylboronate Nucleophiles. Synlett, 32(10), 969-973. [Link]

  • ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate | Request PDF. [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

Sources

An In-depth Technical Guide to Methyl 3-(2-bromoacetyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(2-bromoacetyl)benzoate is a bifunctional organic molecule of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its structure, featuring a reactive α-bromo ketone moiety and a methyl ester group on a benzene ring, makes it a versatile building block for the construction of a wide array of complex organic molecules and heterocyclic systems. The electrophilic nature of the carbon bearing the bromine atom, activated by the adjacent carbonyl group, allows for facile nucleophilic substitution reactions, making it a valuable precursor for the synthesis of various pharmaceutical intermediates. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. This section details the key physical and chemical characteristics of this compound.

General Properties

This compound is a solid at room temperature.[1] Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 3-(2-Bromo-acetyl)-benzoic acid methyl ester, Benzoic acid, 3-(bromoacetyl)-, methyl ester[3]
CAS Number 27475-19-0[3][4]
Molecular Formula C₁₀H₉BrO₃[3]
Molecular Weight 257.08 g/mol [3][4]
Physical Form Solid[1]
Purity Typically ≥98%[1]
Tabulated Physical Data
ParameterValueSource(s)
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 158.6 ± 22.3 °C[3]
Refractive Index 1.562[3]
XLogP3 2.7[3]
PSA 43.4 Ų[3]

Note: An experimental melting point for the 3-isomer is not consistently reported in the literature. Researchers should determine this value experimentally.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. The most practical and common approach involves the α-bromination of the corresponding ketone, methyl 3-acetylbenzoate. This method is advantageous due to the ready availability of the starting material.

Synthetic Workflow Overview

The overall synthetic strategy involves two main stages: the esterification of 3-acetylbenzoic acid to form methyl 3-acetylbenzoate, followed by the selective α-bromination of the methyl ketone group.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: α-Bromination 3-Acetylbenzoic_Acid 3-Acetylbenzoic Acid Methyl_3-acetylbenzoate Methyl 3-acetylbenzoate 3-Acetylbenzoic_Acid->Methyl_3-acetylbenzoate Methanol, H₂SO₄ (cat.) Methyl_3-acetylbenzoate_2 Methyl 3-acetylbenzoate Target_Molecule This compound Methyl_3-acetylbenzoate_2->Target_Molecule Brominating Agent (e.g., Pyridinium Tribromide)

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol: α-Bromination of Methyl 3-acetylbenzoate

This protocol is adapted from established procedures for the α-bromination of substituted acetophenones.[5][6]

Materials:

  • Methyl 3-acetylbenzoate

  • Pyridinium tribromide (or N-Bromosuccinimide with a radical initiator)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-acetylbenzoate (1.0 eq.) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add pyridinium tribromide (1.1 eq.) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-water. The crude product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove acetic acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality behind Experimental Choices:

  • Choice of Brominating Agent: Pyridinium tribromide is often preferred over liquid bromine for laboratory-scale synthesis due to its solid nature, which makes it easier and safer to handle.[5] N-Bromosuccinimide (NBS) can also be used, typically with a radical initiator, as it provides a constant, low concentration of bromine.

  • Acidic Conditions: The α-bromination of ketones is catalyzed by acid.[5] Acetic acid serves as both the solvent and the acid catalyst, promoting the formation of the enol intermediate, which is the nucleophilic species that reacts with the electrophilic bromine.

  • Temperature Control: The reaction is heated to increase the rate of enolization and subsequent bromination. However, excessive heat should be avoided to minimize the formation of byproducts.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its α-bromo ketone functionality.

The Electrophilic Nature of the α-Carbon

The presence of two electron-withdrawing groups, the carbonyl group and the bromine atom, renders the α-carbon highly electrophilic. This makes it susceptible to attack by a wide range of nucleophiles.

G Start This compound Nucleophilic_Attack Nucleophilic Attack at α-Carbon Start->Nucleophilic_Attack Nu:⁻ Substitution_Product Substituted Product Nucleophilic_Attack->Substitution_Product Heterocycle_Formation Heterocycle Formation Nucleophilic_Attack->Heterocycle_Formation with bifunctional nucleophiles (e.g., thiourea, thioamides) Thiazole Thiazole Derivatives Heterocycle_Formation->Thiazole

Figure 2: General reactivity of this compound.
Key Reactions and Transformations
  • Nucleophilic Substitution: The bromide is an excellent leaving group, allowing for facile SN2 reactions with various nucleophiles such as amines, thiols, and carboxylates to introduce diverse functionalities.

  • Hantzsch Thiazole Synthesis: A classic and powerful application of α-bromo ketones is the Hantzsch synthesis of thiazoles. Reaction of this compound with a thioamide or thiourea derivative leads to the formation of a thiazole ring, a common scaffold in many biologically active compounds.[1][2][7]

  • Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

  • Formation of α,β-Unsaturated Ketones: Dehydrobromination using a non-nucleophilic base can lead to the formation of the corresponding α,β-unsaturated ketone, which is another valuable synthetic intermediate.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a variety of bioactive molecules and approved drugs.

Precursor for Heterocyclic Scaffolds

As highlighted, its primary application lies in the synthesis of heterocycles. Thiazole-containing compounds, readily prepared from this starting material, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][7]

Intermediate for Kinase Inhibitors

Many small-molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature heterocyclic cores that can be synthesized using α-bromo ketone intermediates.[8] The ability to readily introduce diverse substituents via nucleophilic displacement on the α-carbon allows for the generation of libraries of compounds for screening against various kinase targets.

Building Block for Bioactive Molecules

While direct examples for this compound are emerging, structurally related benzoate derivatives are known to be key intermediates in the synthesis of potent inhibitors of metabolic enzymes like malate dehydrogenase (MDH), which are being explored as novel cancer therapeutics.[9] This suggests the potential of this compound as a scaffold for developing new enzyme inhibitors.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the methyl ester protons. A reported ¹H NMR spectrum shows the following key shifts:

  • δ 8.49 (s, 1H): Aromatic proton between the two carbonyl groups.

  • δ 8.18-8.28 (m, 2H): Other aromatic protons.

  • δ 7.67-7.76 (m, 1H): Remaining aromatic proton.

  • δ 5.00 (s, 2H): Methylene protons (-CH₂Br).

  • δ 3.89 (s, 3H): Methyl ester protons (-OCH₃).[4]

¹³C NMR Spectroscopy

Based on the structure and data from related compounds like methyl benzoate and other substituted benzoates, the following approximate chemical shifts are expected in the ¹³C NMR spectrum:

  • ~190 ppm: Carbonyl carbon of the ketone.

  • ~165 ppm: Carbonyl carbon of the ester.

  • ~128-135 ppm: Aromatic carbons.

  • ~52 ppm: Methyl ester carbon.

  • ~30 ppm: Methylene carbon (-CH₂Br).[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.

  • ~1720-1730 cm⁻¹: C=O stretch of the methyl ester.[13][14][15]

  • ~1690-1700 cm⁻¹: C=O stretch of the α-bromo ketone.

  • ~1200-1300 cm⁻¹: C-O stretch of the ester.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretches.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretches of the methyl group.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). The expected exact mass is 255.9735 u.[3][4]

Safety, Handling, and Storage

As a reactive α-haloketone, this compound requires careful handling to ensure safety and maintain its integrity.

Hazard Identification
  • Toxicity: α-Halo ketones are generally considered toxic and are often lachrymators (tear-producing agents).

  • Corrosivity: The compound can be corrosive and may cause severe skin burns and eye damage.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoiding Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Incompatibilities: Avoid contact with strong bases, oxidizing agents, and moisture, as these can lead to decomposition.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds relevant to the pharmaceutical industry. Its predictable reactivity, stemming from the electrophilic α-bromo ketone moiety, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its physicochemical properties, detailed a practical synthetic protocol, elucidated its key chemical reactions, and highlighted its applications in drug discovery. By adhering to the outlined safety and handling procedures, researchers can effectively and safely utilize this powerful reagent to advance their synthetic and medicinal chemistry programs.

References

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Journal of Chemical Education. (2024). [Link]

  • (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. (2024). [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid. Royal Society of Chemistry. (n.d.). [Link]

  • Process for synthesizing alpha-bromoacetophenone compound.
  • Method for synthesizing alpha-bromo-acetophenone.
  • Supporting Information for A mild and general method for the synthesis of methyl benzoates from benzyl alcohols. Royal Society of Chemistry. (n.d.). [Link]

  • phenacyl bromide. Organic Syntheses. (n.d.). [Link]

  • Methyl Benzoate. PubChem. (n.d.). [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (2022). [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... ResearchGate. (n.d.). [Link]

  • 3-(2-Bromoacetyl)phenyl benzoate. National Center for Biotechnology Information. (n.d.). [Link]

  • A 2 step synthesis of methyl 3-n. SlidePlayer. (n.d.). [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Center for Biotechnology Information. (2019). [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. (n.d.). [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. (n.d.). [Link]

  • Infrared data obtained for the methyl benzoate when added to the.... ResearchGate. (n.d.). [Link]

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Synthesis of Methyl 3-(2-bromoacetyl)benzoate: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 3-(2-bromoacetyl)benzoate, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, reaction mechanisms, and practical experimental protocols. The content herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a meta-substituted aromatic ring with a methyl ester and an α-bromo ketone. This combination of functional groups makes it a versatile building block for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. The α-bromo ketone moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in other ester-based transformations. Understanding the efficient synthesis of this compound is therefore crucial for its application in drug discovery and development.

Synthetic Strategies and Mechanisms

There are two primary and logical synthetic routes to this compound, each with its own set of mechanistic considerations and experimental nuances.

Route 1: Esterification of 3-(2-bromoacetyl)benzoic Acid

This is a direct and often high-yielding approach that starts from the commercially available 3-(2-bromoacetyl)benzoic acid. The core of this strategy is the conversion of the carboxylic acid to its corresponding methyl ester.

Mechanism of Esterification

Several methods can be employed for this esterification. A common and effective method involves the use of diazomethane or its safer equivalent, trimethylsilyl diazomethane.

The reaction with trimethylsilyl diazomethane proceeds through a rapid, high-yield, and clean conversion. The mechanism is as follows:

  • Proton Transfer: The acidic proton of the carboxylic acid is transferred to the diazomethane, generating a methyldiazonium cation and a carboxylate anion.

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation.

  • Product Formation: This results in the formation of the methyl ester and the liberation of dinitrogen gas, which drives the reaction to completion.

An alternative, more traditional approach is the Fischer esterification, which involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The mechanism for Fischer esterification is a well-established acid-catalyzed nucleophilic acyl substitution.

Route 2: α-Bromination of Methyl 3-acetylbenzoate

This pathway begins with the commercially available methyl 3-acetylbenzoate and introduces the bromine atom at the α-position of the acetyl group.

Mechanism of α-Bromination of a Ketone

The α-bromination of a ketone can proceed via either an acid-catalyzed or base-catalyzed mechanism. However, the acid-catalyzed route is generally preferred to avoid potential side reactions associated with strong bases.

The acid-catalyzed bromination mechanism involves the following steps:

  • Tautomerization (Enol Formation): The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., acetic acid). This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-protons. A weak base (e.g., the solvent or the conjugate base of the acid catalyst) then removes an α-proton, leading to the formation of an enol intermediate.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂), which is the electrophile. This step results in the formation of a resonance-stabilized oxocarbenium ion and a bromide ion.

  • Deprotonation: The bromide ion or another weak base in the reaction mixture removes the proton from the protonated carbonyl group, regenerating the carbonyl and yielding the α-brominated ketone product along with hydrogen bromide (HBr). A similar mechanism is described for the bromination of 4-acetyl benzoic acid.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound via the two routes described above.

Protocol 1: Esterification of 3-(2-bromoacetyl)benzoic Acid

This protocol is adapted from a known procedure for the synthesis of this compound.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(2-bromoacetyl)benzoic acid243.051.0 g4.11 mmol
Toluene92.147 mL-
Methanol32.043 mL-
Trimethylsilyl diazomethane (2 M in Et₂O)114.222.06 mL4.11 mmol

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 g (4.11 mmol) of 3-(2-bromoacetyl)benzoic acid in a solvent mixture of 7 mL of toluene and 3 mL of methanol.

  • Stir the solution at room temperature.

  • Carefully add 2.06 mL of a 2 M solution of trimethylsilyl diazomethane in diethyl ether dropwise to the stirred solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Continue stirring at room temperature for 5 minutes after the addition is complete.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: α-Bromination of Methyl 3-acetylbenzoate

This protocol is a hypothetical procedure based on the known α-bromination of similar ketones.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-acetylbenzoate178.181.0 g5.61 mmol
Glacial Acetic Acid60.0520 mL-
Bromine (Br₂)159.810.29 mL (0.90 g)5.61 mmol

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.0 g (5.61 mmol) of methyl 3-acetylbenzoate in 20 mL of glacial acetic acid.

  • Gently heat the solution to 40-45 °C with stirring.

  • In the dropping funnel, prepare a solution of 0.29 mL (0.90 g, 5.61 mmol) of bromine in 5 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 40-45 °C. The red color of the bromine should dissipate as it is consumed. The evolution of HBr gas will be observed.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing 100 mL of ice-water.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is a key characterization tool. For this compound, the expected signals are: a singlet for the methyl ester protons (~3.9 ppm), a singlet for the bromomethyl protons (~4.9-5.0 ppm), and a series of multiplets in the aromatic region (7.6-8.5 ppm).[2]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (257.08 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.[2]

  • Melting Point: The melting point of the purified solid can be compared to literature values.

Visualizing the Synthesis

Synthesis Workflow

Synthesis_Workflow cluster_route1 Route 1: Esterification cluster_route2 Route 2: α-Bromination start1 3-(2-bromoacetyl)benzoic acid reagent1 Trimethylsilyl diazomethane Toluene/Methanol start1->reagent1 Esterification product This compound reagent1->product start2 Methyl 3-acetylbenzoate reagent2 Bromine (Br₂) Acetic Acid start2->reagent2 Bromination reagent2->product Bromination_Mechanism ketone Methyl 3-acetylbenzoate O C-CH₃ protonated_ketone Protonated Ketone OH+ C-CH₃ ketone->protonated_ketone + H⁺ enol Enol Intermediate OH C=CH₂ protonated_ketone->enol - H⁺ bromonium_complex Oxocarbenium Ion OH+ C-CH₂Br enol->bromonium_complex + Br₂ HBr HBr product This compound O C-CH₂Br bromonium_complex->product - H⁺ H_plus H⁺ Br2 Br-Br

Caption: Simplified mechanism of the acid-catalyzed α-bromination of a ketone.

Conclusion

The synthesis of this compound can be efficiently achieved through two primary routes: the esterification of 3-(2-bromoacetyl)benzoic acid or the α-bromination of methyl 3-acetylbenzoate. The choice of route will depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. Both methods are underpinned by well-understood reaction mechanisms and can be performed using standard laboratory techniques. This guide provides the necessary theoretical and practical information for researchers to successfully synthesize and characterize this important chemical intermediate.

References

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

  • Brainly. [FREE] Draw a detailed mechanism for the bromination of methyl benzoate. - Illustrate the relative energies of. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • University of the West Indies. Preparation of Methyl Benzoate. [Link]

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A Comprehensive Technical Guide to Methyl 3-(2-bromoacetyl)benzoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(2-bromoacetyl)benzoate is a bifunctional chemical reagent of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure, featuring a meta-substituted aromatic ring with a methyl ester and a reactive α-bromoketone moiety, makes it a versatile building block for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis protocols, core reactivity, and key applications. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a technical resource for researchers leveraging this compound in their synthetic workflows.

Chemical Identity and Nomenclature

Unambiguous identification is the cornerstone of reproducible science. This compound is systematically identified by the following descriptors.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 27475-19-0[1][2][3]
Molecular Formula C₁₀H₉BrO₃[1][2][3]
Molecular Weight 257.08 g/mol [2][3]
InChIKey QOUUCORIWWWPLU-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=CC(=C1)C(=O)CBr)C(=O)OC
Synonyms 3-(2-Bromo-acetyl)-benzoic acid methyl ester, Methyl 3-(bromoacetyl)benzoate[1][2][3]

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectral signature of a reagent is critical for its proper handling, reaction setup, and characterization of its products.

Physicochemical Properties

The compound is a solid at room temperature and possesses properties consistent with a moderately polar organic molecule.

PropertyValueSource
Physical Form Solid
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 158.6 ± 22.3 °C[3]
XLogP3 2.7[3]
Purity (Commercial) ≥98%
Spectroscopic Analysis: ¹H NMR

The proton nuclear magnetic resonance (¹H NMR) spectrum provides a definitive fingerprint of the molecule's structure. The reported spectrum in DMSO-d₆ confirms the expected chemical environment for each proton.[2]

  • δ 3.89 (s, 3H): This singlet corresponds to the three protons of the methyl ester (-OCH₃) group. Its upfield chemical shift is characteristic of protons on a carbon singly bonded to oxygen.

  • δ 5.00 (s, 2H): This singlet represents the two protons of the methylene group adjacent to both the bromine atom and the carbonyl group (-C(=O)CH₂Br). The strong deshielding effect of both adjacent electron-withdrawing groups results in a significant downfield shift.

  • δ 7.67-7.76 (m, 1H), 8.18-8.28 (m, 2H), 8.49 (s, 1H): These signals in the aromatic region correspond to the four protons on the benzene ring. The meta-substitution pattern gives rise to this complex multiplet and singlet arrangement.

Synthesis Protocol and Mechanistic Rationale

This compound is typically synthesized from its corresponding carboxylic acid precursor, 3-(bromoacetyl)benzoic acid. A common and effective method involves esterification using trimethylsilyl (TMS) diazomethane.[2]

Experimental Protocol: Esterification
  • Dissolve the starting material, 3-(bromoacetyl)benzoic acid, in a 7:3 mixture of toluene and methanol.

  • To this solution, add one equivalent of trimethylsilyl diazomethane (typically a 2 M solution in diethyl ether) at room temperature.

  • Stir the reaction mixture for approximately 5 minutes. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • The resulting solid is the desired product, this compound, obtained in approximately 66% yield.[2]

Mechanistic Insights

The choice of reagents in this protocol is deliberate. TMS-diazomethane serves as a safe and highly efficient methylating agent for carboxylic acids. It acts as a synthetic equivalent of diazomethane, which is highly toxic and explosive. The reaction proceeds rapidly at room temperature, offering a significant advantage over traditional Fischer esterification, which requires strong acid catalysts and heat. The toluene/methanol solvent system ensures the solubility of the starting material while providing the necessary methanol for the esterification reaction.

Synthesis_Workflow start 3-(bromoacetyl)benzoic acid process Esterification Reaction (Room Temp, 5 min) start->process reagent Trimethylsilyl diazomethane (in Toluene/Methanol) reagent->process product This compound process->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Transformations

The synthetic utility of this compound is dominated by the reactivity of the α-bromoketone functional group. The carbon atom alpha to the carbonyl group is highly electrophilic, making it a prime target for nucleophilic attack.

Core Reactivity: Nucleophilic Substitution

The bromine atom is an excellent leaving group, and the adjacent carbonyl group stabilizes the transition state of an Sₙ2 reaction. This makes the compound an effective alkylating agent for a wide variety of nucleophiles.[4]

  • Nucleophiles: Common nucleophiles include amines, thiols, carboxylates, and the enolates of other carbonyl compounds.

  • Applications: This reactivity is fundamental to its use as a building block. For example, reaction with thiourea or thioamides is a classic method for constructing thiazole rings, a common scaffold in pharmaceutical agents.

Caption: General mechanism of nucleophilic substitution.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of targeted molecules, especially in the pharmaceutical sector.[5]

Intermediate for Bioactive Molecules

The compound serves as a key precursor in the synthesis of novel therapeutic agents. Its bromoacetyl group provides a reactive handle for covalently linking to other molecular fragments. This is particularly useful in creating libraries of compounds for screening purposes.[4] For instance, it has been cited as a precursor in the synthesis of analogs of lenalidomide, an immunomodulatory drug used to treat multiple myeloma.[6] The bromine's ability to act as a leaving group facilitates the crucial coupling reactions needed to build the final drug scaffold.[6]

Building Block for Heterocyclic Systems

The synthesis of heterocyclic compounds is a major focus of medicinal chemistry. This compound is an ideal starting material for constructing various heterocycles. As mentioned, its reaction with sulfur-containing nucleophiles (e.g., thiosemicarbazide) in a one-pot condensation can yield complex thiazole derivatives, which are frequently explored for their biological activities.[4]

Application_Workflow start This compound process1 Coupling Reaction start->process1 process2 Cyclocondensation (Hantzsch Synthesis) start->process2 reagent1 Nucleophile A (e.g., Aminopiperidine derivative) reagent1->process1 reagent2 Nucleophile B (e.g., Thiourea) reagent2->process2 product1 Drug Analog (e.g., Lenalidomide analog) process1->product1 product2 Heterocyclic Scaffold (e.g., Thiazole derivative) process2->product2

Caption: Role as a versatile intermediate in synthetic workflows.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

GHS Hazard Identification
Pictogram(s)Signal WordHazard Statement(s)


Danger H302: Harmful if swallowed.[7]H315: Causes skin irritation.[8]H318: Causes serious eye damage.[7]H335: May cause respiratory irritation.[8]
Recommended Protocols
  • Handling: Wear suitable protective clothing, including chemical-resistant gloves and safety glasses or a face shield.[3][8] Avoid contact with skin, eyes, and clothing.[8][9] Avoid the formation of dust and aerosols.[3][8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][10] Store away from incompatible materials.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][9]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[9][10]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value is derived from the predictable and robust reactivity of its α-bromoketone moiety, which allows for its use as a potent alkylating agent in the construction of diverse and complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential as a building block for the next generation of functional materials and therapeutic agents.

References

  • P&S Chemicals. Product information, 3-(2-Bromo-acetyl)-benzoic acid methyl ester. [Link]

  • Indagoo Research Chemicals. SAFETY DATA SHEET - Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

  • PubChem. Methyl 4-(2-bromoacetyl)benzoate. [Link]

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Molecular weight and formula of Methyl 3-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(2-bromoacetyl)benzoate for Advanced Research

This guide provides an in-depth analysis of this compound, a bifunctional reagent of significant interest in medicinal chemistry and synthetic organic chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, its specific reactivity, and its strategic application in the development of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile chemical building block.

Core Physicochemical & Structural Characteristics

This compound (CAS No: 27475-19-0) is a solid organic compound whose utility is derived from its distinct chemical functionalities: a methyl ester and an α-bromo ketone.[1] This unique arrangement allows for sequential or orthogonal chemical modifications, making it a valuable intermediate.

Structural Representation

The molecule consists of a benzene ring substituted at the 1 and 3 positions with a methyl ester group and a bromoacetyl group, respectively.

Caption: Chemical Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of the compound, essential for experimental design and safety assessments.

PropertyValueSource(s)
Molecular Formula C₁₀H₉BrO₃[2][3]
Molecular Weight 257.08 g/mol [4]
CAS Number 27475-19-0[2]
Appearance Solid
Density 1.5 ± 0.1 g/cm³
Flash Point 158.6 ± 22.3 °C[3]
Refractive Index 1.562[3]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via esterification of the corresponding carboxylic acid, 3-(2-bromoacetyl)benzoic acid.

Experimental Protocol: Esterification via Diazomethane

This protocol is adapted from established literature procedures.[5]

Step 1: Reactant Preparation

  • Dissolve 3-(bromoacetyl)benzoic acid in a 7:3 mixture of toluene and methanol (MeOH). The use of a co-solvent system ensures the solubility of the starting material while providing the necessary alcohol for the subsequent esterification.

Step 2: Esterification

  • To the solution from Step 1, add trimethylsilyl diazomethane (TMS-diazomethane, 2 M solution in diethyl ether) dropwise at room temperature (20°C).[5]

    • Expert Insight: TMS-diazomethane is a safer, more stable alternative to diazomethane for methyl ester formation. It reacts rapidly with the carboxylic acid to generate the methyl ester and nitrogen gas, driving the reaction to completion. The reaction is typically complete within minutes.[5]

Step 3: Work-up and Isolation

  • After stirring for approximately 5 minutes, concentrate the reaction mixture under reduced pressure to remove the solvents and volatile byproducts.[5]

  • The resulting solid is the desired product, this compound, typically obtained in good yield (approx. 66%).[5] Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram

G start Start: 3-(bromoacetyl)benzoic acid dissolve Dissolve in Toluene/Methanol (7:3) start->dissolve react Add TMS-Diazomethane (2M in Et2O) at RT dissolve->react Forms soluble substrate stir Stir for 5 minutes react->stir Esterification reaction (N2 evolution) concentrate Concentrate under reduced pressure stir->concentrate product Isolate Solid Product: This compound concentrate->product Removes solvent

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopy

Confirmation of the molecular structure is paramount. The following data provides a self-validating system for identifying the target compound.[5]

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 3.89 (s, 3H): This singlet corresponds to the three protons of the methyl ester (-OCH₃) group. Its chemical shift is characteristic of an ester methyl group.

    • δ 5.00 (s, 2H): This singlet represents the two protons of the methylene group adjacent to the bromine atom and the carbonyl group (-COCH₂Br). The strong deshielding effect of both the bromine and carbonyl places this peak significantly downfield.

    • δ 7.67-7.76 (m, 1H), 8.18-8.28 (m, 2H), 8.49 (s, 1H): These multiplets and the singlet in the aromatic region correspond to the four protons on the substituted benzene ring. The splitting patterns and integration are consistent with a 1,3-disubstituted aromatic system.

  • Mass Spectrometry (MS-ES⁺):

    • m/z = 257 (M+H)⁺: The observed mass-to-charge ratio corresponds to the protonated molecule. The expected molecular weight is 257.08, confirming the elemental composition C₁₀H₉BrO₃.[4][5] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable, providing definitive evidence of its presence.

Chemical Reactivity: The Bromoacetyl Moiety as an Electrophilic Probe

The primary utility of this compound in drug discovery stems from the high reactivity of the α-bromo ketone functional group. This group is a potent electrophile, making it an ideal warhead for covalent modification of biological nucleophiles, such as cysteine or histidine residues in proteins.

The carbon atom attached to the bromine is highly susceptible to nucleophilic attack (Sₙ2 reaction) due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. This reactivity is the cornerstone of its application as a covalent inhibitor or as a chemical probe for target identification.

General Reaction Scheme: Covalent Modification

cluster_reactants Reactants cluster_products Products compound This compound (Electrophile) product Covalently Modified Product (Protein-S-CH2-...) compound->product Sₙ2 Attack nucleophile Biological Nucleophile (e.g., Protein-SH) nucleophile->product leaving_group HBr (Leaving Group)

Caption: Sₙ2 reaction mechanism for covalent modification.

Applications in Drug Development and Medicinal Chemistry

The bifunctional nature of this reagent allows it to serve as a versatile scaffold in the synthesis of pharmaceutically active compounds.

  • Precursor for Heterocyclic Synthesis: The bromoacetyl group is a key starting point for constructing various heterocyclic rings (e.g., thiazoles, imidazoles) which are prevalent motifs in many drug molecules.

  • Covalent Enzyme Inhibitors: As discussed, the electrophilic nature of the molecule allows it to be incorporated into larger structures designed to irreversibly bind to the active site of a target enzyme. This is a powerful strategy for achieving high potency and prolonged duration of action.

  • Building Block for Complex Molecules: It serves as an intermediate in the synthesis of complex molecules, including analogs of immunomodulatory drugs like lenalidomide.[6] A related compound, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a potent dual inhibitor of malate dehydrogenase (MDH1 and MDH2), highlighting the utility of the aminobenzoate scaffold in targeting cancer metabolism.[7]

Safety, Handling, and Storage Protocols

Due to its reactivity, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as corrosive and can cause severe skin burns and eye damage (H314).[1] It should be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. It should be stored away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

References

  • Product information, 3-(2-Bromo-acetyl)-benzoic acid methyl ester | P&S Chemicals. [Link]

  • Methyl 4-(2-bromoacetyl)benzoate | C10H9BrO3 | CID 13612771 - PubChem. [Link]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. [Link]

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Methyl 3-(2-bromoacetyl)benzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile chemical building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 3-(2-bromoacetyl)benzoate, a bifunctional molecule, has emerged as a valuable synthon, prized for its distinct reactive sites that allow for sequential and controlled chemical transformations. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and, most importantly, its application as a cornerstone in the synthesis of diverse heterocyclic scaffolds with significant pharmacological potential.

This guide is designed to be a practical resource for laboratory professionals, offering not just theoretical background but also actionable experimental protocols and an exploration of the chemical principles that underpin its utility.

Physicochemical Properties and Handling

This compound is a solid at room temperature with a molecular formula of C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol . A clear understanding of its physical and chemical characteristics is essential for its effective use and safe handling in a laboratory setting.

PropertyValueSource
CAS Number 27475-19-0
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
Physical Form Solid
Purity Typically ≥98%
Storage Sealed in a dry, room temperature environment

Safety and Handling:

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is crucial to avoid inhalation of dust, and contact with skin and eyes. In case of accidental exposure, immediate and thorough washing of the affected area is recommended, and medical attention should be sought.

Synthesis of this compound

The reliable synthesis of this compound is a critical first step for its subsequent applications. A common and effective method involves the esterification of 3-(bromoacetyl)benzoic acid.

Protocol 1: Esterification of 3-(bromoacetyl)benzoic acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid using trimethylsilyl diazomethane. This method is efficient and proceeds under mild conditions[1].

Materials:

  • 3-(bromoacetyl)benzoic acid

  • Toluene/Methanol (7:3 v/v)

  • Trimethylsilyl diazomethane (2 M solution in diethyl ether)

  • Rotary evaporator

Procedure:

  • Dissolve 3-(bromoacetyl)benzoic acid in a 7:3 mixture of toluene and methanol.

  • To this solution, add 1 equivalent of trimethylsilyl diazomethane (2 M solution in diethyl ether) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to afford the solid product. A yield of approximately 66% can be expected[1].

G cluster_synthesis Synthesis Workflow start Start reactants 3-(bromoacetyl)benzoic acid + Toluene/Methanol start->reactants reaction Stir at RT (5 min) reactants->reaction reagent Trimethylsilyl diazomethane (in Diethyl Ether) reagent->reaction workup Concentration (Rotary Evaporator) reaction->workup product This compound workup->product

Synthesis of this compound.

Applications in Heterocyclic Synthesis

The synthetic utility of this compound lies in its two distinct reactive centers: the highly electrophilic α-bromoketone moiety and the methyl ester group. The α-bromoketone is a prime substrate for nucleophilic substitution and cyclocondensation reactions, making it an excellent precursor for a variety of heterocyclic systems.

Hantzsch Thiazole Synthesis: A Gateway to 2-Aminothiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings, which are prevalent in many biologically active compounds. The reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, its reaction with thiourea provides a direct route to 2-amino-4-arylthiazoles.

Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring.

G cluster_hantzsch Hantzsch Thiazole Synthesis Mechanism start This compound + Thiourea sn2 Nucleophilic Attack (S on α-C) start->sn2 intermediate1 S-Alkylation Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization (N on C=O) intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration (-H₂O) intermediate2->dehydration product Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate dehydration->product

Mechanism of Hantzsch Thiazole Synthesis.
Protocol 2: Synthesis of Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate

This protocol is a representative procedure for the Hantzsch thiazole synthesis using this compound and thiourea, adapted from general methods for α-haloketones[2].

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of ethanol.

  • Add 1.2 equivalents of thiourea to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. They can be synthesized through the condensation of an α-dicarbonyl compound (or its synthetic equivalent) with an o-phenylenediamine. The α-bromoacetyl group in this compound can be considered a masked α-dicarbonyl functionality, enabling its use in quinoxaline synthesis.

Reaction Principle: The reaction of this compound with an o-phenylenediamine is expected to proceed via initial nucleophilic attack of one of the amino groups on the α-carbon, followed by cyclization and subsequent oxidation (or tautomerization) to form the aromatic quinoxaline ring.

Protocol 3: Synthesis of Methyl 3-(quinoxalin-2-yl)benzoate (Hypothetical)

This protocol is a proposed method based on established procedures for quinoxaline synthesis from α-haloketones[3].

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 1 equivalent of this compound in ethanol or DMF in a round-bottom flask.

  • Add 1 equivalent of o-phenylenediamine to the solution.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired Methyl 3-(quinoxalin-2-yl)benzoate.

G cluster_applications Synthetic Applications cluster_thiazole Thiazole Synthesis cluster_quinoxaline Quinoxaline Synthesis start This compound reagent1 Thiourea start->reagent1 Hantzsch Reaction reagent2 o-Phenylenediamine start->reagent2 Condensation product1 2-Aminothiazoles reagent1->product1 product2 Quinoxalines reagent2->product2

Key Synthetic Applications of this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily accessible reactive sites provide a straightforward entry into diverse and medicinally relevant heterocyclic systems, most notably thiazoles and quinoxalines. The protocols and mechanistic insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this synthon in their synthetic endeavors. As the quest for novel bioactive molecules continues, the strategic application of such well-defined building blocks will undoubtedly remain a cornerstone of innovation in drug discovery and development.

References

  • Gomha, S. M., et al. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(5), 765. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1478. Available from: [Link]

  • Singh, U. P., & Bhat, H. R. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of the Korean Chemical Society, 56(2), 246-251. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(2-bromoacetyl)benzoate (CAS No: 27475-19-0), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. The focus is on the practical application and interpretation of this data to ensure structural integrity and purity.

Introduction: The Significance of Spectroscopic Analysis

This compound is a bifunctional molecule featuring a methyl ester and an α-haloketone. This combination of reactive sites makes it a valuable building block in the synthesis of more complex pharmaceutical agents. The α-bromoacetyl group, in particular, is a potent electrophile, readily reacting with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. Given its role as a synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.

This guide will dissect the data obtained from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy. Each section will not only present the expected data but also delve into the rationale behind the spectral features, grounded in the principles of chemical structure and reactivity.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-10 mg of This compound p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) p1->p2 p3 Add internal standard (e.g., TMS), if not present in solvent p2->p3 p4 Transfer to a 5 mm NMR tube p3->p4 a1 Insert sample into NMR spectrometer (e.g., 300 MHz or higher) p4->a1 a2 Tune and shim the probe for optimal field homogeneity a1->a2 a3 Acquire ¹H NMR spectrum a2->a3 a4 Acquire ¹³C NMR spectrum a3->a4 d1 Apply Fourier transform a4->d1 d2 Phase correction and baseline correction d1->d2 d3 Calibrate chemical shifts to solvent residual peak or TMS d2->d3 d4 Integrate ¹H signals and pick peaks for all spectra d3->d4

Caption: Standard workflow for NMR analysis.

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and its distinct residual solvent peak for calibration. Chloroform-d (CDCl₃) is another common alternative. The choice of solvent can slightly influence chemical shifts.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.49s1HH-2
8.28 - 8.18m2HH-4, H-6
7.76 - 7.67m1HH-5
5.00s2HH-10
3.89s3HH-8
Data acquired in DMSO-d₆ at 300 MHz.[1]

Interpretation:

  • Aromatic Region (δ 7.6-8.5 ppm): The four protons on the benzene ring are in distinct chemical environments. The proton at the 2-position (H-2), situated between the two electron-withdrawing carbonyl-containing groups, is the most deshielded and appears as a singlet at 8.49 ppm. The protons at the 4 and 6 positions appear as a multiplet between 8.18 and 8.28 ppm. The proton at the 5-position, coupled to both H-4 and H-6, also appears as a multiplet in the range of 7.67-7.76 ppm.

  • Bromoacetyl Methylene Protons (δ 5.00 ppm): The two protons of the methylene group attached to the bromine (H-10) are significantly deshielded due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. They appear as a sharp singlet at 5.00 ppm, indicating no coupling with neighboring protons.

  • Methyl Ester Protons (δ 3.89 ppm): The three protons of the methyl ester group (H-8) are in a relatively shielded environment and appear as a singlet at 3.89 ppm.

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
191.5C9 (Ketone C=O)
165.2C7 (Ester C=O)
136.9C3
134.8C1
133.5C6
130.0C5
129.5C4
129.1C2
52.8C8 (O-CH₃)
35.1C10 (CH₂-Br)
Note: This is a predicted spectrum. Actual values may vary slightly.

Interpretation:

  • Carbonyl Carbons (δ > 160 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl (C9) is predicted to be significantly downfield around 191.5 ppm. The ester carbonyl (C7) is expected at a slightly more shielded position, around 165.2 ppm.

  • Aromatic Carbons (δ 120-140 ppm): Due to the substitution pattern, six unique signals are predicted for the aromatic carbons. The carbons directly attached to the carbonyl groups (C1 and C3) are expected to be the most deshielded among the ring carbons.

  • Aliphatic Carbons (δ < 60 ppm): The methyl ester carbon (C8) is predicted around 52.8 ppm. The methylene carbon attached to the bromine (C10) is expected to be deshielded by the halogen, appearing around 35.1 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization in positive ion mode (ESI+) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Analysis: The ions are guided into a mass analyzer (e.g., quadrupole or time-of-flight) where their m/z ratios are determined.

Mass Spectrum Data and Interpretation

Table 3: Mass Spectrometry Data for this compound

m/zAssignmentNotes
257[M+H]⁺Corresponds to C₁₀H₉BrO₃ + H⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This peak represents the ion with ⁷⁹Br.
259[M+H]⁺Represents the ion containing the ⁸¹Br isotope.
Data obtained via ESI+.[1]

Interpretation:

The most critical information from the mass spectrum is the confirmation of the molecular weight. The presence of a pair of peaks at m/z 257 and 259, with a near 1:1 intensity ratio, is the characteristic isotopic signature of a molecule containing one bromine atom. This provides strong evidence for the successful incorporation of bromine into the structure. The observed mass corresponds to the expected molecular formula of C₁₀H₉BrO₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples. A small amount of the solid compound is placed directly on the ATR crystal, and the spectrum is recorded.

IR Spectrum Data and Interpretation

Table 4: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch (from O-CH₃)
~1725Strong, SharpEster C=O Stretch
~1695Strong, SharpKetone C=O Stretch (α-halo substitution lowers frequency)
~1600, ~1480MediumAromatic C=C Bending
~1250StrongEster C-O Stretch
~650Medium-StrongC-Br Stretch
Note: This is a predicted spectrum. Actual values may vary.

Interpretation:

  • Carbonyl Region: The most prominent features in the IR spectrum are expected to be the two strong carbonyl (C=O) stretching absorptions. The ester carbonyl should appear around 1725 cm⁻¹. The ketone carbonyl, being adjacent to an electronegative bromine atom, will have its stretching frequency lowered and is expected around 1695 cm⁻¹.

  • C-H Stretching: The region above 3000 cm⁻¹ will show the characteristic, though weaker, stretches of the aromatic C-H bonds. The aliphatic C-H stretch from the methyl ester group will be a weak absorption around 2950 cm⁻¹.

  • Fingerprint Region: The region below 1600 cm⁻¹ contains a wealth of information, including aromatic C=C bending vibrations and the strong C-O stretch of the ester group. The C-Br stretch is expected to appear in the lower frequency range, typically around 650 cm⁻¹.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a comprehensive and unambiguous characterization of this compound. The ¹H NMR confirms the proton environment and connectivity, while the MS data validates the molecular weight and the presence of bromine. The IR spectrum identifies the key functional groups, notably the two distinct carbonyls. This technical guide serves as a valuable resource for scientists, ensuring the correct identification and quality assessment of this important synthetic intermediate.

References

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A Comprehensive Technical Guide to the Solubility and Storage of Methyl 3-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility and optimal storage conditions for Methyl 3-(2-bromoacetyl)benzoate (CAS No. 27475-19-0), a key reagent in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the compound's effective use and long-term stability.

Introduction to this compound

This compound is a bifunctional molecule featuring a methyl ester and an α-bromo ketone. This structural arrangement makes it a valuable intermediate for introducing a keto-ester moiety into a larger molecular framework. The α-bromo ketone group is a potent electrophile, readily undergoing nucleophilic substitution reactions, making it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its stability and reactivity are highly dependent on its handling, particularly its dissolution in appropriate solvents and its storage conditions.

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility

The following table summarizes the predicted solubility of this compound in common laboratory solvents, categorized by their relative polarity. This information should be used as a starting point for experimental determination.

SolventRelative PolarityPredicted SolubilityRationale & Experimental Insight
Non-Polar Solvents
Hexane0.009Low to InsolubleThe polar ester and ketone groups will likely limit solubility in highly non-polar aliphatic solvents.
Toluene0.099SolubleThe aromatic nature of toluene should facilitate the dissolution of the benzene ring component of the molecule.
Polar Aprotic Solvents
Diethyl Ether0.117Moderately SolubleOffers a balance of polarity to interact with the ester and ketone groups without being too polar.
Dichloromethane (DCM)0.309Highly SolubleAn excellent solvent for a wide range of organic compounds, its polarity is well-suited for this molecule.
Tetrahydrofuran (THF)0.207Highly SolubleA versatile solvent that should readily dissolve this compound.
Ethyl Acetate0.228Highly SolubleThe ester functionality of the solvent will have a strong affinity for the solute.
Acetone0.355Highly SolubleA polar aprotic solvent that is a good general solvent for moderately polar compounds.
Dimethylformamide (DMF)0.386Highly SolubleA highly polar aprotic solvent, should be used when high concentrations are required.
Dimethyl Sulfoxide (DMSO)0.444Highly SolubleAnother highly polar aprotic solvent, often used for preparing stock solutions for biological assays.
Polar Protic Solvents
Methanol0.762SolubleThe solubility of a related compound, methyl 3-(bromomethyl)benzoate, in methanol suggests this is a viable solvent[2].
Ethanol0.654SolubleSimilar to methanol, ethanol should be a suitable solvent.
Water1.000Insoluble to Slightly SolubleThe significant non-polar character of the benzene ring will limit solubility in water. A related compound, methyl 3-(bromomethyl)benzoate, is only slightly soluble in water[2].
Experimental Protocol for Solubility Determination

It is imperative for researchers to experimentally verify the solubility for their specific application, as factors such as purity, temperature, and intended concentration can influence the outcome.

Step-by-Step Methodology:

  • Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Observation & Agitation: Vigorously vortex or sonicate the mixture for at least 30 seconds. Visually inspect for any undissolved solid.

  • Incremental Addition: If the solid has not fully dissolved, continue to add the solvent in small, measured increments (e.g., 100 µL at a time), with agitation and observation after each addition.

  • Endpoint Determination: The point at which the solid completely dissolves provides the approximate solubility in that solvent at that temperature.

  • Documentation: Record the total volume of solvent used to dissolve the known mass of the compound to calculate the concentration (e.g., mg/mL).

Caption: Workflow for experimental solvent selection.

Storage and Stability: Ensuring Compound Integrity

Proper storage is critical to prevent the degradation of this compound. The primary degradation pathways to consider are hydrolysis of the ester and reaction of the highly reactive α-bromo ketone.

Recommended Storage Conditions

Based on information from safety data sheets and chemical suppliers, the following conditions are recommended for the long-term storage of solid this compound:

  • Temperature: Store at room temperature. For a related compound, refrigerated storage at 2-8°C is recommended, which may offer enhanced stability over extended periods[3][4].

  • Atmosphere: The container should be tightly sealed to protect it from moisture.[5][6] Storage in a dry environment is crucial.

  • Light: While not explicitly stated as light-sensitive, it is good laboratory practice to store reactive chemical intermediates in a dark place or in an amber vial to prevent any potential photochemical degradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, bases, and moisture.[3][7]

Handling and Short-Term Storage of Solutions

Once dissolved in a solvent, the stability of this compound may be reduced.

  • Solvent Choice: Use anhydrous solvents whenever possible to minimize hydrolysis.

  • Preparation of Solutions: It is advisable to prepare solutions fresh for each use.

  • Short-Term Storage: If a solution must be stored, it should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (e.g., ≤ 4°C) to slow down potential degradation.

G start Receiving this compound is_solid Is the compound in solid form? start->is_solid store_solid Store in a tightly sealed container at room temperature in a dry, dark place. is_solid->store_solid Yes is_solution Is the compound in solution? is_solid->is_solution No end Use in Experiment store_solid->end prepare_fresh Best Practice: Prepare solution fresh for each use. is_solution->prepare_fresh Yes is_solution->end No store_solution If storage is necessary, use an anhydrous solvent, store in a sealed vial under inert gas at ≤ 4°C. prepare_fresh->store_solution If immediate use is not possible prepare_fresh->end store_solution->end

Caption: Decision-making process for proper storage.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid contact with skin and eyes.[6][8] Do not breathe dust or vapors.[9]

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[8][10][11]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[8][11]

    • Inhalation: Move the person into fresh air.[8][11]

    • Ingestion: Rinse mouth with water and consult a physician.[8]

Always consult the most recent Safety Data Sheet (SDS) from your supplier for complete and up-to-date safety information.[5][7][8][10][11]

References

  • SAFETY DATA SHEET. (2024, August 14). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, January 15). TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Indagoo Research Chemicals.
  • 3-(2-BROMOACETYL)BENZOIC ACID SDS, 62423-73-8 Safety Data Sheets. ECHEMI.
  • Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet. (2025, August 30). ChemicalBook.
  • Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS. Muby Chemicals.
  • 27475-19-0 this compound. (2024, August 23). Echemi.
  • This compound | 27475-19-0. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, April 1). Fisher Scientific.
  • Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate|CAS 27475-14-5. Benchchem.
  • This compound, 95% Purity, C10H9BrO3, 5 grams. CP Lab Safety.
  • Methyl 3-(bromomethyl)benzoate | 1129-28-8. (2025, September 25). ChemicalBook.
  • Product information, 3-(2-Bromo-acetyl)-benzoic acid methyl ester. P&S Chemicals.
  • Solvents and Polarity. University of Rochester, Department of Chemistry.
  • Methyl Benzoate | C6H5COOCH3. PubChem, NIH.
  • Methyl benzoate. Wikipedia.

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An In-depth Technical Guide to the Discovery and History of Bromoacetylated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetylated benzoates represent a class of organic compounds characterized by a benzoate core functionalized with a bromoacetyl group. These molecules have garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Their utility stems from the dual reactivity of the ester and the α-haloketone moieties, which allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the historical development, key synthetic methodologies, and mechanistic underpinnings related to bromoacetylated benzoates, offering field-proven insights for researchers and professionals in drug development.

Historical Context: The Emergence of Key Precursors and Reactions

The history of bromoacetylated benzoates is not marked by a single discovery event but rather by the gradual development of synthetic methodologies for their key precursors, namely α-bromoacetophenones (phenacyl bromides), and the application of established esterification reactions.

The Advent of α-Bromoacetophenones

The journey towards bromoacetylated benzoates began with the synthesis and understanding of α-haloketones. These compounds proved to be valuable synthetic intermediates due to their susceptibility to nucleophilic attack at the α-carbon and the carbonyl carbon.

One of the foundational methods for preparing α-bromoacetophenones is the direct bromination of acetophenones. This electrophilic substitution reaction, often catalyzed by an acid, involves the reaction of acetophenone with elemental bromine. Early procedures utilized solvents like acetic acid or carbon disulfide.[1] The reaction proceeds through an enol or enolate intermediate, which attacks the bromine molecule.

A significant advancement in the synthesis of α-haloketones was the Nierenstein reaction , first described by Maximilian Nierenstein in 1915.[2][3] This reaction initially involved the treatment of an acyl chloride with diazomethane to yield an α-chloroketone.[2][4] The mechanism proceeds through a diazoketone intermediate, which upon reaction with HCl, yields the final product.[4] While the original reaction focused on chloromethylketones, it laid important groundwork for the synthesis of α-haloketones in general.

The development of various brominating agents also played a crucial role. Reagents like N-bromosuccinimide (NBS) provided a milder and more selective alternative to elemental bromine for α-bromination of ketones.

The Convergence of Synthesis: Formation of Bromoacetylated Benzoates

With reliable methods for producing α-bromoacetophenones (phenacyl bromides) established, the stage was set for their use in creating bromoacetylated benzoates. The most direct and historically significant method is the esterification of a benzoic acid with a phenacyl bromide.[5]

This reaction is a classic example of nucleophilic substitution, where the carboxylate anion of the benzoic acid acts as a nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide and displacing the bromide ion. The reaction is typically carried out in the presence of a base to deprotonate the benzoic acid, thereby increasing its nucleophilicity.

This esterification method proved to be particularly valuable for the identification and characterization of carboxylic acids. By converting unknown carboxylic acids into their solid, crystalline phenacyl esters, chemists could determine their melting points, a key analytical metric in the early 20th century.[6]

A generalized workflow for this pivotal esterification is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products benzoic_acid Benzoic Acid Derivative mixing Mixing and Heating benzoic_acid->mixing phenacyl_bromide Phenacyl Bromide phenacyl_bromide->mixing base Base (e.g., Na2CO3, Et3N) base->mixing solvent Solvent (e.g., Ethanol, DMF) solvent->mixing bromo_benzoate Bromoacetylated Benzoate (Phenacyl Ester) mixing->bromo_benzoate salt Bromide Salt mixing->salt

Caption: Generalized workflow for the synthesis of bromoacetylated benzoates via esterification.

Mechanistic Insights: Understanding the Reactivity

The synthesis of bromoacetylated benzoates via the esterification of benzoic acid with phenacyl bromide is a classic SN2 reaction. The key steps are:

  • Deprotonation of Benzoic Acid: A base removes the acidic proton from the carboxylic acid group of the benzoate, forming a carboxylate anion. This enhances the nucleophilicity of the oxygen atoms.

  • Nucleophilic Attack: The nucleophilic carboxylate anion attacks the electrophilic α-carbon of the phenacyl bromide. This carbon is electron-deficient due to the inductive effect of the adjacent carbonyl group and the bromine atom.

  • Displacement of Bromide: The attack of the carboxylate leads to the formation of a new carbon-oxygen bond and the simultaneous cleavage of the carbon-bromine bond. The bromide ion is expelled as a leaving group.

The reaction mechanism is illustrated in the following diagram:

G Benzoate\nAnion Benzoate Anion Transition\nState Transition State Benzoate\nAnion->Transition\nState Nucleophilic Attack Bromoacetylated\nBenzoate Bromoacetylated Benzoate Transition\nState->Bromoacetylated\nBenzoate Bromide Departure Bromide\nIon Bromide Ion Transition\nState->Bromide\nIon Phenacyl\nBromide Phenacyl Bromide Phenacyl\nBromide->Transition\nState

Caption: SN2 mechanism for the formation of a bromoacetylated benzoate.

Broader Context: Related Historical Reactions

The development of chemistry involving α-halo carbonyl compounds was not isolated. Several other named reactions from the early 20th century share mechanistic features and contributed to the overall understanding of the reactivity of these compounds.

  • Darzens Condensation (1904): Discovered by Auguste Georges Darzens, this reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[7][8][9] This reaction also relies on the formation of a carbanion at the α-position of the haloester, highlighting the acidity of these protons.[10]

  • Rap-Stoermer Reaction: This reaction involves the synthesis of benzofurans from the reaction of a salicylaldehyde with an α-haloketone in the presence of a base.[11][12] It proceeds through a cascade of nucleophilic substitution, addition, and dehydration.[11] This reaction showcases the utility of α-haloketones in the synthesis of heterocyclic compounds.

Modern Synthetic Approaches

While the classic esterification of benzoic acids with phenacyl bromides remains a robust method, modern organic synthesis has introduced more sophisticated approaches. A notable example is a multi-step synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester, a key intermediate for the insecticide Fluralaner.[13] This patented method involves:

  • Esterification: The starting material, 4-bromo-2-methylbenzoic acid, is first esterified.[13]

  • Palladium-Catalyzed Cross-Coupling: The resulting ester undergoes a palladium-catalyzed reaction to introduce a vinyl group.[13]

  • α-Halogenation: The final step is an α-halogenated ketone synthesis reaction to introduce the bromoacetyl group.[13]

This modern route highlights the power of organometallic catalysis and selective halogenation in constructing complex bromoacetylated benzoates.

Applications in Drug Development and Beyond

The bromoacetyl group is a versatile functional handle for bioconjugation. The electrophilic α-carbon readily reacts with nucleophilic residues on biomolecules, such as the thiol group of cysteine. This reactivity has been exploited in the development of various research tools and potential therapeutics.

  • Peptide Modification: Bromoacetylated peptides have been synthesized to create cyclic peptides, peptide polymers, and peptide-protein conjugates.[14][15] These modifications can enhance the stability, activity, and immunogenicity of peptides.

  • Enzyme Inhibition: The bromoacetyl moiety can act as a covalent inhibitor of enzymes by reacting with active site nucleophiles. This has been explored in the design of inhibitors for various enzyme classes.

  • Heterocyclic Synthesis: Bromoacetylated compounds, including benzoates, are valuable precursors for the synthesis of a wide range of heterocyclic compounds with potential biological activity.[16]

Experimental Protocols

Classical Synthesis of Phenacyl Benzoate

This protocol is a representative example of the esterification of a benzoic acid with a phenacyl bromide.

Materials:

  • Benzoic acid

  • Phenacyl bromide (α-bromoacetophenone)

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • Dissolve benzoic acid and sodium carbonate in a mixture of water and ethanol.[5]

  • Add phenacyl bromide to the solution.[5]

  • Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure phenacyl benzoate.[5]

Data Summary for a Typical Synthesis:

Reactant/ProductMolar RatioTypical YieldMelting Point (°C)
Benzoic Acid1.0-122
Phenacyl Bromide1.0-50
Phenacyl Benzoate->80%118-120

Conclusion

The discovery and development of bromoacetylated benzoates are a testament to the foundational principles of organic chemistry. From the early investigations into the reactivity of α-haloketones to the application of classic esterification reactions for analytical purposes, the history of these compounds is interwoven with the broader evolution of synthetic chemistry. Today, with the advent of modern catalytic methods, the synthesis of complex bromoacetylated benzoates is more accessible than ever, paving the way for new applications in drug discovery, materials science, and chemical biology. The insights gained from the historical development of these compounds continue to inform and inspire contemporary research, underscoring the enduring legacy of these versatile chemical entities.

References

  • Darzens, G. (1904). Condensation of ketones with α-haloesters. Compt. Rend., 139, 1214.[8]

  • SynArchive. (n.d.). Darzens Condensation. Retrieved from [Link][9]

  • L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction. Retrieved from [Link][10]

  • Organic Syntheses. (1960). 3-Bromoacetophenone. Org. Synth., 40, 12.[17]

  • Buchler GmbH. (n.d.). Darzens Reaction. Retrieved from [Link][18]

  • Organic Syntheses. (1925). p-Bromoacetophenone. Org. Synth., 5, 13.[1]

  • SynArchive. (n.d.). Nierenstein Reaction. Retrieved from [Link][2]

  • ResearchGate. (2023). Research advances in the Rap-Stoermer reaction. Request PDF.[11]

  • chemeurope.com. (n.d.). Nierenstein reaction. Retrieved from [Link][4]

  • Organic Syntheses. (2007). 4-bromoacetophenone. Org. Synth., 84, 326.[19]

  • Wikipedia. (n.d.). Nierenstein reaction. Retrieved from [Link][3]

  • ResearchGate. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. Request PDF.[12]

  • YouTube. (2025, January 26). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. Retrieved from [Link][20]

  • Google Patents. (n.d.). CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone. Retrieved from [21]

  • Folin, O., & Flanders, F. F. (1911). THE DETERMINATION OF BENZOIC ACID. Journal of the American Chemical Society, 33(10), 1622–1626.[22]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Retrieved from [13]

  • Toda, F., & Shigemasa, T. (2003). Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions. Green Chemistry, 5(6), 701-703.[23]

  • ResearchGate. (2025). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. Request PDF.[24]

  • ResearchGate. (2025). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Request PDF.[25]

  • ResearchGate. (1992). Synthesis of Benzoic and Tetralonecarboxylic Acid Esters from Phenols by Palladium-Catalyzed Alkoxy/Aryloxy Carbonylation. Request PDF.[26]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link][27]

  • Google Patents. (n.d.). US1919023A - Purification of benzoic acid and its derivatives. Retrieved from [28]

  • Erdogan, T. (2019). On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. Bulgarian Chemical Communications, 51(1), 105-112.[5]

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical biochemistry, 177(2), 373–377.[14]

  • Knapp, D. R., & Krueger, S. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of chromatography, 299(2), 365–376.[29]

  • ResearchGate. (2018). Esterification of benzoic acid in a continuous flow microwave reactor. Request PDF.[30]

  • Springer Nature Experiments. (n.d.). Bromoacetylated Synthetic Peptides. Retrieved from [Link][31]

  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters. Retrieved from [32]

  • Chervinska, T., et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii, (1), 48-55.[33]

  • ResearchGate. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Request PDF.[16]

  • Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid. Retrieved from [34]

  • MDPI. (n.d.). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Retrieved from [Link][35]

  • Drake, N. L., & Bronitsky, J. (1930). PARA-PHENYLPHENACYL BROMIDE, A REAGENT FOR IDENTIFYING ORGANIC ACIDS1. Journal of the American Chemical Society, 52(9), 3715–3720.[6]

  • Parham, W. E., & Sayed, Y. A. (1974). Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry, 39(14), 2051–2053.[36]

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  • Google Patents. (n.d.). US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Retrieved from [15]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Request PDF.[38]

  • Royce, C. S., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in microbiology, 4, 274.[39]

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Methodological & Application

Synthesis protocol for Methyl 3-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Synthesis Protocol for Methyl 3-(2-bromoacetyl)benzoate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in organic and medicinal chemistry. The protocol details the α-bromination of Methyl 3-acetylbenzoate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation designed to ensure reproducibility and safety.

Introduction and Significance

This compound (CAS No: 27475-19-0) is a valuable bifunctional molecule, incorporating both an electrophilic α-bromoketone and a methyl ester.[1][2] This structure makes it an important building block for the synthesis of a wide range of heterocyclic compounds and more complex pharmaceutical agents. The α-bromoketone moiety serves as a potent alkylating agent, readily reacting with nucleophiles, while the methyl ester provides a handle for further modifications such as amidation or reduction. The strategic placement of these groups on the benzene ring makes it a sought-after precursor in targeted therapeutic development.

This application note details a reliable and scalable protocol for its synthesis via the direct bromination of Methyl 3-acetylbenzoate.

Reaction Scheme:

(Image: Chemical reaction showing Methyl 3-acetylbenzoate reacting with Bromine (Br₂) in a suitable solvent to yield this compound and hydrogen bromide (HBr).)

Mechanistic Rationale: Acid-Catalyzed α-Bromination

The synthesis proceeds via an acid-catalyzed α-bromination of a ketone. The success of this reaction hinges on the conversion of the ketone to its more nucleophilic enol tautomer, which then reacts with the electrophilic bromine.

The key mechanistic steps are:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of Methyl 3-acetylbenzoate by an acid catalyst (e.g., HBr formed in situ). This step increases the electrophilicity of the carbonyl carbon.

  • Enol Formation: A base (which can be the solvent or another molecule of the starting material) abstracts an α-hydrogen, leading to the formation of the enol tautomer. This is typically the rate-determining step.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms a new carbon-bromine bond and a protonated carbonyl intermediate.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final product, this compound.

This mechanism is a fundamental concept in organic chemistry, often covered in electrophilic addition and substitution reaction contexts.[3]

Logical Flow of the Reaction Mechanism

G cluster_0 Mechanism Steps A 1. Protonation of Carbonyl Oxygen B 2. Tautomerization to Enol Intermediate A->B Rate-determining C 3. Nucleophilic Attack on Bromine (Br₂) B->C D 4. Deprotonation to yield Final Product C->D Catalyst regeneration End This compound D->End Start Methyl 3-acetylbenzoate + Acid Catalyst Start->A

Diagram 1: Key stages of the acid-catalyzed α-bromination mechanism.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted within a certified chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplier
Methyl 3-acetylbenzoateC₁₀H₁₀O₃178.185.00 g28.061.0Sigma-Aldrich
Bromine (Br₂)Br₂159.811.52 mL (4.71 g)29.471.05Acros Organics
Glacial Acetic AcidCH₃COOH60.0550 mL--Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--VWR Chemicals
Saturated NaHCO₃ (aq)NaHCO₃84.0150 mL--LabChem
Saturated Na₂S₂O₃ (aq)Na₂S₂O₃158.1130 mL--J.T.Baker
Brine (Saturated NaCl)NaCl58.4430 mL--In-house
Anhydrous MgSO₄MgSO₄120.37~5 g--EMD Millipore
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser, add Methyl 3-acetylbenzoate (5.00 g, 28.06 mmol).[4]

    • Add glacial acetic acid (50 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Bromine:

    • In the fume hood, carefully measure bromine (1.52 mL, 4.71 g, 29.47 mmol) and dilute it with 10 mL of glacial acetic acid in the addition funnel.

    • Add the bromine solution dropwise to the stirring reaction mixture over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. The deep red-brown color of bromine should fade as it is consumed.

  • Reaction Progression:

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.

  • Work-up and Quenching:

    • Once the reaction is complete, carefully pour the reaction mixture into a 500 mL beaker containing ice-cold water (approx. 200 mL). This will precipitate the crude product.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize excess acetic acid, followed by saturated sodium thiosulfate solution (2 x 15 mL) to quench any unreacted bromine (indicated by the disappearance of any residual orange color), and finally with brine (1 x 30 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Purify the crude solid by recrystallization from a minimal amount of hot ethanol or isopropanol.

    • Dissolve the crude product in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a solid.

Overall Experimental Workflow

G A 1. Dissolve Reactant (Methyl 3-acetylbenzoate in Acetic Acid) B 2. Add Bromine Solution (Dropwise, < 40°C) A->B C 3. Stir at RT (2-3h, Monitor by TLC) B->C D 4. Quench (Pour into ice-water) C->D E 5. Extraction (with Dichloromethane) D->E F 6. Aqueous Washes (NaHCO₃, Na₂S₂O₃, Brine) E->F G 7. Dry & Concentrate (MgSO₄, Rotary Evaporator) F->G H 8. Purification (Recrystallization) G->H I Final Product (this compound) H->I

Diagram 2: A step-by-step overview of the synthesis workflow.

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.

ChemicalCAS No.Primary HazardsHandling Precautions
This compound 27475-19-0Danger! Causes severe skin burns and eye damage (H314). Corrosive.Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a fume hood.
**Bromine (Br₂) **7726-95-6Danger! Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.Work exclusively in a fume hood. Use a dedicated syringe or cannula for transfer. Have a sodium thiosulfate solution ready for quenching spills.
Glacial Acetic Acid 64-19-7Danger! Flammable liquid and vapor. Causes severe skin burns and eye damage.Wear appropriate PPE. Keep away from ignition sources.
Dichloromethane (DCM) 75-09-2Warning! Suspected of causing cancer. Causes skin and serious eye irritation.Minimize inhalation and skin contact. Use in a well-ventilated fume hood.
Methyl 3-acetylbenzoate 21860-07-1Warning! Causes skin and serious eye irritation. May cause respiratory irritation.[4]Avoid breathing dust. Handle with standard PPE.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Spills: Neutralize bromine spills with a saturated sodium thiosulfate solution before cleanup.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Weight: 257.08 g/mol .[1][6]

  • NMR Spectroscopy (¹H NMR, 300 MHz, DMSO-d₆): Expected signals around δ 3.89 (s, 3H, -OCH₃), 5.00 (s, 2H, -COCH₂Br), and 7.67-8.49 (m, 4H, Ar-H).[7]

  • Mass Spectrometry (MS, ES⁺): Expected m/z for C₁₀H₉BrO₃ is 255.97 (M⁺) and 257.97 (M+2⁺) due to bromine isotopes. Found: 257 (M+H)⁺.[7]

References

  • PubChem. Methyl 4-(2-bromoacetyl)benzoate. [Link]

  • P&S Chemicals. Product information, 3-(2-Bromo-acetyl)-benzoic acid methyl ester. [Link]

  • CP Lab Safety. This compound, 95% Purity, C10H9BrO3, 5 grams. [Link]

  • Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]

  • Google Patents.
  • PubChem. Methyl 3-acetylbenzoate. [Link]

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Application Notes and Protocols: The Strategic Use of Methyl 3-(2-bromoacetyl)benzoate in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile α-Bromoacetyl Building Block

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs, forming the core of a vast array of pharmaceuticals and biologically active molecules. Among the myriad of synthetic precursors, α-halo ketones stand out as exceptionally versatile building blocks, capable of participating in a wide range of cyclization and condensation reactions. Methyl 3-(2-bromoacetyl)benzoate, with its bifunctional nature—a reactive α-bromo ketone and a modifiable methyl ester—presents a strategic starting point for the construction of diverse heterocyclic systems.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the mechanistic underpinnings of key reactions, provide detailed, adaptable protocols for the synthesis of prominent heterocyclic cores, and offer insights into the experimental nuances that govern reaction outcomes.

Core Principles of Reactivity: The Electrophilic Nature of the α-Bromoacetyl Group

The synthetic utility of this compound is primarily dictated by the electrophilic character of the carbon atom bearing the bromine. This carbon is susceptible to nucleophilic attack, initiating a cascade of events that can lead to the formation of five- and six-membered heterocyclic rings. The presence of the electron-withdrawing benzoyl group further enhances the reactivity of this position. Furthermore, the carbonyl group of the acetyl moiety provides an additional electrophilic site for intramolecular cyclization following the initial substitution reaction.

I. Synthesis of Thiazole Derivatives via Hantzsch-Type Reaction

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide. In the context of our starting material, the reaction with thiourea provides a direct route to 2-aminothiazoles, a scaffold of significant interest in medicinal chemistry.[2][3]

Reaction Mechanism: A Stepwise Look at Thiazole Formation

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion to form an S-alkylated isothiourea intermediate.

  • Intramolecular Cyclization: The amino group of the isothiourea intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate

This protocol provides a general procedure that can be adapted and optimized for specific laboratory conditions.

Materials:

  • This compound

  • Thiourea

  • Ethanol (or other suitable solvent like methanol)[1]

  • Sodium bicarbonate (or other mild base)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (10-15 mL per gram of starting material).

  • Add thiourea (1.0-1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography on silica gel.

Expert Insights: The choice of solvent can influence the reaction rate and product yield. Ethanol is a common and effective solvent for this transformation. The use of a slight excess of thiourea can help to ensure complete consumption of the starting material. The neutralization step is crucial to quench any hydrobromic acid formed during the reaction.

II. Synthesis of Imidazo[1,2-a]pyridines: A Gateway to Bioactive Scaffolds

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anxiolytic, hypnotic, and anticancer properties.[4] The reaction of an α-haloketone with a 2-aminopyridine derivative is a cornerstone for the synthesis of this privileged scaffold.[5]

Reaction Mechanism: The Path to Imidazo[1,2-a]pyridine Formation

The synthesis of imidazo[1,2-a]pyridines from this compound and 2-aminopyridine follows a two-step sequence:

  • N-Alkylation: The exocyclic nitrogen atom of 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the bromoacetyl group to form a 2-(bromoacetylamino)pyridinium intermediate.

  • Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyridine ring then attacks the carbonyl carbon, leading to a cyclized intermediate which subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyridine.

Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.

Experimental Protocol: Synthesis of Methyl 3-(imidazo[1,2-a]pyridin-2-yl)benzoate

This protocol outlines a general method for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • This compound

  • 2-Aminopyridine

  • Ethanol or Acetonitrile[6]

  • Sodium bicarbonate (optional, for work-up)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and 2-aminopyridine (1.0-1.1 eq.) in ethanol or acetonitrile (15-20 mL per gram of starting material).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the specific 2-aminopyridine derivative.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried. This is often the hydrobromide salt of the product.

  • To obtain the free base, the crude product (or the entire reaction mixture if no precipitate forms) can be treated with an aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Expert Insights: The choice of solvent can be critical. While ethanol is commonly used, acetonitrile can sometimes offer better yields and shorter reaction times. The initial product may precipitate as the hydrobromide salt, which can be advantageous for purification by simple filtration. Subsequent treatment with a mild base liberates the desired free base.

III. Synthesis of Quinoxaline Derivatives: Accessing a Privileged N-Heterocycle

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological applications. A common synthetic route involves the condensation of an α-dicarbonyl compound with an o-phenylenediamine. While this compound is not a dicarbonyl compound, it can be readily converted in situ to a reactive α-ketoaldehyde equivalent or react directly with o-phenylenediamines under specific conditions.[7][8]

Reaction Mechanism: A Condensation-Cyclization Pathway

The reaction of an α-haloketone with o-phenylenediamine typically proceeds as follows:

  • N-Alkylation: One of the amino groups of o-phenylenediamine attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion.

  • Intramolecular Cyclization: The second amino group then attacks the ketone carbonyl, forming a cyclic hemiaminal intermediate.

  • Dehydration/Oxidation: This intermediate can then dehydrate and, depending on the reaction conditions, may undergo oxidation to form the aromatic quinoxaline ring.

Caption: Workflow for Quinoxaline Synthesis.

Experimental Protocol: Synthesis of Methyl 3-(quinoxalin-2-yl)benzoate

This is a representative protocol that may require optimization.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol or Dimethylformamide (DMF)

  • A mild base such as sodium bicarbonate or triethylamine (optional)

Procedure:

  • Dissolve this compound (1.0 eq.) and o-phenylenediamine (1.0 eq.) in ethanol or DMF in a round-bottom flask.

  • Heat the reaction mixture, typically between 80 °C and reflux temperature.

  • Monitor the reaction by TLC. The reaction may require several hours for completion.

  • Once the starting materials are consumed, cool the reaction mixture.

  • Pour the reaction mixture into water, which may cause the product to precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Expert Insights: The reaction can sometimes be sluggish and may benefit from the addition of a catalytic amount of acid or base to facilitate the condensation and cyclization steps. The choice of solvent can also play a significant role, with more polar aprotic solvents like DMF sometimes proving more effective than alcohols.

Data Summary: Representative Synthetic Applications

The following table summarizes the key heterocyclic systems that can be synthesized from this compound, along with the general reaction types and typical co-reactants. Please note that specific yields and reaction times will vary depending on the exact conditions and substrates used.

Heterocyclic SystemCo-reactantReaction TypeGeneral Protocol Reference
Thiazole Thiourea/ThioamidesHantzsch Synthesis[1][2]
Imidazo[1,2-a]pyridine 2-AminopyridinesCyclocondensation[4][5]
Quinoxaline o-PhenylenediaminesCondensation-Cyclization[7][8]

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore the rich chemistry of this building block. The presence of the methyl ester functionality offers a convenient handle for further synthetic elaboration, allowing for the generation of diverse compound libraries for drug discovery programs. Future research in this area could focus on expanding the scope of heterocyclic systems synthesized from this precursor, exploring novel multicomponent reactions, and developing more sustainable and efficient catalytic methods.

References

  • Beilstein J Org Chem. (2025) A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]

  • MedCrave. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. [Link]

  • bepls. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • ResearchGate. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]

  • ResearchGate. (2021). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]

  • MDPI. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • ResearchGate. (2018). One-pot synthesis of highly functionalized thiazoles 3a-f. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

  • International Journal of Advanced Research. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. [Link]

  • National Center for Biotechnology Information (NCBI). (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. [Link]

  • Beilstein Journals. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]

  • ResearchGate. (2014). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. [Link]

  • ResearchGate. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. [Link]

  • MDPI. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]

  • Chemical Review and Letters. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Jiangxi Normal University. (2016). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

  • ResearchGate. (2023). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. [Link]

  • ResearchGate. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • ResearchGate. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. [Link]

  • Kuey. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

  • ResearchGate. (2021). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. [Link]

  • Beilstein Journals. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • ResearchGate. (2019). Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. [Link]

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Sources

Methyl 3-(2-bromoacetyl)benzoate as an intermediate for Salmeterol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Utilization of α-Bromoacetyl Arenes in Phenethanolamine Synthesis, Featuring Methyl 3-(2-bromoacetyl)benzoate

Abstract

This technical guide provides a comprehensive overview of this compound as a reactive intermediate, primarily focusing on its application in the synthesis of phenethanolamine derivatives, a class of compounds that includes the long-acting β2-adrenergic agonist, Salmeterol. While conventional Salmeterol synthesis employs intermediates with a different substitution pattern, this note elucidates the fundamental reaction mechanisms and protocols associated with the alkylation of amines by α-bromoacetyl arenes, using this compound as a model compound. We will detail its physicochemical properties, safety protocols, and step-by-step synthetic procedures for its condensation with a model amine side-chain, followed by subsequent reduction. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of pharmaceutical compounds.

Introduction: The Role of Intermediates in Salmeterol Synthesis

Salmeterol is a potent and long-acting β2-adrenergic receptor agonist used clinically for the management of asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure, 4-hydroxy-α¹-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol, features a complex phenethanolamine core linked to a long, lipophilic side-chain. The synthesis of such molecules is a multi-step process where the strategic formation of key carbon-nitrogen bonds is paramount.

One of the most critical steps in many established synthetic routes is the alkylation of a primary or secondary amine with an α-haloketone. This reaction constructs the β-amino ketone backbone, which is subsequently reduced to the final phenethanolamine moiety. While patent literature frequently describes the use of intermediates like 5-(bromoacetyl)-2-hydroxybenzaldehyde or methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate to produce Salmeterol directly, this guide will focus on This compound .[1][2][3] Although this specific isomer would lead to an analogue rather than Salmeterol itself (due to the lack of the requisite hydroxyl or benzyloxyl groups at the 2- and 5-positions of the phenyl ring), its chemistry is representative of this crucial class of reactions. Understanding its application provides a foundational blueprint for synthesizing a wide array of related pharmacologically active agents.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling of reactive intermediates are fundamental to successful and reproducible synthesis.

Compound Properties

The properties of this compound are summarized below.

PropertyValueSource
CAS Number 27475-19-0[4]
Molecular Formula C₁₀H₉BrO₃[4]
Molecular Weight 257.08 g/mol [4]
Physical Form Solid
Purity Typically ≥98%
Density ~1.5 g/cm³[4]
Flash Point ~158.6 °C[4]
Storage Sealed in dry, room temperature conditions
Safety & Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

  • Hazard Statements: The compound is classified as causing severe skin burns and eye damage (H314). It is harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] Wash hands thoroughly after handling. Prevent fire caused by electrostatic discharge.[4]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as bases and oxidizing agents.[4][7]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Synthetic Pathway & Core Mechanism

The core of this application is the nucleophilic substitution (SN2) reaction between the electrophilic α-carbon of the bromoacetyl group and the nucleophilic secondary amine of the Salmeterol side-chain precursor.

Caption: General synthetic scheme for the formation of a Salmeterol analogue.

The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 pathway and includes a non-nucleophilic base. The purpose of this base is crucial: it neutralizes the hydrobromic acid (HBr) that is formed as a byproduct, preventing it from protonating the valuable amine reactant, which would render it non-nucleophilic and halt the reaction.

Experimental Protocols

The following protocols are presented for research and development purposes and should be adapted and optimized based on specific laboratory conditions and scales.

Protocol 1: Condensation of this compound with N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine

This protocol details the key C-N bond-forming step.

4.1.1. Reagents and Equipment

  • This compound (1.0 eq)

  • N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIEA, 2.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

4.1.2. Step-by-Step Procedure

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and place it under an inert atmosphere.

  • Reagent Addition: To the flask, add N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine (1.05 eq), the base (K₂CO₃ or DIEA, 2.0 eq), and the anhydrous solvent (e.g., ACN, approx. 10 mL per mmol of limiting reagent).

  • Dissolution: Stir the mixture at room temperature until all solids are dissolved or well-suspended.

  • Intermediate Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of the reaction solvent. Add this solution dropwise to the stirring amine mixture over 15-20 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting bromo-intermediate is consumed.

  • Work-up: a. Quench the reaction by slowly adding deionized water. b. If DMF was used, extract the aqueous phase multiple times with a suitable organic solvent like Ethyl Acetate. If ACN was used, it can first be removed under reduced pressure before extraction. c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude β-amino ketone product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction of the β-Amino Ketone to the β-Amino Alcohol

This protocol describes the reduction of the ketone functionality to the target secondary alcohol.

4.2.1. Reagents and Equipment

  • Crude or purified β-amino ketone from Protocol 1 (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.5 - 2.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

4.2.2. Step-by-Step Procedure

  • Setup: Dissolve the β-amino ketone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.

  • Reducing Agent Addition: While stirring vigorously, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. The slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting ketone has been completely consumed.

  • Work-up: a. Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of deionized water or dilute acetic acid to neutralize excess NaBH₄. b. Remove the bulk of the alcohol solvent using a rotary evaporator. c. Extract the remaining aqueous residue with Ethyl Acetate or Dichloromethane. d. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude β-amino alcohol product.

  • Purification: The final product can be purified by column chromatography or crystallization to yield the desired Salmeterol analogue.

Analytical Characterization Workflow

Rigorous analytical testing is required to ensure the identity, purity, and quality of the intermediates and the final product.[9]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 3-(2-bromoacetyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Chemist's Perspective on a Versatile Building Block

In the landscape of medicinal chemistry, the synthetic utility of a reagent is measured by its reactivity, versatility, and ability to grant access to novel chemical matter. Methyl 3-(2-bromoacetyl)benzoate is a quintessential example of such a valuable scaffold. Its architecture is deceptively simple: a stable methyl benzoate core appended with a highly reactive α-bromo ketone. This duality is its strength. The bromoacetyl group serves as a potent electrophilic "warhead," primed for reaction with a vast array of nucleophiles, while the benzoate moiety provides a stable anchor for further synthetic elaboration. This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and field-proven protocols, to empower researchers in drug discovery and development.

Section 1: Core Characteristics and Chemical Reactivity

This compound is a solid organic reagent whose utility is fundamentally derived from the electrophilic nature of the carbon atom alpha to the ketone. The synergistic electron-withdrawing effects of the adjacent carbonyl group and the bromine atom make this carbon highly susceptible to nucleophilic attack, with the bromide ion being an excellent leaving group. This predictable reactivity is the cornerstone of its application in constructing more complex molecular frameworks.

Physicochemical Data

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueSource(s)
CAS Number 27475-19-0[1][2][3]
Molecular Formula C₁₀H₉BrO₃[1][4]
Molecular Weight 257.08 g/mol [1][2]
Physical Form Solid[2]
Purity Typically ≥98%[2]
Storage Conditions Sealed in dry, room temperature[2]
Foundational Reactivity: Nucleophilic Substitution

The primary mode of reaction for this compound is nucleophilic substitution (Sₙ2) at the α-carbon. A wide range of nucleophiles, including amines, thiols, and carbanions, can readily displace the bromide ion. This reaction is efficient and forms a stable carbon-nucleophile bond, serving as a reliable method for molecular assembly.

G start This compound (Electrophile) process Nucleophilic Substitution (SN2 Mechanism) start->process nucleophile Nucleophile (e.g., R-NH₂, R-SH) nucleophile->process product Substituted Product (Stable C-Nu bond) process->product Forms byproduct HBr (neutralized by base) process->byproduct Releases

Caption: Core reactivity pathway of this compound.

Section 2: Key Applications in Medicinal Chemistry

The predictable reactivity of this compound makes it an invaluable intermediate in the synthesis of diverse therapeutic agents and molecular probes.

Synthesis of Heterocyclic Scaffolds

Heterocycles are fundamental components of a vast majority of pharmaceuticals. This reagent is a classic precursor for constructing five-membered aromatic rings, particularly thiazoles, which are prevalent in many approved drugs.

Application Focus: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and widely used method for preparing thiazole rings. It involves the condensation and cyclization of an α-haloketone with a thioamide-containing species. This compound is an ideal α-haloketone for this purpose, leading to the formation of 2,4-disubstituted thiazoles.

G reagent1 This compound α-Haloketone intermediate Intermediate Adduct Nucleophilic attack by Sulfur reagent1->intermediate reagent2 Thioamide / Thiourea R-C(=S)NH₂ reagent2->intermediate cyclization Intramolecular Cyclization Dehydration intermediate->cyclization product 2,4-Disubstituted Thiazole Aromatic Heterocycle cyclization->product

Sources

Application Note: A Validated Protocol for the Selective α-Bromination of Methyl 3-acetylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable experimental procedure for the selective α-bromination of methyl 3-acetylbenzoate to synthesize methyl 3-(bromoacetyl)benzoate. This protocol is designed for researchers in synthetic chemistry and drug development, offering a robust method for producing a key α-haloketone intermediate. The narrative explains the causality behind critical experimental choices, from reaction mechanism to purification strategies, ensuring scientific integrity and reproducibility. Safety protocols for handling hazardous reagents are also detailed.

Introduction: The Synthetic Utility of α-Haloketones

Methyl 3-(bromoacetyl)benzoate is a valuable bifunctional molecule, containing both an electrophilic α-haloketone moiety and a methyl ester. This structure makes it a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and as a precursor in the synthesis of pharmacologically active molecules. For instance, related structures are key starting materials for drugs like phenylephrine, a selective α1-adrenergic receptor agonist.[1][2]

The synthesis of methyl 3-(bromoacetyl)benzoate is achieved through the selective bromination of the methyl group of the acetyl substituent. This transformation leverages the reactivity of the α-carbon adjacent to a carbonyl group, proceeding via an enol or enolate intermediate. The aromatic ring itself is deactivated by the presence of two meta-directing electron-withdrawing groups (acetyl and methyl ester), which makes it resistant to electrophilic aromatic substitution under the conditions described.[3][4][5][6] This protocol details an acid-catalyzed pathway using elemental bromine in a methanol solvent system.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The reaction proceeds through an acid-catalyzed mechanism. The ketone's carbonyl oxygen is first protonated by an acid (HBr, which is generated in situ), enhancing the electrophilicity of the carbonyl carbon. The solvent or another weak base then removes an α-proton to form an enol intermediate. This electron-rich enol tautomer acts as the nucleophile, attacking molecular bromine in a classic electrophilic addition step. A final deprotonation step yields the α-brominated ketone product and regenerates the acid catalyst.

The general two-step mechanism for electrophilic aromatic substitution, which is purposefully avoided here, involves the formation of a positively charged "arenium ion" intermediate, a process that requires a highly reactive electrophile and often a Lewis acid catalyst to overcome the stability of the aromatic ring.[7][8][9][10] The deactivating nature of the substituents on methyl 3-acetylbenzoate makes this pathway energetically unfavorable compared to α-bromination.

Bromination_Mechanism Mechanism of Acid-Catalyzed α-Bromination Start Methyl 3-acetylbenzoate (Keto Tautomer) Protonated Protonated Ketone Start->Protonated + H+ Enol Enol Intermediate Protonated->Enol - H+ Brominated_Int Brominated Intermediate Enol->Brominated_Int + Br₂ Product Methyl 3-(bromoacetyl)benzoate Brominated_Int->Product - H+ - Br⁻ H_plus H+ Br2 Br-Br H_minus -H+

Caption: Acid-catalyzed α-bromination of a ketone.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis of methyl 3-(bromoacetyl)benzoate.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Methyl 3-acetylbenzoate≥98%Sigma-Aldrich
Bromine (Br₂)≥99.5%Fisher Scientific
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific
Sodium Bisulfite (NaHSO₃)ACS ReagentVWR
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Addition funnel (50 mL)

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.

Reagent Quantities
CompoundM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
Methyl 3-acetylbenzoate178.185.0028.11.0
Bromine (Br₂)159.814.71 (1.5 mL)29.51.05
Methanol (MeOH)32.0430 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-acetylbenzoate (5.00 g, 28.1 mmol). Dissolve the starting material in 30 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Bromine Addition: In a separate container, carefully measure bromine (1.5 mL, 29.5 mmol). Slowly add the bromine to the cooled reaction mixture dropwise over 15-20 minutes using an addition funnel. Crucial: Maintain the internal temperature below 10 °C during the addition. The solution will change from colorless to a persistent reddish-brown.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. The color should fade to a light yellow.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using an eluent system such as 5:1 Hexanes:Ethyl Acetate. The product spot should appear at a lower Rf than the starting material.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of ice water. Quench the excess bromine by adding a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the reddish color disappears completely.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a solid or oil, can be purified by recrystallization from a minimal amount of a mixed solvent system (e.g., ethanol/water) to afford methyl 3-(bromoacetyl)benzoate as a solid.[1]

Critical Safety Precautions
  • Bromine (Br₂): Bromine is highly toxic, corrosive, and causes severe burns.[11] It is also a strong oxidizing agent. Always handle bromine in a well-ventilated chemical fume hood.[12][13] Wear appropriate PPE, including a face shield, neoprene or nitrile gloves, and a lab coat.[14] Have a bromine spill kit and a quenching agent (like sodium thiosulfate) readily available.

  • Acetic Acid/HBr (if generated): These are corrosive acids. Avoid inhalation of vapors and direct contact with skin and eyes.[12][15]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All extractions and solvent removal must be performed in a fume hood.

Workflow Experimental Workflow A 1. Dissolve Reactant Methyl 3-acetylbenzoate in MeOH B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add Br₂ Dropwise (T < 10 °C) B->C D 4. Stir at RT (2-3 hours) C->D E 5. Quench Reaction (Ice water, then NaHSO₃) D->E F 6. Extract with DCM E->F G 7. Wash Organics (NaHCO₃, Brine) F->G H 8. Dry & Concentrate (MgSO₄, Rotovap) G->H I 9. Purify Product (Recrystallization) H->I J Final Product Methyl 3-(bromoacetyl)benzoate I->J

Caption: Workflow for the synthesis of methyl 3-(bromoacetyl)benzoate.

Product Characterization

  • Product Name: Methyl 3-(bromoacetyl)benzoate

  • CAS Number: 27475-19-0

  • Molecular Formula: C₁₀H₉BrO₃[16]

  • Molecular Weight: 257.08 g/mol

  • Appearance: Off-white to light yellow solid.

  • Expected Yield: 65-75%

Spectroscopic Data
Technique Expected Peaks and Shifts
¹H NMR (300 MHz, CDCl₃)δ (ppm): 8.49 (t, J=1.8 Hz, 1H, Ar-H), 8.18-8.28 (m, 2H, Ar-H), 7.67-7.76 (m, 1H, Ar-H), 5.00 (s, 2H, -COCH₂Br) , 3.89 (s, 3H, -OCH₃). (Note: Data adapted from a similar compound, minor shifts may occur)[16]
¹³C NMR (75 MHz, CDCl₃)δ (ppm): ~190 (C=O, ketone), ~166 (C=O, ester), ~137, ~134, ~131, ~130, ~129 (Aromatic C), ~53 (-OCH₃), ~31 (-CH₂Br).
FT-IR (KBr Pellet)ν (cm⁻¹): ~3000 (Ar C-H), ~1725 (C=O stretch, ester), ~1695 (C=O stretch, ketone), ~1250 (C-O stretch), ~650 (C-Br stretch).

Discussion of Protocol Rationale

  • Choice of Solvent: Methanol is an effective solvent for the starting material and allows for good temperature control at 0 °C. It is a protic solvent that can facilitate the enol formation necessary for the reaction mechanism.

  • Temperature Control: The initial cooling and slow addition of bromine are critical for controlling the exothermic reaction and minimizing side reactions, such as potential bromination of the aromatic ring at elevated temperatures or unwanted byproducts.

  • Stoichiometry: A slight excess of bromine (1.05 eq.) is used to ensure the complete consumption of the starting material. Using a large excess could lead to di-bromination of the acetyl group.

  • Work-up Logic: The sodium bisulfite quench is essential for safely destroying any unreacted bromine, which is volatile and hazardous. The sodium bicarbonate wash neutralizes the HBr formed during the reaction, preventing potential acid-catalyzed degradation of the product during concentration and storage.

Conclusion

The protocol described provides a validated and reproducible method for the synthesis of methyl 3-(bromoacetyl)benzoate, a synthetically important intermediate. By carefully controlling the reaction conditions and adhering to the specified safety measures, researchers can reliably obtain high-purity material. The detailed explanation of the underlying chemical principles and procedural choices is intended to empower scientists to adapt and troubleshoot this reaction for their specific applications in drug discovery and materials science.

References

  • Title: Substitution Reactions of Benzene and Other Aromatic Compounds Source: Michigan State University Chemistry URL: [Link]

  • Title: 16.1: Electrophilic Aromatic Substitution Reactions - Bromination Source: Chemistry LibreTexts URL: [Link]

  • Title: 11.2: Electrophilic Aromatic Substitution Reactions - Bromination Source: Chemistry LibreTexts URL: [Link]

  • Title: Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Chemistry of Benzene: Electrophilic Aromatic Substitution Source: NPTEL URL: [Link]

  • Title: Bromine solution - Safety Data Sheet Source: Carl ROTH URL: [Link]

  • Title: Safety data sheet - Bromine solution Source: Chem-Supply URL: [Link]

  • Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate Source: Anasazi Instruments URL: [Link]

  • Title: An Electrophilic Aromatic Substitution: The nitration of methyl benzoate Source: University of Missouri–St. Louis URL: [Link]

  • Title: 3-(2-Bromoacetyl)phenyl benzoate Source: CORE (COnnecting REpositories) URL: [Link]

  • Title: Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) Source: Scribd URL: [Link]

  • Title: 3-(2-Bromoacetyl)phenyl benzoate Source: ResearchGate URL: [Link]

  • Title: Methyl benzoate Source: Wikipedia URL: [Link]

Sources

Application Notes & Protocols for the Synthesis of Substituted Methyl Benzoates via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Fischer Esterification in Modern Synthesis

The Fischer esterification, a classic acid-catalyzed condensation of a carboxylic acid and an alcohol, remains a cornerstone of organic synthesis due to its simplicity, cost-effectiveness, and versatility.[1][2] First described by Emil Fischer and Arthur Speier in 1895, this equilibrium-driven process is particularly valuable in the preparation of aromatic esters like substituted methyl benzoates, which are pivotal intermediates in the pharmaceutical, fragrance, and materials science industries.[2] This guide provides a comprehensive overview, detailed protocols, and expert insights into the Fischer esterification for synthesizing a variety of substituted methyl benzoates, tailored for researchers and professionals in drug development and chemical sciences.

Pillar 1: The Mechanistic Underpinnings of Fischer Esterification

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of substituted methyl benzoates. The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] The process can be dissected into several key, reversible steps:

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the benzoic acid derivative.[5][6] This initial step significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][7]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[2] This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[8]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

  • Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final methyl benzoate product and regenerate the acid catalyst.[2][9]

The entire process is governed by equilibrium, a critical consideration for maximizing product yield.[10][11]

Pillar 2: Driving the Equilibrium Forward: The Le Châtelier's Principle in Practice

The reversible nature of the Fischer esterification necessitates strategic interventions to shift the equilibrium towards the formation of the ester.[11][12] According to Le Châtelier's Principle, this can be achieved by:

  • Using an Excess of a Reactant: The most common and practical approach is to use a large excess of the alcohol (methanol in this case), which also often serves as the solvent.[8][11] This drives the reaction forward to consume the excess reactant.

  • Removal of Water: As water is a product, its removal from the reaction mixture will shift the equilibrium to the right.[5][8] This can be accomplished azeotropically using a Dean-Stark apparatus with a solvent like toluene, although for the synthesis of methyl benzoates, using excess methanol is generally sufficient and more straightforward.[13]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the synthesis of substituted methyl benzoates via Fischer esterification.

Fischer_Esterification_Workflow Workflow for Fischer Esterification of Substituted Methyl Benzoates sub_benzoic_acid Substituted Benzoic Acid reaction_setup Reaction Setup & Reflux sub_benzoic_acid->reaction_setup methanol Methanol (Excess) methanol->reaction_setup acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->reaction_setup workup Aqueous Work-up reaction_setup->workup Cooling extraction Solvent Extraction workup->extraction Neutralization drying Drying of Organic Layer extraction->drying purification Purification (Distillation/Chromatography) drying->purification Solvent Removal product Substituted Methyl Benzoate purification->product Characterization

Caption: A schematic overview of the key stages in the synthesis and purification of substituted methyl benzoates.

Pillar 3: A Validated Protocol for the Synthesis of Methyl Benzoate

This protocol provides a reliable method for the synthesis of the parent compound, methyl benzoate, and can be adapted for various substituted benzoic acids.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzoic Acid122.128.00 g0.0656 mol
Methanol32.0425 mL (approx. 19.75 g)0.617 mol (approx.)
Concentrated H₂SO₄ (98%)98.083.0 mLCatalytic amount
Diethyl Ether74.12As needed for extraction-
5% Sodium Bicarbonate (aq)-As needed for washing-
Saturated NaCl (aq)-As needed for washing-
Anhydrous Sodium Sulfate-As needed for drying-

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, combine 8.00 g of benzoic acid and 25 mL of methanol.[11]

  • Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[11] Caution: This is an exothermic process.

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 30-60 minutes.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 75 mL of water.[11]

  • Extraction: Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel.[11] Stopper the funnel, shake gently while venting frequently, and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 15 mL of water.[11]

    • Two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent frequently.[11][14]

    • 15-20 mL of saturated sodium chloride solution (brine) to aid in the removal of dissolved water.[11]

  • Drying: Transfer the ether layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.[11]

  • Isolation and Purification: Decant the dried ether solution into a pre-weighed round-bottomed flask and remove the ether using a rotary evaporator.[11] The resulting crude methyl benzoate can be further purified by distillation if necessary.[1]

Considerations for Substituted Benzoic Acids

The electronic nature of the substituents on the benzoic acid ring can influence the rate of esterification.

  • Electron-donating groups (EDGs) such as -OCH₃ or -CH₃ can slightly increase the electron density on the carbonyl oxygen, making it more basic and readily protonated, which can accelerate the reaction.

  • Electron-withdrawing groups (EWGs) like -NO₂ can decrease the basicity of the carbonyl oxygen, slowing down the initial protonation step and thus the overall reaction rate.[6] However, under forcing conditions (e.g., higher temperatures or longer reaction times), good yields can still be achieved.[15][16]

Microwave-Assisted Fischer Esterification: An Accelerated Approach

For rapid synthesis, microwave-assisted organic synthesis (MAOS) offers a significant advantage by dramatically reducing reaction times.[16]

Optimized Microwave Protocol for 4-Fluoro-3-nitrobenzoic Acid:

ParameterValue
Reactant4-Fluoro-3-nitrobenzoic acid (0.25 g)
Alcohol1 mL (e.g., methanol, butanol)
Catalyst4% concentrated H₂SO₄
Microwave PowerAs required to maintain temperature
Temperature130°C
Irradiation Time15 minutes (in 3 x 5-minute intervals with catalyst re-addition)
VesselSealed microwave reaction vessel

This data is adapted from a study on microwave-assisted Fischer esterification.[15][16]

This method involves the periodic addition of the acid catalyst to overcome the deactivating effect of the water produced in the closed system.[15][16]

Troubleshooting and Expert Insights

  • Low Yields: Incomplete reaction is a common issue. Ensure a sufficient excess of methanol is used and that the reflux time is adequate. For sterically hindered or electron-deficient benzoic acids, extending the reaction time or increasing the temperature may be necessary.[5]

  • Incomplete Neutralization: During the work-up, ensure the aqueous layer is basic after the sodium bicarbonate wash to remove all unreacted carboxylic acid.

  • Product Purity: If the final product is not pure, consider purification by column chromatography or fractional distillation.[14]

Conclusion

The Fischer esterification is a robust and adaptable method for the synthesis of substituted methyl benzoates. By understanding the underlying mechanism and the principles of equilibrium, researchers can effectively optimize reaction conditions to achieve high yields of the desired products. The protocols and insights provided in this guide serve as a valuable resource for laboratory practice in both academic and industrial settings.

References

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Handout. Esterification of benzoic acid to methyl benzoate.
  • OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05).
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • PraxiLabs. Fischer Esterification Reaction Experiment.
  • Unknown Source. Fischer Esterification.
  • Unknown Source. The Fischer Esterification.
  • Unknown Source. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025-05-22).
  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023-04-08).
  • HSCprep. Fisher Esterification: Synthesis and Purification of Esters. (2025-03-04).
  • Unknown Source. The Fischer Esterification.
  • Chemistry LibreTexts. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual.
  • Wikipedia. Fischer–Speier esterification.
  • YouTube. Organic Mechanism Fischer Esterification 004. (2012-04-10).
  • Chemistry Steps. Fischer Esterification.
  • Homework.Study.com. Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid..
  • Unknown Source. Fischer Esterification Procedure.
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018-06-11).
  • Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoat ee.
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023-05-22).
  • ResearchGate. Kinetic Study of Esterification Reaction. (2025-08-06).

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Application Notes & Protocols: Leveraging Methyl 3-(2-bromoacetyl)benzoate in the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 3-(2-bromoacetyl)benzoate is a highly versatile bifunctional building block, prized in medicinal chemistry and drug discovery for its capacity to serve as a scaffold for a diverse array of novel compounds. As an α-haloketone, its structure features two distinct electrophilic sites: the α-carbon, which is susceptible to nucleophilic substitution, and the carbonyl carbon, which is prone to nucleophilic addition.[1] This dual reactivity allows for the construction of complex molecular architectures, particularly N-, S-, and O-containing heterocycles, which are foundational motifs in many pharmacologically active agents.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the mechanistic principles and providing field-proven protocols for the synthesis of thiazoles, quinoxalines, and β-aminoketones.

Core Principles of Reactivity & Safety

The Bifunctional Electrophile

The synthetic power of this compound stems from the electronic properties of the α-bromoacetyl group. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom makes the α-carbon exceptionally electrophilic and an excellent substrate for SN2 reactions with a wide range of nucleophiles.[3] Concurrently, the carbonyl carbon remains a classic electrophilic site for nucleophilic attack, often leading to subsequent intramolecular cyclization and dehydration events. This dual reactivity is the cornerstone of its utility in forming heterocyclic systems.[1][4]

Caption: Dual reactivity of this compound.
Critical Safety Precautions

α-Haloketones, including this compound, are potent alkylating agents and lachrymators. They must be handled with extreme care in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.[5] In case of contact, rinse the affected area immediately and thoroughly with water.[6]

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Application I: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and widely utilized method for constructing the thiazole ring, a scaffold present in numerous pharmaceuticals.[7] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[7][8]

Principle & Mechanism

The synthesis proceeds via a multi-step pathway.[9] It begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone.[10] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[8][9]

Hantzsch_Mechanism start This compound + Thiourea step1 S_N2 Attack (S attacks Cα) start->step1 intermediate1 Thiouronium Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N attacks C=O) intermediate1->step2 intermediate2 Hemiaminal Intermediate step2->intermediate2 step3 Dehydration (-H₂O) intermediate2->step3 product Final Thiazole Product step3->product

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Application Protocol 1: Synthesis of Methyl 3-(2-amino-4-phenylthiazol-5-yl)benzoate

This protocol details the synthesis of a novel aminothiazole derivative.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (Absolute)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (e.g., 2.57 g, 10.0 mmol) and thiourea (e.g., 0.91 g, 12.0 mmol).

  • Add absolute ethanol (20 mL) to the flask.

  • Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction is typically complete within 1-2 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate solution while stirring.[7][9] This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield the final compound.

Experimental Rationale:

  • Solvent: Ethanol is an excellent choice as it effectively dissolves both reactants and is suitable for reflux temperatures.

  • Stoichiometry: A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.

  • Workup: The product is often formed as its hydrobromide salt, which is soluble in the polar reaction medium.[10] Neutralization with a mild base like sodium carbonate deprotonates the aminothiazole, significantly decreasing its solubility and leading to its precipitation for easy isolation.[9][10]

Characterization Data (Hypothetical):

  • ¹H NMR: Expect the disappearance of the characteristic singlet for the -CH₂Br protons (typically around δ 4.5-4.8 ppm) and the appearance of a new singlet for the thiazole C5-H, along with signals for the aromatic protons and the methyl ester.

  • Mass Spec (ESI+): [M+H]⁺ corresponding to the molecular weight of the product.

Application II: Quinoxaline Synthesis

Quinoxalines are another class of N-heterocycles with significant biological activity. They can be readily synthesized by the condensation of an α-haloketone with an o-phenylenediamine.[11][12]

Principle & Mechanism

This reaction is a condensation-oxidation process.[12] It begins with the alkylation of one of the amino groups of the o-phenylenediamine by the α-haloketone. This is followed by an intramolecular cyclization of the second amino group onto the carbonyl carbon, forming a dihydroquinoxaline intermediate. This intermediate then undergoes spontaneous or induced oxidation to form the stable, aromatic quinoxaline ring.

Application Protocol 2: Synthesis of Methyl 3-(2-phenylquinoxalin-7-yl)benzoate

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Ethanol or Water[11]

  • Glacial Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve this compound (e.g., 2.57 g, 10.0 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask with stirring.

  • Add o-phenylenediamine (e.g., 1.20 g, 11.0 mmol) to the solution. A color change may be observed.

  • Heat the mixture to reflux for 2-4 hours. The reaction can often be performed at a lower temperature (e.g., 80°C in water) without a catalyst.[11]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol or a mixture of ethanol/water to remove unreacted starting materials.

  • Dry the product under vacuum.

Experimental Rationale:

  • Solvent: Ethanol is a common solvent, though greener protocols using water have proven highly effective.[11]

  • Oxidation: In many cases, atmospheric oxygen is sufficient to oxidize the dihydroquinoxaline intermediate to the final aromatic product, especially when heated.

  • Regioselectivity: When using unsymmetrical o-phenylenediamines, a mixture of regioisomers can be formed. The specific isomer synthesized here is illustrative.

Application III: N-Alkylation for β-Aminoketone Synthesis

The most direct reaction of this compound is the SN2 alkylation of primary or secondary amines.[13] This yields β-aminoketones, which are valuable intermediates for more complex molecules.

Principle & Mechanism

This is a classic nucleophilic aliphatic substitution.[13] The amine acts as the nucleophile, displacing the bromide leaving group. A key challenge is that the product, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to potential over-alkylation.[14]

Application Protocol 3: Synthesis of Methyl 3-(2-(diethylamino)acetyl)benzoate

Materials:

  • This compound (1.0 eq)

  • Diethylamine (2.2 eq)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Potassium Carbonate (K₂CO₃, optional, 1.5 eq)

Procedure:

  • Dissolve this compound (e.g., 2.57 g, 10.0 mmol) in acetonitrile (30 mL) in a round-bottom flask at room temperature.

  • Add diethylamine (e.g., 1.61 g, 22.0 mmol) dropwise to the solution with stirring.

  • Stir the reaction at room temperature for 4-8 hours. The reaction is typically accompanied by the formation of a precipitate (diethylammonium bromide).

  • Monitor the reaction by TLC.

  • Upon completion, filter off the ammonium salt precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified further by column chromatography on silica gel if necessary.

Experimental Rationale:

  • Stoichiometry: Using at least two equivalents of the amine is crucial. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HBr byproduct, preventing the protonation and deactivation of the nucleophilic amine.[14] Alternatively, an inorganic base like K₂CO₃ can be used.

  • Solvent: Aprotic polar solvents like ACN or THF are ideal as they facilitate SN2 reactions without interfering with the reactants.

General Experimental & Data Summary

The following workflow and data table provide a general overview for researchers planning syntheses with this compound.

Caption: General experimental workflow for synthesis.
Table 1: Summary of Synthetic Applications
ApplicationKey ReagentTypical SolventTemp.Key Feature
Hantzsch Synthesis Thioamide/ThioureaEthanolRefluxForms aromatic thiazole ring
Quinoxaline Synthesis o-PhenylenediamineEthanol / H₂ORT - RefluxCondensation followed by oxidation
N-Alkylation Primary/Secondary AmineAcetonitrile / THFRoom Temp.SN2 displacement; requires base

Conclusion

This compound is an exemplary reagent for constructing molecules of pharmaceutical interest. Its predictable, dual electrophilic nature allows for straightforward access to a variety of important heterocyclic cores and functionalized intermediates. The protocols outlined in this guide demonstrate its utility in Hantzsch, quinoxaline, and simple alkylation reactions, providing a solid foundation for researchers in drug discovery and synthetic chemistry to develop novel compounds. Proper adherence to safety protocols is paramount when handling this potent and versatile building block.

References

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from: [Link]

  • El-Mekabaty, A., et al. (2020). Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). α-Haloketones as versatile building blocks in organic synthesis. Available at: [Link]

  • Yadav, D., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

  • Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. Available at: [Link]

  • Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte.
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available at: [Link]

  • Heravi, M. M., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Taylor & Francis Online. Available at: [Link]

  • Cerdan, S., et al. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from: [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Gawas, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from: [Link]

  • Popa, M. L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]

  • Kumar, M., et al. (2016). Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives. ResearchGate. Available at: [Link]

  • Martínez-Ortiz, M. J., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Quinoxaline synthesis from α‐hydroxy ketones via a tandem oxidation... Retrieved from: [Link]

  • Mini-Reviews in Organic Chemistry. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Available at: [Link]

  • National Institutes of Health. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Available at: [Link]

  • Al-Zaydi, K. M. (2013). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from: [Link]

  • Google Patents. (n.d.). Amine alkylation - US2750417A.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of salmeterol and its intermediates - WO2012032546A3.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • National Institutes of Health. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available at: [Link]

  • P&S Chemicals. (n.d.). Product information, 3-(2-Bromo-acetyl)-benzoic acid methyl ester. Retrieved from: [Link]

  • Science of Synthesis. (n.d.). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Available at: [Link]

  • R Discovery. (n.d.). Methyl Benzoates Research Articles. Retrieved from: [Link]

  • Abound. (n.d.). This compound. Retrieved from: [Link]

  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Available at: [Link]

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Application Note & Protocol: Laboratory Preparation of Methyl 3-(2-bromoacetyl)benzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(2-bromoacetyl)benzoate is a pivotal bifunctional molecule in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a meta-substituted methyl benzoate and a reactive α-bromo ketone, makes it an invaluable intermediate for constructing complex molecular architectures. The bromoacetyl group serves as a potent electrophile for nucleophilic substitution, while the methyl ester can be further manipulated, enabling its use in the synthesis of various pharmaceutical agents, including anticancer and antimicrobial compounds.[1] This document provides a comprehensive guide to the laboratory synthesis of this compound, detailing two primary synthetic routes, rigorous safety protocols, step-by-step experimental procedures, and characterization data.

Synthetic Landscape: Pathways to the Target Molecule

The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on the availability of starting materials, scalability, and desired purity. The two most prevalent and reliable methods are:

  • Two-Step Synthesis via an Acetylated Intermediate: This common industrial and laboratory route involves the initial synthesis of Methyl 3-acetylbenzoate, followed by a selective α-bromination of the acetyl group.

  • Direct Esterification: A more direct, single-step approach is the esterification of 3-(bromoacetyl)benzoic acid with methanol, which is highly efficient if the starting carboxylic acid is commercially available.[2]

The following diagram illustrates these primary synthetic workflows.

G cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Esterification A Methyl Benzoate B Methyl 3-acetylbenzoate (Intermediate) A->B Friedel-Crafts Acylation C This compound (Final Product) B->C α-Bromination F Derivative Synthesis (e.g., Nucleophilic Substitution) D 3-(bromoacetyl)benzoic acid E This compound (Final Product) D->E Fischer Esterification G reagents Acetyl Chloride + AlCl₃ acylium Acylium Ion [CH₃C=O]⁺ reagents->acylium Generation of Electrophile intermediate Sigma Complex (Resonance Stabilized) acylium->intermediate substrate Methyl Benzoate substrate->intermediate Nucleophilic Attack by Benzene Ring product Methyl 3-acetylbenzoate intermediate->product Deprotonation & Rearomatization

Caption: Simplified mechanism of Friedel-Crafts acylation.

Materials:

  • Methyl benzoate

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute (e.g., 3M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube).

  • In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of methyl benzoate (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by dilute HCl. This will decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude Methyl 3-acetylbenzoate. The product can be purified further by column chromatography or recrystallization if necessary.

Protocol 1.B: α-Bromination of Methyl 3-acetylbenzoate

This step selectively brominates the methyl group adjacent to the ketone.

Materials:

  • Methyl 3-acetylbenzoate

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or a suitable solvent (e.g., CCl₄, Chloroform)

  • Hydrobromic acid (HBr) in acetic acid (catalytic amount, if using Br₂)

Procedure:

  • Dissolve Methyl 3-acetylbenzoate (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of HBr in acetic acid.

  • Slowly add a solution of Bromine (1.0-1.1 equivalents) in acetic acid dropwise at room temperature. Maintain gentle stirring. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture slowly into a large beaker of ice water with stirring. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and residual bromine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Route 2: Single-Step Synthesis via Esterification

This is the preferred method when 3-(bromoacetyl)benzoic acid is available, as it is a high-yielding, one-step process.

Protocol 2: Fischer Esterification of 3-(bromoacetyl)benzoic Acid

Materials:

  • 3-(bromoacetyl)benzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene or Diethyl Ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 3-(bromoacetyl)benzoic acid (1.0 equivalent) in a mixture of methanol and toluene (e.g., 3:7 v/v). [2]2. Alternatively, dissolve the acid in a large excess of methanol. [3][4]3. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise.

  • Heat the mixture to reflux (typically 60-70 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with water, followed by saturated NaHCO₃ solution (to remove unreacted acid and the catalyst), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, typically as a solid. [2]

Product Purification and Characterization

Purification is critical to obtaining a product suitable for subsequent synthetic steps.

  • Recrystallization: The most common method for purifying the solid product. Ethanol, isopropanol, or hexane/ethyl acetate mixtures are often effective.

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography using a gradient of ethyl acetate in hexanes can be used to isolate the pure compound.

Characterization Data: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Result
Appearance White to off-white solid
¹H NMR Consistent with published spectra. Key peaks (DMSO-d₆, 300 MHz): δ 3.89 (s, 3H, -OCH₃), 5.00 (s, 2H, -CH₂Br), 7.67-7.76 (m, 1H, Ar-H), 8.18-8.28 (m, 2H, Ar-H), 8.49 (s, 1H, Ar-H). [2]
Mass Spec. (MS) (ES⁺) m/z: 257 [M+H]⁺ for C₁₀H₉BrO₃. [2]
Melting Point Compare with literature values.

Application in Derivative Synthesis

The true utility of this compound lies in its capacity as a synthetic building block. The α-bromo ketone is a powerful electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles (amines, thiols, azides, etc.). This reactivity is harnessed in drug discovery to append the methyl benzoyl moiety to other scaffolds, a key strategy in the synthesis of lenalidomide analogs and various antimicrobial agents. [1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Friedel-Crafts Inactive AlCl₃ (hydrolyzed).Use fresh, anhydrous AlCl₃ from a sealed container.
Reaction temperature too high/low.Maintain strict temperature control, especially during addition.
Incomplete α-Bromination Insufficient brominating agent.Use a slight excess (1.1 eq.) of bromine or NBS.
Lack of catalyst.Ensure a catalytic amount of HBr is present to promote enolization.
Formation of Di-brominated Product Excess brominating agent or prolonged reaction time.Use stoichiometric amounts of bromine and monitor the reaction closely by TLC.
Low Yield in Esterification Reaction has not reached equilibrium.Increase reflux time or use Dean-Stark apparatus to remove water if starting with wet methanol.
Insufficient acid catalyst.Ensure an adequate catalytic amount of H₂SO₄ is used.

References

  • State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromoacetyl Bromide. NJ.gov. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. [Link]

  • Loba Chemie. (2022). BROMOACETYL BROMIDE Safety Data Sheet. [Link]

  • Google Patents. (2018).
  • Scribd. (n.d.). Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate. [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. [Link]

  • Google Patents. (2012).
  • Google Patents. (2019). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Save My Exams. (2024). Friedel-Crafts Acylation. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • University of Calgary. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation. [Link]

Sources

Application Notes and Protocols for Methyl 3-(2-bromoacetyl)benzoate: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(2-bromoacetyl)benzoate is a versatile bifunctional reagent of significant interest to researchers in synthetic chemistry and drug development. Its structure, featuring a reactive α-bromo ketone and a methyl ester, presents a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds and for the alkylation of various nucleophiles. This guide provides a comprehensive overview of the safe handling, storage, and application of this reagent. Detailed, field-proven protocols for key transformations, including the synthesis of thiazoles and N-arylamino ketones, are presented alongside in-depth discussions on reaction monitoring and troubleshooting. The causality behind experimental choices is elucidated to empower researchers to adapt and optimize these procedures for their specific research needs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe and effective use.

PropertyValueReference
CAS Number 27475-19-0
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol [1]
Appearance Solid
Storage Temperature Room Temperature, Sealed in Dry Conditions
IUPAC Name This compound[2]

Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling to minimize risk. As an α-bromo ketone, it is classified as a lachrymator and is harmful if swallowed, causing skin irritation and serious eye irritation.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are its toxicity and irritant properties. The following pictograms summarize the key hazards:

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

A rigorous PPE protocol is mandatory when handling this reagent. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldA face shield worn over safety goggles is crucial to protect against splashes and potential projectiles, especially during exothermic reactions or when working under pressure.[3]
Skin Chemical-resistant lab coat and appropriate glovesA fully buttoned lab coat made of a flame-resistant material should be worn. For glove selection, nitrile gloves are a common choice, but for prolonged handling or in case of immersion, thicker, chemical-resistant gloves such as butyl rubber should be considered. Always inspect gloves for tears or holes before use.[4]
Respiratory Use in a certified chemical fume hoodAll manipulations of solid this compound and its solutions should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[3][6]
Handling and Storage
  • Handling: Avoid creating dust when handling the solid. Use only non-sparking tools. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Store locked up.[5] Keep away from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | | --- | --- | --- | | Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6] | | Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6] | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] | | Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][5] |

Application Notes: Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the bromine atom, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing complex molecular architectures.

Synthesis of Heterocycles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. In this protocol, we adapt this reaction for the synthesis of Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate using this compound and thiourea.

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate Thiouronium Salt Intermediate reagent1->intermediate + reagent2 Thiourea reagent2->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate conditions Ethanol, Reflux conditions->intermediate conditions->cyclization cyclization->product

Caption: Workflow for Hantzsch Thiazole Synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (approximately 10 mL per gram of the bromo-ketone).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired thiazole derivative.

Causality and Optimization:

  • Solvent: Ethanol is a good choice as it dissolves the reactants and is relatively inert. Other polar protic solvents can also be used.

  • Stoichiometry: A slight excess of thiourea is used to ensure complete consumption of the limiting α-bromo ketone.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

N-Alkylation of Amines

The reactive C-Br bond in this compound makes it an effective reagent for the N-alkylation of primary and secondary amines. This reaction is fundamental in the synthesis of various pharmaceutical intermediates. Here, we present a general protocol for the N-alkylation of aniline.

N_Alkylation reagent1 This compound sn2 SN2 Reaction reagent1->sn2 reagent2 Aniline reagent2->sn2 + base Base (e.g., K₂CO₃ or Et₃N) base->sn2 Assists in HBr scavenging product Methyl 3-(2-(phenylamino)acetyl)benzoate conditions Acetonitrile, RT or gentle heating conditions->sn2 sn2->product

Sources

Application Notes and Protocols: Synthesis of Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of 2-aminothiazole have demonstrated significant potential as antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[1][2][3] The versatile nature of this scaffold allows for extensive structural modifications to modulate its biological and pharmacokinetic properties, making it a focal point in modern drug discovery and development.[4] This application note provides a detailed protocol for the synthesis of methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate, a promising intermediate for the development of novel therapeutics. The synthesis is achieved through the robust and efficient Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound.[5]

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The reaction between methyl 3-(2-bromoacetyl)benzoate and thiosemicarbazide proceeds via the Hantzsch thiazole synthesis. This well-established reaction involves the cyclocondensation of an α-haloketone with a compound containing a thioamide moiety.

The mechanism can be described in the following key steps:

  • Nucleophilic Attack: The sulfur atom of thiosemicarbazide, being a strong nucleophile, attacks the α-carbon of this compound, displacing the bromide ion in an SN2 reaction.

  • Intermediate Formation: This initial reaction forms an S-alkylated isothiourea intermediate.

  • Cyclization: An intramolecular nucleophilic attack occurs where one of the nitrogen atoms of the thiourea moiety attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

This reaction pathway is highly efficient and generally proceeds with good yields, making it a preferred method for the synthesis of substituted thiazoles.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially available
Thiosemicarbazide≥99%Commercially available
EthanolAnhydrousCommercially available
Sodium BicarbonateACS ReagentCommercially available
Deionized WaterIn-house
Ethyl AcetateACS ReagentCommercially available
HexaneACS ReagentCommercially available
Anhydrous Sodium SulfateACS ReagentCommercially available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Safety Precautions
  • This compound: This is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thiosemicarbazide: This compound is highly toxic if swallowed.[7][8] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE.

  • Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol (approximately 10-15 mL per gram of the bromoester).

  • Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (1.1 eq) portion-wise with stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Continue addition until the effervescence ceases.

    • A precipitate of the crude product should form.

  • Isolation of the Product:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water followed by a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Dry the purified product under vacuum to obtain methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate as a solid.

Characterization of the Product

The structure and purity of the synthesized methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate can be confirmed by various spectroscopic techniques.

  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoate ring, a singlet for the thiazole proton, a broad singlet for the amino protons, and a singlet for the methyl ester protons.

  • 13C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the thiazole ring, and the methyl carbon of the ester.

  • FT-IR: The infrared spectrum will likely show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, C=N and C=C stretching of the thiazole and aromatic rings, and C-O stretching of the ester.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (C11H10N2O2S, MW: 234.28 g/mol ).

Data Presentation

Table 1: Physicochemical Properties of Reactants
CompoundFormulaMW ( g/mol )Melting Point (°C)Appearance
This compoundC10H9BrO3257.08N/A (solid)Solid
ThiosemicarbazideCH5N3S91.13180-183White crystalline powder
Table 2: Expected 1H NMR Data for Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate
ProtonChemical Shift (δ, ppm)Multiplicity
-OCH3~3.9s
-NH2~5.0-6.0 (broad)s
Thiazole-H~6.5-7.0s
Aromatic-H~7.4-8.2m

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and instrument used.

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_product Final Product This compound This compound Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis This compound->Hantzsch Thiazole Synthesis Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Hantzsch Thiazole Synthesis Neutralization (NaHCO3) Neutralization (NaHCO3) Hantzsch Thiazole Synthesis->Neutralization (NaHCO3) Ethanol, Reflux Filtration Filtration Neutralization (NaHCO3)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate Recrystallization->Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate

Caption: Workflow for the synthesis of methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate.

Hantzsch Thiazole Synthesis Mechanism

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient route to access the valuable 2-aminothiazole scaffold. The protocol detailed herein for the synthesis of methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate serves as a foundational method for researchers in organic synthesis and drug discovery. The resulting product is a versatile intermediate that can be further functionalized to explore a wide range of biological activities, contributing to the development of novel therapeutic agents.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021). Retrieved from [Link]

  • THIOSEMICARBAZIDE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Retrieved from [Link]

  • Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes - MDPI. (2022). Retrieved from [Link]

  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (n.d.). Retrieved from [Link]

  • Thiosemicarbazide - Wikipedia. (n.d.). Retrieved from [Link]

  • The Chemistry of Thiosemicarbazide: Properties and Industrial Significance. (n.d.). Retrieved from [Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (2025). Retrieved from [Link]

  • EP0482607B1 - Process of producing 2-aminothiazole - Google Patents. (n.d.).
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl 3-(2-bromoacetyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-bromoacetyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield. Drawing from established chemical principles and field-proven insights, this document provides in-depth, actionable advice.

Overview of the Synthesis

This compound is typically synthesized via the Friedel-Crafts acylation of methyl benzoate with a bromoacetyl halide (e.g., bromoacetyl chloride or bromoacetyl bromide), using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The reaction involves the electrophilic substitution of an acyl group onto the aromatic ring.

The primary challenge in this synthesis is the nature of the starting material, methyl benzoate. The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[3][4] This deactivation makes the reaction inherently slower and more sensitive to reaction conditions compared to acylations of activated rings (like toluene). The ester group is a meta-director, which favors the formation of the desired 3-substituted product.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds in three main steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with the bromoacetyl halide to form a highly electrophilic acylium ion, which is resonance-stabilized.[3][5]

  • Electrophilic Attack: The deactivated π-system of the methyl benzoate ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[6]

  • Deprotonation: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation reagents Br-CH₂-CO-Cl + AlCl₃ acylium [ Br-CH₂-C≡O⁺ ↔ Br-CH₂-C⁺=O ] + AlCl₄⁻ reagents->acylium Catalyst Activation methyl_benzoate Methyl Benzoate Ring (Nucleophile) sigma_complex Sigma Complex (Carbocation Intermediate) methyl_benzoate->sigma_complex Meta-attack sigma_complex2 Sigma Complex product This compound + HCl + AlCl₃ sigma_complex2->product Restoration of Aromaticity

Caption: Mechanism of the Friedel-Crafts acylation of methyl benzoate.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, with a significant amount of unreacted methyl benzoate recovered. What is the primary cause?

A1: This is the most common issue and typically stems from two main factors related to the substrate and catalyst:

  • Deactivated Ring: As mentioned, the -COOCH₃ group deactivates the benzene ring, making it a poor nucleophile.[4] This slows the reaction rate significantly. To overcome this, harsher conditions (e.g., higher temperatures or longer reaction times) may be needed, but this can lead to side reactions. The fundamental solution is to ensure all other parameters are optimized.

  • Catalyst Inactivation: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in your reagents (methyl benzoate, bromoacetyl halide) or glassware will hydrolyze AlCl₃, rendering it inactive.[7] Furthermore, both the carbonyl of the starting methyl benzoate and the product ketone will complex with AlCl₃. This means you must use more than a stoichiometric equivalent of the catalyst to ensure there is enough free AlCl₃ to activate the bromoacetyl halide. A common practice is to use 2.2 to 2.5 equivalents.

Q2: What are the optimal reaction conditions to maximize yield?

A2: Finding the right balance of conditions is critical. Below is a table summarizing recommended starting points for optimization.

ParameterRecommended ConditionRationale & Expert Insights
Lewis Acid Catalyst Anhydrous Aluminum Chloride (AlCl₃)The most common and effective catalyst. Ensure it is a fresh, free-flowing powder. Clumped AlCl₃ indicates moisture exposure.
Catalyst Stoichiometry 2.2 - 2.5 equivalentsOne equivalent complexes with the starting ester, another with the product ketone, and the remainder acts as the true catalyst. Using less will stall the reaction.
Acylating Agent Bromoacetyl bromide or Bromoacetyl chlorideBromoacetyl bromide is generally more reactive than the chloride, which can be advantageous for a deactivated substrate.[8]
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)Use a dry, inert solvent. DCM is common, but CS₂ can sometimes improve yields as it does not complex strongly with AlCl₃.
Temperature 0 °C to Room TemperatureStart the reaction at 0 °C, adding the acylating agent slowly to control the initial exotherm. Then, allow the reaction to slowly warm to room temperature and stir for several hours (4-24h). Monitor by TLC.
Atmosphere Anhydrous (Inert gas like N₂ or Ar)Essential for preventing catalyst deactivation by atmospheric moisture. Use oven-dried glassware and a drying tube.

Q3: My TLC analysis shows multiple spots after the reaction. What are the likely byproducts?

A3: Besides unreacted starting material, several byproducts can form:

  • Bromoacetic Acid: Formed from the hydrolysis of the bromoacetyl halide if moisture is present.

  • Isomeric Products: While the ester group is a strong meta-director, trace amounts of the ortho and para isomers can sometimes form, especially at higher temperatures.

  • Polyacylated Products: Highly unlikely on a strongly deactivated ring like methyl benzoate.[4]

  • Self-Condensation/Polymerization Products: Under excessively harsh conditions, the reactants or product can degrade or polymerize.

G cluster_main Desired Pathway cluster_side Potential Side Reactions start Methyl Benzoate + Bromoacetyl Halide main_product This compound start->main_product Friedel-Crafts Acylation (meta-directing) hydrolysis Bromoacetic Acid start->hydrolysis Moisture Contamination isomers Ortho/Para Isomers start->isomers High Temperature

Caption: Desired reaction pathway versus common side reactions.

Q4: How can I effectively purify the crude product?

A4: A multi-step work-up and purification process is required.

  • Quenching: After reaction completion (monitored by TLC), the mixture must be quenched to decompose the aluminum chloride complexes. This is done by slowly pouring the reaction mixture onto crushed ice, often containing concentrated HCl. This is a highly exothermic step and must be done carefully in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[9]

  • Washing: Combine the organic layers and wash sequentially with:

    • Dilute HCl (to remove any remaining aluminum salts).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any unreacted acid and bromoacetic acid).[10][11] Be cautious of CO₂ evolution (vent the funnel frequently).

    • Brine (saturated NaCl solution) to remove excess water.

  • Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]

  • Final Purification: The resulting crude solid or oil can be purified by:

    • Recrystallization: An ethanol/chloroform mixture has been reported to be effective.[13] Other solvent systems like ethanol or isopropanol can also be tested.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a hexane/ethyl acetate gradient is a reliable method to isolate the pure product.[9]

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Methyl Benzoate (high purity, dry)

  • Bromoacetyl Bromide (or Chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice, Conc. HCl, Sat. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, drying tube (e.g., CaCl₂)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube. Place the flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add anhydrous DCM followed by anhydrous aluminum chloride (2.2 eq.). Cool the resulting slurry to 0 °C in an ice bath. Add methyl benzoate (1.0 eq.) dropwise to the slurry while stirring.

  • Acylation: Add bromoacetyl bromide (1.1 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and very slowly pour the contents into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction & Purification: Follow the extraction, washing, and drying steps as described in FAQ Q4 . Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues with low yield.

G start Low Yield of Product check_sm TLC shows mostly unreacted starting material? start->check_sm yes_sm YES check_sm->yes_sm     no_sm NO (TLC shows multiple new spots/streaking) check_sm->no_sm     check_catalyst Was AlCl₃ fresh & free-flowing? Was stoichiometry >2.2 eq? yes_sm->check_catalyst side_reactions Side reactions likely occurred. no_sm->side_reactions yes_catalyst YES check_catalyst->yes_catalyst no_catalyst NO check_catalyst->no_catalyst check_conditions Were anhydrous conditions used? (Dry glassware, inert atm.) yes_catalyst->check_conditions fix_catalyst Action: Use fresh, anhydrous AlCl₃. Increase stoichiometry to 2.2-2.5 eq. no_catalyst->fix_catalyst yes_conditions YES check_conditions->yes_conditions no_conditions NO check_conditions->no_conditions check_time_temp Was reaction time sufficient? Was temperature controlled? yes_conditions->check_time_temp fix_conditions Action: Ensure rigorous anhydrous technique. Oven-dry all glassware. no_conditions->fix_conditions fix_time_temp Action: Increase reaction time. Ensure proper temperature control. check_time_temp->fix_time_temp check_moisture_temp Were anhydrous conditions strict? Was temperature too high? side_reactions->check_moisture_temp yes_moisture_temp YES check_moisture_temp->yes_moisture_temp YES no_moisture_temp NO check_moisture_temp->no_moisture_temp NO fix_side_reactions Action: Improve anhydrous technique. Lower reaction temperature. yes_moisture_temp->fix_side_reactions purification_issue Action: Optimize purification. Use column chromatography. no_moisture_temp->purification_issue

Sources

Common side reactions in the synthesis of Methyl 3-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(2-bromoacetyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.

Troubleshooting Guide & FAQs

Question 1: My reaction is producing a significant amount of a di-acylated product. How can I prevent this?

Answer:

The formation of a di-acylated product is a common side reaction in Friedel-Crafts acylation, known as polyacylation.[1][2] Although the acyl group is deactivating, preventing further acylations, under certain conditions, this side reaction can occur.[2][3]

Causality: The primary cause of polyacylation is the high reactivity of the starting material or forcing reaction conditions (e.g., high temperature, prolonged reaction time, or a highly active catalyst). The initial acylation product, this compound, is less reactive than the starting methyl benzoate due to the electron-withdrawing nature of the bromoacetyl group. However, if the reaction conditions are too harsh, a second acylation can occur.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a 1:1 molar ratio of methyl benzoate to bromoacetyl bromide (or bromoacetyl chloride). An excess of the acylating agent will drive the reaction towards polyacylation.

  • Optimize Catalyst Loading: Use the minimum amount of Lewis acid catalyst (e.g., AlCl₃) required to facilitate the reaction. A stoichiometric amount is often needed as the catalyst complexes with the product, but a large excess should be avoided.[3]

  • Temperature Control: Maintain a low reaction temperature.[4] Running the reaction at 0°C or even lower can significantly reduce the rate of the second acylation.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-acylated product.

Question 2: I am observing the formation of an isomeric product, Methyl 4-(2-bromoacetyl)benzoate. What is causing this and how can I improve the regioselectivity?

Answer:

The formation of isomeric products is a potential issue in electrophilic aromatic substitution reactions. The ester group (-COOCH₃) in methyl benzoate is a meta-directing deactivator.[5] This means it directs incoming electrophiles to the meta position (position 3). However, some substitution at the ortho and para positions can still occur, leading to isomeric impurities.

Causality: The directing effect of the ester group is due to a combination of inductive and resonance effects. While the resonance effect strongly deactivates the ortho and para positions, the inductive effect deactivates all positions. The meta position is simply the "least deactivated" position. The formation of the para-isomer, Methyl 4-(2-bromoacetyl)benzoate, suggests that the reaction conditions may be overcoming the normal directing effects.

Troubleshooting & Prevention:

  • Choice of Lewis Acid: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) can sometimes offer better regioselectivity compared to the highly reactive AlCl₃.[6]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents may favor the desired meta-product.

  • Temperature Control: As with polyacylation, lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product, which is the meta-isomer.

Question 3: My final product is contaminated with a dark, tarry substance. What is this and how can I avoid its formation?

Answer:

The formation of dark, polymeric, or tarry byproducts is often a result of side reactions involving the bromoacetyl group or decomposition of the starting materials or product.

Causality:

  • Self-condensation/Polymerization: The bromoacetyl group is reactive and can undergo self-condensation or polymerization reactions, especially at higher temperatures or in the presence of a strong Lewis acid.

  • Decomposition: Prolonged exposure to the strong Lewis acid and heat can lead to the decomposition of the aromatic compounds. The product, this compound, while stable under normal conditions, can decompose under harsh reaction or workup conditions.[7]

  • Reaction with Solvent: If the solvent is not inert (e.g., contains nucleophilic impurities), it can react with the bromoacetyl chloride or the product.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture can react with the Lewis acid and the acylating agent, leading to side reactions.

  • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents.

  • Controlled Addition: Add the bromoacetyl bromide (or chloride) slowly to the reaction mixture to control the exotherm and prevent localized overheating.

  • Proper Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice and dilute acid (e.g., HCl).[4] This deactivates the catalyst and protonates any complexes.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform mixture) to remove colored impurities.[8][9]

Question 4: I am seeing evidence of bromination on the aromatic ring instead of acylation. Why is this happening?

Answer:

While less common than the other side reactions, direct bromination of the aromatic ring can occur under certain conditions.

Causality: The Lewis acid catalyst can react with the bromoacetyl bromide to generate a source of electrophilic bromine (Br⁺).[5][10] If the acylation reaction is slow, this electrophilic bromine can then react with the methyl benzoate in a separate electrophilic aromatic substitution reaction.

Troubleshooting & Prevention:

  • Purity of Acylating Agent: Ensure the bromoacetyl bromide is free of excess bromine.

  • Reaction Conditions: Favor conditions that promote acylation over bromination. This typically means ensuring the efficient formation of the acylium ion. The use of a stoichiometric amount of Lewis acid is important here, as it complexes with the acylating agent to form the reactive electrophile.[3]

  • Temperature: Lower temperatures will generally disfavor the competing bromination reaction.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale for Preventing Side Reactions
Stoichiometry 1:1 (Methyl Benzoate : Bromoacetyl Bromide)Prevents polyacylation.
Catalyst Stoichiometric AlCl₃ or milder Lewis acids (FeCl₃, ZnCl₂)Optimizes acylation rate and can improve regioselectivity.[6]
Temperature 0°C or belowMinimizes polyacylation, improves regioselectivity, and reduces decomposition.[4]
Solvent Anhydrous, non-coordinating (e.g., Dichloromethane, Carbon Disulfide)Prevents side reactions with the solvent and catalyst.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture which can lead to catalyst deactivation and side reactions.
Reaction Monitoring TLC or GC/MSAllows for timely quenching of the reaction to prevent byproduct formation.

Experimental Workflow & Reaction Mechanism

The synthesis of this compound is a classic Friedel-Crafts acylation reaction.[11] The following diagram illustrates the primary reaction pathway and the potential side reactions discussed.

G MB Methyl Benzoate Acylium Acylium Ion Intermediate MB->Acylium Formation of Electrophile Decomposition Tarry Byproducts MB->Decomposition Decomposition (High Temp) BB Bromoacetyl Bromide BB->Acylium Formation of Electrophile BB->Decomposition Decomposition (High Temp) LA AlCl3 (Lewis Acid) LA->Acylium Formation of Electrophile Bromination Ring Bromination Product LA->Bromination Generation of Br+ followed by attack Sigma Sigma Complex (meta-attack) Acylium->Sigma Electrophilic Attack Isomer Methyl 4-(2-bromoacetyl)benzoate Acylium->Isomer para-Attack Product This compound Sigma->Product Deprotonation Polyacylation Di-acylated Product Product->Polyacylation Further Acylation (Harsh Conditions) Product->Decomposition Decomposition (High Temp)

Sources

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in this cornerstone C-C bond-forming reaction. Here, we move beyond simple procedural lists to delve into the causality behind experimental challenges, empowering you to make informed decisions for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction has a very low yield, or isn't working at all. What are the most common culprits?

Low yields in Friedel-Crafts acylation can often be traced back to a few critical factors. The most prevalent issues include:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning its success hinges on the nucleophilicity of the aromatic substrate. If your aromatic ring possesses strongly electron-withdrawing groups such as nitro (–NO₂), cyano (–CN), or carbonyl groups (e.g., ketones, esters), it will be deactivated and less reactive towards the electrophilic acylium ion, potentially halting the reaction entirely.[1][2]

  • Catalyst Inactivity: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any trace of water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. It is imperative to maintain strictly anhydrous conditions.

  • Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst. This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[1][3][4]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. While some reactions proceed smoothly at room temperature, others may need heating to overcome the activation energy barrier. Conversely, excessively high temperatures can promote side reactions and lead to decomposition of starting materials or products.[1]

  • Poor Reagent Purity: The purity of both the acylating agent (acyl chloride or anhydride) and the aromatic substrate is paramount. Impurities can interfere with the catalyst or lead to the formation of unwanted byproducts.[1]

Q2: I've confirmed my reagents are pure and my conditions are anhydrous, but the yield is still poor. Could my aromatic substrate be the problem?

Absolutely. Beyond the issue of deactivating groups mentioned in Q1, certain functional groups on the aromatic ring are fundamentally incompatible with Friedel-Crafts acylation:

  • Aromatic Amines and Phenols: Aromatic compounds bearing amine (–NH₂) or hydroxyl (–OH) groups are generally unsuitable for this reaction.[5][6] The lone pair of electrons on the nitrogen or oxygen atom will readily coordinate with the Lewis acid catalyst. This not only deactivates the catalyst but also forms a complex that strongly deactivates the aromatic ring, preventing the desired acylation.[5][7]

Troubleshooting Workflow

When faced with a low-yielding Friedel-Crafts acylation, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of the problem.

Troubleshooting_Workflow start Low Yield Observed reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check catalyst_check Assess Catalyst Activity & Stoichiometry reagent_check->catalyst_check Reagents OK success Improved Yield reagent_check->success Issue Found & Corrected substrate_check Evaluate Aromatic Substrate Compatibility catalyst_check->substrate_check Catalyst OK catalyst_check->success Issue Found & Corrected temp_check Optimize Reaction Temperature substrate_check->temp_check Substrate OK substrate_check->success Issue Found & Corrected workup_check Review Work-up & Purification Procedure temp_check->workup_check Temp OK temp_check->success Issue Found & Corrected workup_check->success Work-up OK

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

In-Depth Troubleshooting Guides

Issue 1: Catalyst Deactivation and Stoichiometry

Why it happens: The Lewis acid catalyst, typically AlCl₃ or FeCl₃, is the engine of the Friedel-Crafts acylation. Its primary role is to generate the highly electrophilic acylium ion from the acyl halide or anhydride.[8] However, its effectiveness can be compromised in two main ways:

  • Reaction with Moisture: Lewis acids are highly hygroscopic and react readily with water to form hydroxides, rendering them catalytically inactive.[2]

  • Product Complexation: The carbonyl oxygen of the resulting aryl ketone product is a Lewis base. It can form a stable complex with the Lewis acid, effectively removing the catalyst from the reaction.[3][4] This is why a stoichiometric amount of the catalyst is often necessary.[3]

Catalyst_Interaction cluster_reaction Reaction Cycle cluster_deactivation Deactivation Pathway AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion [R-C≡O]⁺ AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) DeactivatedComplex Product-Catalyst Complex [Ar-CO(AlCl₃)-R] LewisAcid->DeactivatedComplex Product Aryl Ketone (Ar-CO-R) AcyliumIon->Product + Aromatic Ring AromaticRing Aromatic Ring (Ar-H) Product->DeactivatedComplex + Lewis Acid

Caption: The dual role of the Lewis acid: catalysis and product complexation.

Solutions:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Use anhydrous solvents, preferably from a freshly opened bottle or distilled from an appropriate drying agent.

    • Use a fresh, high-quality Lewis acid from a sealed container. If the AlCl₃ appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture.[5]

  • Optimize Catalyst Stoichiometry:

    • Start with at least a 1:1 molar ratio of Lewis acid to the acylating agent.[3] For less reactive substrates, a slight excess (e.g., 1.1 to 1.3 equivalents) may be beneficial.[3] The table below provides a general guideline.

Aromatic Substrate ReactivityRecommended AlCl₃ Stoichiometry (relative to acylating agent)
Highly Activated (e.g., Anisole)1.0 - 1.1 equivalents
Moderately Activated (e.g., Toluene)1.1 - 1.2 equivalents
Benzene1.1 - 1.3 equivalents
Deactivated (e.g., Halobenzenes)1.3 - 1.5 equivalents (or consider alternative catalysts)

Note: This table provides illustrative starting points. Actual optimal amounts will vary based on specific reaction conditions.

Issue 2: Substrate Deactivation

Why it happens: The Friedel-Crafts acylation is an electrophilic aromatic substitution. The rate of this reaction is highly sensitive to the electron density of the aromatic ring. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the ring, making it less reactive towards the acylium ion electrophile.[1]

Solutions:

  • Use a More Activated Substrate: If your experimental design permits, consider using a more electron-rich aromatic substrate. For example, anisole is significantly more reactive than benzene, which is more reactive than chlorobenzene.[2]

  • Alternative Catalytic Systems: For moderately deactivated substrates, standard Lewis acids may be insufficient. Stronger catalytic systems can sometimes overcome this barrier.

    • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid) have proven effective for acylating moderately deactivated rings.[2]

  • Change the Order of Synthetic Steps: If you are building a complex molecule, consider if the Friedel-Crafts acylation can be performed before introducing a deactivating group.

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation of Anisole

This protocol details a representative procedure for the acylation of a highly activated aromatic ring.

Materials:

  • Anisole

  • Propionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, all under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) followed by anhydrous DCM to create a suspension.

  • Acylating Agent Addition: Dissolve propionyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).

  • Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add a solution of anisole (1.05 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[5] This will decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 5% aqueous NaOH, water, and finally, brine.[8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Catalyst Activity Test

If you suspect your Lewis acid catalyst has been deactivated by moisture, a simple qualitative test can be performed.

Procedure:

  • In a dry test tube under an inert atmosphere, add a small amount (e.g., 100 mg) of the suspect AlCl₃.

  • Carefully add a few drops of an anhydrous solvent like DCM.

  • Add a drop of a reactive acyl chloride (e.g., acetyl chloride).

  • Observe the reaction. A vigorous reaction with fuming (HCl evolution) indicates an active catalyst. A sluggish or absent reaction suggests deactivation.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
  • Study Mind. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • University of Calgary. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • BYJU'S. (n.d.).
  • Study.com. (n.d.).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Pharmaguideline. (n.d.).
  • ACS Publications. (2022).
  • BenchChem. (n.d.).
  • CUTM Courseware. (n.d.).
  • ResearchGate. (n.d.).
  • StudySmarter. (2023).
  • BenchChem. (n.d.).

Sources

Technical Support Center: Purification of Methyl 3-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 3-(2-bromoacetyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this key synthetic intermediate. We understand that purity is paramount for the success of subsequent reactions and the integrity of your research. This guide provides in-depth, field-proven answers and troubleshooting protocols to address the specific challenges encountered during the purification of this α-bromo ketone.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with my sample of this compound?

A1: Impurities typically arise from three main sources: the synthetic route, subsequent degradation, or improper storage. Understanding the nature of these impurities is the first step in selecting an appropriate purification strategy.

  • Unreacted Starting Material: The most common starting material is Methyl 3-acetylbenzoate. Its presence indicates an incomplete bromination reaction. Due to its similar structure, it often has a close polarity to the desired product, which can complicate purification.

  • Over-Brominated Byproducts: The α-position is susceptible to further reaction, leading to the formation of Methyl 3-(2,2-dibromoacetyl)benzoate. This is more likely with prolonged reaction times or an excess of the brominating agent.[1]

  • Hydrolysis Products: The ester and the α-bromo ketone moieties are both susceptible to hydrolysis.

    • Ester Hydrolysis: Exposure to acidic or basic aqueous conditions can hydrolyze the methyl ester to the corresponding carboxylic acid, 3-(2-bromoacetyl)benzoic acid.[2][3][4]

    • Bromoacetyl Hydrolysis: The bromine atom can be displaced by water or hydroxide to form Methyl 3-(2-hydroxyacetyl)benzoate. This is a significant issue, especially if basic washes (e.g., sodium bicarbonate) are used without careful temperature control.[1]

  • Residual Reagents & Solvents: Impurities can also include residual acid catalysts, brominating agents (like NBS), or solvents from the reaction and workup.

Q2: How can I quickly assess the purity of my sample before committing to a large-scale purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for purity assessment.[5] It allows you to visualize the number of components in your mixture and optimize conditions for column chromatography.

  • Recommended TLC Conditions:

    • Stationary Phase: Standard silica gel 60 F254 plates.

    • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate is typically effective. Start with a ratio of 4:1 (Hexane:EtOAc) and adjust as needed. The goal is to achieve a retention factor (Rf) of ~0.3-0.4 for the product spot.

    • Visualization:

      • UV Light (254 nm): The aromatic ring in the product and related impurities will appear as dark spots.

      • Staining: After UV visualization, a potassium permanganate (KMnO₄) stain can be used. It reacts with most organic compounds and provides a general purity profile. A dinitrophenylhydrazine (DNP) stain can also be used, which is highly selective for the ketone functional group and will stain both the product and starting material.[6]

A single, well-defined spot on the TLC plate under multiple eluent conditions is a good indicator of high purity. Multiple spots signal the presence of impurities that need to be removed.

Q3: My compound is a solid that appears mostly pure. What is the recommended recrystallization procedure?

A3: Recrystallization is an excellent method for removing small amounts of impurities from a solid product, especially for removing less soluble byproducts like the dibrominated species or more polar impurities that remain in the mother liquor.[7] The key is selecting an appropriate solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Table 1: Recrystallization Solvent Selection Guide

Solvent System Rationale & Use Case
Ethanol/Water The product is soluble in hot ethanol but insoluble in water. Ideal for removing non-polar impurities.
Hexane/Ethyl Acetate A less polar system. Good for when the product is contaminated with highly polar impurities. The product should be sparingly soluble in cold hexane.

| Isopropanol | A single-solvent system that can be effective. Offers a good balance of polarity. |

See Appendix A for a detailed step-by-step recrystallization protocol.

Q4: My TLC shows multiple spots with close Rf values. When should I use column chromatography, and what conditions are optimal?

A4: When impurities have polarities very similar to the product (as seen by close spots on a TLC plate), recrystallization is often ineffective. Flash column chromatography is the preferred method for such separations.[8][9]

  • When to Use: Essential for removing unreacted starting material or other byproducts that co-crystallize with the product.

  • Causality Behind Conditions:

    • Stationary Phase: Silica gel is the standard choice. However, be aware that silica is slightly acidic and can promote the degradation of sensitive compounds like α-bromo ketones.[1][6] To mitigate this, run the column quickly and avoid leaving the compound on the silica for extended periods.

    • Mobile Phase (Eluent): The ideal eluent system is one that provides a separation of at least 0.1 between the Rf values of the product and the main impurity on a TLC plate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity, often yields the best separation.[8]

See Appendix A for a detailed flash column chromatography protocol.

Q5: The compound seems to be degrading during my workup or purification. What precautions should I take?

A5: Stability is a critical concern for α-bromo ketones. They are sensitive to heat, light, and nucleophiles (especially bases).[1][10]

  • Avoid Strong Bases: Do not use strong bases like NaOH or KOH during the workup. If an acid scavenger is needed, use a weak, cold, and dilute solution of sodium bicarbonate (NaHCO₃) and work quickly. The hydroxyl ion is a nucleophile that can displace the bromide.[2]

  • Temperature Control: Perform all aqueous washes and extractions using cold solutions (e.g., in an ice-water bath). Avoid heating the compound for prolonged periods. When removing solvent under reduced pressure (rotary evaporation), use a low-temperature water bath (<40 °C).

  • Storage: Store the purified product in a cool, dark place (2-8 °C is recommended) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[11]

  • Immediate Use: Due to their inherent instability, it is often best practice to use α-bromo ketones immediately in the subsequent synthetic step after purification.[1]

Troubleshooting Guides
Problem 1: Persistent Starting Material Contamination
  • Symptom: ¹H NMR shows a singlet around 2.6 ppm (acetyl methyl group) in addition to the product's bromoacetyl singlet around 4.5 ppm. TLC shows two close, UV-active spots.

  • Underlying Cause: The bromination reaction has not gone to completion. The starting material, Methyl 3-acetylbenzoate, is structurally very similar to the product, making separation difficult.

  • Logical Solution: Flash column chromatography is the most effective solution. The slightly higher polarity of the ketone starting material compared to the α-bromo ketone product allows for separation on silica gel.

    • Actionable Advice: Use a long column to improve resolving power and a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 15%). Collect small fractions and analyze them by TLC before combining.

Problem 2: Hydrolysis During Aqueous Workup
  • Symptom: The purified product is an oil or sticky solid instead of a crystalline solid. The ¹H NMR spectrum shows a broad singlet (carboxylic acid proton) and/or a diminished methyl ester singlet around 3.9 ppm.

  • Underlying Cause: The methyl ester has been hydrolyzed to a carboxylic acid due to exposure to water, especially under non-neutral pH.[3] This impurity disrupts the crystal lattice.

  • Logical Solution: The acidic impurity can be removed with a carefully controlled basic wash.

    • Actionable Advice:

      • Dissolve the crude material in a non-polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

      • Wash the organic layer cautiously with a cold, saturated NaHCO₃ solution. Do not shake vigorously ; gently invert the separatory funnel to minimize emulsion formation and contact time.

      • Immediately separate the layers and wash the organic layer with cold brine.

      • Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at low temperature.

Appendices
Appendix A: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution on a hot plate at a low temperature.

  • Once dissolved, remove the flask from the heat. Slowly add deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Inducing rapid cooling will result in smaller, less pure crystals.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (e.g., 1:1 mixture).

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

  • Select Eluent: Based on TLC analysis (see Q2), choose a solvent system that gives a Rf of ~0.3 for the product. The eluent for running the column should be slightly less polar than the one used for TLC (e.g., if TLC was 4:1 Hex:EtOAc, start the column with 9:1 Hex:EtOAc).

  • Pack Column: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended).

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Add the eluent to the column and apply positive pressure (flash). Collect fractions in test tubes.

  • Analyze Fractions: Spot each fraction (or every few fractions) on a TLC plate. Visualize the plate to identify which fractions contain the pure product.

  • Combine & Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator at low temperature.

Appendix B: Data Interpretation

Table 2: Diagnostic ¹H NMR Chemical Shifts (CDCl₃)

Compound Key Protons Approximate Chemical Shift (δ, ppm) Multiplicity
This compound (Product) -COCH₂ Br 4.5 Singlet
-OCH₃ 3.9 Singlet
Aromatic 7.5 - 8.4 Multiplet
Methyl 3-acetylbenzoate (Starting Material) -COCH₃ 2.6 Singlet
-OCH₃ 3.9 Singlet
3-(2-bromoacetyl)benzoic acid (Hydrolysis Product) -COOH >10 (broad) Singlet

| | -COCH₂ Br | 4.5 | Singlet |

Appendix C: Workflow & Troubleshooting Diagrams

Purification_Strategy start Crude Product tlc Assess Purity via TLC start->tlc single_spot Single Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize  Yes (High Purity) column Flash Column Chromatography single_spot->column  No (Multiple Spots) pure_product Pure Product recrystallize->pure_product column->pure_product Troubleshooting_Workflow start Analyze Impure Product (TLC, NMR) impurity_type Identify Primary Impurity start->impurity_type sm Starting Material (Methyl 3-acetylbenzoate) impurity_type->sm NMR: ~2.6 ppm singlet TLC: Close lower spot hydrolysis Hydrolysis Product (Carboxylic Acid) impurity_type->hydrolysis NMR: Broad >10 ppm signal Product is oily/sticky dibromo Dibrominated Byproduct impurity_type->dibromo Mass Spec: M+2 peak too large TLC: Non-polar spot solve_sm Solution: Flash Column Chromatography (Shallow Gradient) sm->solve_sm solve_hydrolysis Solution: Careful Basic Wash (Cold, Dilute NaHCO₃) hydrolysis->solve_hydrolysis solve_dibromo Solution: Recrystallization (e.g., Ethanol/Water) dibromo->solve_dibromo

Caption: Troubleshooting Workflow for Common Impurities.

References
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for [Title of Paper]. This source provides typical experimental procedures for synthesis and purification, including column chromatography, using similar compounds. Retrieved January 5, 2026, from [Link]

  • Isobe, H., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. This reference discusses modifications to silica gel chromatography to prevent decomposition of sensitive compounds. Retrieved January 5, 2026, from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved January 5, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals. This article demonstrates recrystallization as a purification method for α-bromoketones. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved January 5, 2026, from [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved January 5, 2026, from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved January 5, 2026, from [Link]

  • Reddit. (n.d.). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved January 5, 2026, from [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Bromoacetyl)phenyl benzoate. PubMed Central. Retrieved January 5, 2026, from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved January 5, 2026, from [Link]

  • Pharmac Tock. (2025, August 15). Column Chromatography Explained | Types, Uses & Selection Guide [Video]. YouTube. Retrieved January 5, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 5, 2026, from [Link]

Sources

Improving reaction conditions for esterification of benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the esterification of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize esterification reactions. Here, we address common challenges in a direct question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) for Fischer-Speier Esterification

The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a foundational method for synthesizing benzoate esters.[1] Despite its ubiquity, achieving high yields can be challenging. This section addresses the most common initial hurdles.

Q1: I ran my Fischer esterification of benzoic acid, but my yield is very low, and I've recovered a lot of starting material. What went wrong?

A1: This is the most common issue and almost always points to the reversible nature of the reaction.[2] The Fischer esterification is an equilibrium-controlled process.[3][4] The presence of water, a byproduct, can drive the reaction backward via hydrolysis, reducing your ester yield.[4]

  • Causality: According to Le Chatelier's principle, to maximize product formation, the equilibrium must be shifted to the right.[3] This is achieved by either using a large excess of one reactant (usually the alcohol) or by actively removing water as it forms.[4][5]

  • Troubleshooting Steps:

    • Use Excess Alcohol: Employing the alcohol as the solvent is a common and effective strategy to push the equilibrium towards the ester product.[4][5] A 10-fold excess of alcohol can increase yields dramatically, potentially from 65% to over 95%.[4]

    • Ensure Anhydrous Conditions: Start with dry reagents and glassware. Any initial water will inhibit the forward reaction.[2] Concentrated sulfuric acid, a common catalyst, also acts as a dehydrating agent, but it cannot overcome significant amounts of water.[6]

    • Increase Catalyst Concentration: Insufficient acid catalyst (e.g., H₂SO₄, p-TsOH) will slow the reaction rate. The catalyst is crucial for protonating the benzoic acid's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[4]

    • Verify Reaction Temperature & Time: Ensure the reaction is heated to the appropriate reflux temperature for the chosen alcohol and allowed to run for a sufficient duration to reach equilibrium.[2]

Q2: My final product solidified at room temperature. Isn't my benzoate ester supposed to be a liquid?

A2: It is highly probable that your "product" is actually unreacted benzoic acid.[2] Benzoic acid is a solid at room temperature, while many simple benzoate esters (like methyl or ethyl benzoate) are liquids. This indicates a very low or failed conversion. You should confirm the identity of the solid by taking a melting point and comparing it to that of benzoic acid.

Q3: Can I use the benzoic acid itself as the acid catalyst?

A3: No. While benzoic acid is an acid, it is a relatively weak acid compared to catalysts like sulfuric acid. A strong acid catalyst is necessary to sufficiently protonate the carbonyl group of another benzoic acid molecule to facilitate the nucleophilic attack by the alcohol.[3] Without a strong acid catalyst, the reaction rate is impractically slow.

Section 2: Advanced Troubleshooting & Optimization Guide

This section delves into specific experimental techniques and alternative protocols for more challenging esterifications.

Q4: I'm using a high-boiling point alcohol, so using it in large excess isn't practical or cost-effective. How can I efficiently remove water to drive the reaction to completion?

A4: This is a perfect scenario for employing physical water removal techniques.

  • Dean-Stark Apparatus: This is the classic and most effective method for removing water from reactions with solvents that form a low-boiling azeotrope with water, such as toluene or benzene.[4][5] The apparatus collects the condensed azeotrope, separates the denser water, and returns the anhydrous solvent to the reaction flask, continuously driving the equilibrium forward.[7][8]

  • Molecular Sieves: For reactions where a Dean-Stark setup is not feasible, adding activated 3Å or 4Å molecular sieves to the reaction mixture can effectively sequester the water byproduct.[6][9] It's important to ensure the sieves are properly activated (dried in an oven) before use. For acid-catalyzed reactions, placing the sieves in a Soxhlet extractor above the reaction flask is a clever way to prevent the acid from degrading the sieves while still removing water from the vapor phase.[10]

Q5: My benzoic acid has bulky, sterically hindering groups near the carboxylic acid. The Fischer-Speier method is giving me poor yields. What are my options?

A5: Steric hindrance can significantly slow down the rate of Fischer esterification. For these challenging substrates, alternative methods that use a more activated form of the carboxylic acid are recommended.

  • Steglich Esterification: This method is ideal for sterically hindered substrates and acid-sensitive molecules because it proceeds under mild, neutral conditions.[11][12] It uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][13]

    • Mechanism Insight: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol, even a hindered one, to form the product.[12] The formation of the stable dicyclohexylurea (DCU) byproduct drives the reaction.[12]

  • Mitsunobu Reaction: This reaction is another powerful tool for forming esters, particularly with secondary alcohols where it proceeds with a complete inversion of stereochemistry.[14] It utilizes a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[14][15]

    • Mechanism Insight: The PPh₃ and DEAD combine to form a phosphonium salt that activates the alcohol, turning the hydroxyl group into a good leaving group. The benzoate anion then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[14] This method is particularly effective for esterifying phenols with benzoic acids, where other methods might fail.[16]

Q6: I'm using EDC for a Steglich esterification, but the reaction is sluggish. What could be the problem?

A6: If you are using the hydrochloride salt of EDC (EDC·HCl), the HCl can protonate your catalyst (DMAP) or other bases in the reaction, rendering them ineffective. It is common practice to add an additional equivalent of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl and ensure the catalytic cycle can proceed.[17] Also, confirm that you are using a catalytic amount of DMAP (typically 5-10 mol%); it is crucial for accelerating the reaction.[12]

Section 3: Data, Diagrams, and Protocols

Table 1: Comparison of Common Esterification Strategies
MethodTypical Catalyst/ReagentsConditionsAdvantagesDisadvantages
Fischer-Speier H₂SO₄ or p-TsOH (catalytic)Reflux in excess alcohol or with water removalInexpensive, simple, scalableReversible, requires heat, not suitable for acid-sensitive or sterically hindered substrates[11]
Steglich DCC or EDC, DMAP (catalytic)Mild, room temp, neutral pHWorks for hindered/sensitive substrates[12]Stoichiometric carbodiimide needed, urea byproduct can be difficult to remove (DCC)[11][17]
Mitsunobu PPh₃, DEAD or DIADMild, low temp to RTInversion of stereochemistry at alcohol center[14]Stoichiometric reagents, phosphine oxide byproduct removal can be tricky, acidic nucleophile required (pKa < 13)[15]
Diagrams: Reaction Mechanisms & Workflows

A clear understanding of the reaction pathway is critical for troubleshooting.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination A Benzoic Acid (R-COOH) B Protonated Carbonyl (More Electrophilic) A->B + H⁺ (from H₂SO₄) D Tetrahedral Intermediate B->D C Alcohol (R'-OH) C->D Attack E Proton Transfer D->E F Ester + H₂O E->F - H₂O G Final Ester (R-COOR') F->G - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Troubleshooting_Workflow Start Low Ester Yield Q1 Is the substrate sterically hindered or acid-sensitive? Start->Q1 A1_Yes Use Steglich or Mitsunobu Reaction Q1->A1_Yes Yes A1_No Optimize Fischer Rxn Q1->A1_No No Q2 How is water being managed? A1_No->Q2 A2_Excess Use Large Excess of Alcohol Q2->A2_Excess Excess Reagent A2_Removal Use Dean-Stark or Molecular Sieves Q2->A2_Removal Active Removal

Sources

Preventing decomposition of Methyl 3-(2-bromoacetyl)benzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(2-bromoacetyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but sensitive reagent. As an α-haloketone, this compound is highly valued for its reactivity in forming carbon-carbon and carbon-heteroatom bonds, making it a key intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1][2] However, its utility is matched by its inherent instability, which can lead to decomposition during storage, compromising sample purity and experimental outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our goal is to equip you with the knowledge to not only prevent degradation but also to understand the underlying chemical principles governing its stability.

Understanding the Instability: Core Principles

This compound possesses two primary reactive sites susceptible to degradation: the α-bromo ketone and the methyl ester functional groups. The electron-withdrawing nature of the carbonyl group increases the polarity of the carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] Concurrently, the ester group is prone to hydrolysis, particularly in the presence of moisture, acid, or base.[3][4]

Visualizing Decomposition Pathways

To effectively prevent decomposition, it is crucial to understand the potential degradation pathways. The following diagram illustrates the primary routes of decomposition for this compound.

Decomposition Pathways of this compound M3B This compound Hydrolysis_Ester Ester Hydrolysis Product (3-(2-bromoacetyl)benzoic acid) M3B->Hydrolysis_Ester Hydrolysis Hydrolysis_Ketone Substitution Product (Methyl 3-(2-hydroxyacetyl)benzoate) M3B->Hydrolysis_Ketone SN2 Substitution Favorskii Favorskii Rearrangement Products M3B->Favorskii Base-induced Photodegradation Photodegradation Products M3B->Photodegradation Photolysis H2O Moisture (H2O) H2O->Hydrolysis_Ester H2O->Hydrolysis_Ketone AcidBase Acid/Base Catalysts AcidBase->Hydrolysis_Ester AcidBase->Favorskii Light Light/UV Radiation Light->Photodegradation Heat Elevated Temperature Heat->Hydrolysis_Ester Heat->Hydrolysis_Ketone Heat->Favorskii

Caption: Primary degradation routes for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.

Purity and Decomposition

Q1: I've noticed a decrease in the purity of my this compound sample over time. What are the likely degradation products?

A1: The most common degradation products arise from hydrolysis of the ester and the α-bromo ketone. You are likely observing the formation of 3-(2-bromoacetyl)benzoic acid and Methyl 3-(2-hydroxyacetyl)benzoate. The presence of acidic impurities, such as hydrobromic acid (HBr) from the hydrolysis of the bromoacetyl group, can autocatalyze the hydrolysis of the methyl ester.[3][5] In the presence of basic contaminants, you might also see products from the Favorskii rearrangement.[2][6]

Q2: How can I confirm the identity of these impurities?

A2: A combination of analytical techniques is recommended for a comprehensive assessment.

  • ¹H NMR Spectroscopy: This is an excellent tool for structural confirmation and identifying impurities with distinct proton signals.[7] You would expect to see a shift in the aromatic protons and the disappearance of the methyl ester singlet in the case of ester hydrolysis.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for confirming the molecular weight of your compound and identifying impurities.[7][8]

  • HPLC (High-Performance Liquid Chromatography): HPLC is ideal for quantifying the main component and detecting impurities, allowing you to track the purity of your sample over time.[8]

Analytical TechniquePurposeKey Observables for Degradation
¹H NMR Structural confirmation and impurity identificationAppearance of a carboxylic acid proton signal, changes in aromatic signals, disappearance of the methyl ester singlet.
LC-MS Molecular weight confirmation and impurity IDDetection of masses corresponding to hydrolysis products and other degradants.
HPLC-UV Purity quantificationAppearance of new peaks corresponding to impurities, decrease in the main peak area.
Storage Conditions

Q3: What are the optimal storage conditions to prevent decomposition?

A3: To minimize degradation, strict control of the storage environment is crucial.

  • Temperature: Store at low temperatures, ideally at 2-8°C. Some suppliers recommend storing in a cool, dry place for long-term storage.[9] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces moisture and oxygen, which can contribute to degradation.

  • Moisture: The compound is moisture-sensitive.[10][11] Ensure the container is tightly sealed. Using a desiccator for storage provides an additional layer of protection against humidity.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place. Aromatic ketones can be susceptible to photoreduction or other photochemical reactions.[12][13]

Q4: Can I store this compound in a solution?

A4: Storing in solution is generally not recommended for long periods due to potential reactions with the solvent. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous dichloromethane or acetonitrile. Ensure the solvent is of high purity and free from acidic or basic impurities.

Handling Procedures

Q5: What are the best practices for handling this reagent to maintain its integrity?

A5: Proper handling is as critical as correct storage.

  • Inert Atmosphere: Handle the solid in a glove box or under a positive pressure of an inert gas.

  • Dry Glassware: Use oven-dried glassware that has been cooled under a stream of inert gas or in a desiccator.[3]

  • Avoid Contamination: Use clean spatulas and avoid introducing any contaminants into the storage bottle. Be particularly cautious about cross-contamination with bases, strong oxidizing agents, and alcohols, as these are incompatible.[10][14]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

Troubleshooting Workflow for Compound Stability Start Purity Decrease Observed Analyze Analyze Sample (NMR, LC-MS, HPLC) Start->Analyze Identify Identify Impurities Analyze->Identify Review_Storage Review Storage Conditions Identify->Review_Storage Review_Handling Review Handling Procedures Identify->Review_Handling Temp Temperature too high? Review_Storage->Temp Handling_Atm Handled under inert gas? Review_Handling->Handling_Atm Moisture Exposure to moisture? Temp->Moisture No Correct_Temp Store at 2-8°C Temp->Correct_Temp Yes Light_Exp Exposure to light? Moisture->Light_Exp No Correct_Moisture Use desiccator, tightly seal Moisture->Correct_Moisture Yes Inert_Atm Stored under inert gas? Light_Exp->Inert_Atm No Correct_Light Store in amber vial/dark Light_Exp->Correct_Light Yes Correct_Inert Store under Ar or N2 Inert_Atm->Correct_Inert No Re_Analyze Re-analyze Purity Periodically Inert_Atm->Re_Analyze Yes Contamination Possible contamination? Handling_Atm->Contamination Yes Correct_Handling Use glovebox/inert gas flow Handling_Atm->Correct_Handling No Correct_Contamination Use clean, dry equipment Contamination->Correct_Contamination Yes Contamination->Re_Analyze No Correct_Temp->Re_Analyze Correct_Moisture->Re_Analyze Correct_Light->Re_Analyze Correct_Inert->Re_Analyze Correct_Handling->Re_Analyze Correct_Contamination->Re_Analyze

Caption: A step-by-step guide to diagnosing and resolving stability issues.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately transfer the manufacturer's container into a secondary container with a secure lid.

  • Place the secondary container in a refrigerator maintained at 2-8°C.

  • For added protection against moisture, the secondary container can be placed inside a desiccator within the refrigerator.

  • Ensure the storage location is dark and away from any light sources.

  • Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation from forming on the cold solid when opened.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities present.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to suppress ionization of acidic impurities).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile.

By establishing a baseline chromatogram with a fresh sample, you can monitor for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation.

Final Recommendations

The key to maintaining the integrity of this compound is a proactive approach to storage and handling. By understanding its chemical vulnerabilities and implementing the rigorous protocols outlined in this guide, you can significantly mitigate the risk of decomposition. Always consult the Safety Data Sheet (SDS) for your specific product for comprehensive safety and handling information. Regular analytical monitoring of your stock is the best way to ensure its continued viability for your research.

References

  • Benchchem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones.
  • Benchchem. (n.d.). Preventing hydrolysis of the ester group during reactions.
  • AK Scientific Inc. (2025). 2731007-26-2 Methyl 3-bromo-5-(2-bromoacetyl)benzoate.
  • MacDermid. (2026). Propionyl Bromide: Handling, Storage, and Safety for Manufacturers.
  • Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5079. [Link]

  • BenchChem. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-bromobenzoate.
  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-boronobenzoate.
  • Benchchem. (n.d.). Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)benzoate: A Comparative Guide.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Cohen, S. G., & Chao, H. M. (1968). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 90(1), 165–173. [Link]

  • Davidson, R. S., & Lambeth, P. F. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 12, 2377-2381. [Link]

Sources

Challenges in the scale-up synthesis of bromoacetyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand the complexities that arise when transitioning a bromoacetylation from a bench-scale success to a pilot-plant process. It's a journey where subtle variables can have magnified and often costly consequences. This Technical Support Center is designed to be your trusted resource, providing not just procedural steps, but the underlying chemical logic to empower you to anticipate, diagnose, and solve the challenges inherent in scaling up the synthesis of bromoacetyl compounds.

Our approach is built on a foundation of self-validating protocols and a deep understanding of reaction mechanisms, ensuring that you can scale your synthesis safely, efficiently, and reproducibly.

Technical Support Center: Bromoacetyl Compound Synthesis

Section 1: Frequently Asked Questions (FAQs) for Scale-Up

This section addresses foundational questions that are critical to consider before and during the scale-up process.

Q1: What are the primary safety hazards associated with scaling up bromoacetylation reactions, and how can they be mitigated?

A1: The scale-up of bromoacetylation introduces significant safety risks that must be proactively managed. The primary hazards are:

  • Toxicity and Corrosivity: Bromoacetylating agents like bromoacetyl bromide and bromoacetic acid are highly toxic, corrosive, and lachrymatory.[1][2][3] On a larger scale, the potential for exposure increases. Mitigation involves using closed systems, dedicated fume hoods or walk-in hoods with adequate ventilation, and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, lab coats, and face shields.[2]

  • Thermal Runaway: The acylation of alcohols and amines is often highly exothermic.[4] What is easily managed in a small flask with an ice bath can become a dangerous thermal runaway in a large reactor where the surface-area-to-volume ratio is much lower, impeding efficient heat removal.[4][5] A thorough thermal hazard analysis using techniques like reaction calorimetry is essential before any scale-up to determine the heat of reaction and the required cooling capacity.[6][7] Controlled, slow addition of the bromoacetylating agent is a critical control measure.[6]

  • HBr Off-Gassing: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic.[8] In a large-scale reaction, the volume of HBr produced can be substantial. The reactor must be equipped with an efficient off-gas scrubbing system, typically using a caustic solution (e.g., NaOH) to neutralize the acidic gas.[6]

Q2: My small-scale reaction works perfectly with bromoacetyl chloride. Why might this not be the best choice for a multi-kilogram scale synthesis?

A2: While effective, bromoacetyl chloride and bromide are extremely reactive, moisture-sensitive, and possess high vapor pressures, making them challenging to handle on a large scale.[3][8] As you scale up, several factors make alternative reagents more attractive:

  • Handling and Safety: The high reactivity and fuming nature of bromoacetyl halides increase the risk of exposure and corrosion of equipment.

  • Cost and Stability: For large-scale production, reagents like 2-bromoacetic acid, activated in situ with a coupling agent, might offer better cost-effectiveness and handling characteristics, despite adding a step.[9]

  • Side Reactions: The high electrophilicity of bromoacetyl halides can sometimes lead to over-acylation or other side reactions, which can be more difficult to control in a large, heterogeneous reaction mixture.[8]

Q3: How does the choice of solvent impact a scaled-up bromoacetylation?

A3: Solvent choice is critical and goes beyond simple solubility. On a large scale, you must consider:

  • Heat Transfer: The solvent's heat capacity and viscosity affect the efficiency of heat transfer from the reaction mixture to the reactor jacket. Solvents like dichloromethane (DCM) have a low boiling point, which can help control temperature through reflux cooling, but may also require refrigerated condensers to prevent losses.

  • Reaction Kinetics: Solvent polarity can influence the reaction rate and even the reaction pathway.[10]

  • Work-up and Recovery: The solvent must be suitable for the work-up procedure (e.g., immiscible with water for extractions) and easy to recover and recycle for economic and environmental reasons.

  • Safety: Avoid solvents that can react with reagents or products. For example, using protic solvents like ethanol would consume the bromoacetylating agent. Also, consider the solvent's flash point and toxicity profile.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This guide provides a systematic approach to diagnosing and solving common issues encountered during the scale-up process.

Symptom / Observation Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low Yield / Stalled Reaction 1. Moisture Contamination: Bromoacetylating agents hydrolyze rapidly to form inactive bromoacetic acid.[8]Solution: Implement rigorous anhydrous conditions. Flame-dry the reactor and associated glassware.[8] Use dry, high-purity solvents and reagents. Run the reaction under a dry inert atmosphere (Nitrogen or Argon).[8]
2. Inadequate Mixing: Poor agitation in a large reactor leads to localized "hot spots" or areas of low reagent concentration, resulting in incomplete conversion.[6]Solution: Ensure the stirrer design (e.g., anchor, pitched-blade turbine) and speed are appropriate for the vessel size and viscosity of the reaction mass to ensure homogeneity.[6]
3. Suboptimal Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, promoting decomposition or side reactions.[11][12]Solution: Profile the reaction at lab scale to find the optimal temperature range. Use a reactor with a calibrated temperature probe and an efficient heating/cooling jacket to maintain the target temperature.
High Impurity Levels 1. Bromoacetic Acid Presence: Caused by hydrolysis of the bromoacetylating agent or product.[8]Solution: In addition to maintaining anhydrous conditions, perform a work-up by washing the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) to extract the acidic impurity.[8][13]
2. Over-acylated Byproduct (with amines): The N-bromoacetylated product reacts again with the starting amine.Solution: Control the stoichiometry carefully. Add the amine slowly to a solution of the bromoacetylating agent (inverse addition) to ensure the amine is always the limiting reagent in the reaction zone. Maintain a lower reaction temperature to reduce the rate of this secondary reaction.
3. Dibrominated Byproduct: Occurs if the product itself has a reactive site for further bromination.[14]Solution: This is a mechanistic challenge. Use a less aggressive brominating agent if possible. Tightly control stoichiometry and temperature. It may require a significant process redesign or acceptance of a more complex purification.
Difficult Purification 1. Product Degradation on Silica Gel: Bromoacetylated compounds can be acid-sensitive, and standard silica gel is acidic, leading to hydrolysis or decomposition during column chromatography.[13]Solution: Test compound stability on a TLC plate first.[13] If degradation is observed, use deactivated silica gel (pre-treated with a non-nucleophilic base like triethylamine in the slurry) or switch to a different stationary phase like alumina.[13]
2. Co-elution of Impurities: The chosen solvent system does not provide adequate separation.[13]Solution: Systematically re-optimize the mobile phase using TLC. Aim for an Rf value of 0.3-0.4 for the desired product to achieve good separation on the column.[13] Consider using a gradient elution if a single solvent system is ineffective.
3. Persistent Yellow/Brown Color: Often due to residual bromine from the synthesis of the brominating agent.[13]Solution: Before chromatographic purification, wash the crude organic solution with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench residual bromine.[13]
Uncontrolled Exotherm / Rapid Temperature Rise 1. Addition Rate Too Fast: The rate of heat generation from the exothermic reaction exceeds the reactor's cooling capacity.[4][6]Solution: Immediately stop the addition of the reagent. The single most important control parameter is the addition rate. It must be slow enough that the cooling system can comfortably maintain the set temperature. This rate must be determined during process safety studies.[6]
2. Inadequate Cooling: The reactor's cooling system is insufficient for the reaction's thermal load at scale.[4][5]Solution: Ensure the cooling jacket is operating at maximum capacity and the coolant temperature is correct. For future runs, a more powerful cooling system or a semi-batch process (where only a portion of the starting material is in the reactor initially) may be required.
Section 3: Experimental Protocols & Visualization

This protocol describes a representative bromoacetylation of an amine, scaled to a 5L reactor.

Safety Precaution: This reaction should be performed in a walk-in fume hood. All personnel must wear appropriate PPE. The reactor must be connected to a caustic scrubber.

  • Reactor Setup:

    • Assemble a 5L, 5-necked, jacketed glass reactor equipped with an overhead mechanical stirrer (with a glass- or PTFE-coated shaft and paddle), a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Connect the condenser outlet to a gas bubbler and then to a caustic scrubber (containing 10% NaOH solution).

    • Connect the reactor jacket to a circulating heating/cooling system.

    • Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.[8]

  • Reagent Preparation:

    • Charge the reactor with benzylamine (107.16 g, 1.0 mol, 1.0 equiv) and dry dichloromethane (DCM, 2.0 L).

    • Add triethylamine (121.4 g, 1.2 mol, 1.2 equiv) to the reactor. This base will neutralize the HBr byproduct.[15]

    • Cool the stirred solution to 0-5 °C using the circulating cooler.

    • In the dropping funnel, prepare a solution of bromoacetyl bromide (221.86 g, 1.1 mol, 1.1 equiv) in dry DCM (500 mL).[3]

  • Reaction Execution:

    • Begin adding the bromoacetyl bromide solution dropwise to the cooled, stirred amine solution.[11]

    • CRITICAL: Monitor the internal temperature closely. Maintain the temperature below 10 °C throughout the addition. The addition should take approximately 2-3 hours.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.[16][17]

  • Work-up and Isolation:

    • Slowly quench the reaction by adding 1L of deionized water, keeping the temperature below 15 °C.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with:

      • 1 M HCl (1 x 500 mL) to remove excess triethylamine.

      • Saturated NaHCO₃ solution (2 x 500 mL) to remove any acidic byproducts.[8]

      • Brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield N-benzyl-2-bromoacetamide as a white solid.

The following diagram outlines a logical decision-making process when troubleshooting a low-yield bromoacetylation reaction.

LowYield_Troubleshooting start Low Yield Observed in Bromoacetylation Scale-Up check_sm Analyze Crude Reaction Mixture (LCMS, NMR) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present incomplete_reaction Incomplete Reaction Path sm_present->incomplete_reaction Yes product_loss Product Loss / Degradation Path sm_present->product_loss No moisture Check for Moisture Contamination (Reagents, Solvents, Setup) incomplete_reaction->moisture temp Verify Temperature Control (Was it too low?) incomplete_reaction->temp mixing Evaluate Mixing Efficiency (Is agitation sufficient for scale?) incomplete_reaction->mixing workup_loss Analyze Aqueous & Organic Layers (Did product partition incorrectly?) product_loss->workup_loss purification_loss Assess Purification Step (Degradation on silica? Volatility?) product_loss->purification_loss side_reactions Identify Major Byproducts (Hydrolysis? Over-acylation?) product_loss->side_reactions

Caption: Troubleshooting workflow for low yield in scale-up.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Amadis Chemical. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Retrieved from [Link]

  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of bromoacetic acid. Retrieved from [Link]

  • Clark, W. M., et al. (n.d.). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. Worcester Polytechnic Institute. Retrieved from [Link]

  • Brainly.in. (2022, April 24). Write synthesis of bromoacetic acid. Retrieved from [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of bromoacetyl bromide. Retrieved from [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Hazards of Exothermic Reaction Scale-Up. Retrieved from [Link]

  • Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Large-Scale Preparation of Oppolzer's Glycylsultam. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. Retrieved from [Link]

  • Figshare. (2025, September 15). Thermal Hazard Evaluation and Safety Considerations for the Use of O‑Benzoyl‑N‑alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development. Retrieved from [Link]

  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

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Technical Support Center: Maximizing Efficiency in Nucleophilic Substitution Reactions with Bromoacetyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing nucleophilic substitution reactions involving bromoacetyl groups. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, enhance reaction yields, and minimize side products. Our focus is on providing not just protocols, but the underlying scientific principles to empower your experimental design.

Troubleshooting Guide: Low or No Yield of the Desired Product

Low yields are a frequent challenge in nucleophilic substitution reactions with bromoacetyl groups. This guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Reaction Yield

Below is a logical workflow to diagnose potential causes for low product yield.

Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_nucleophile 1. Assess Nucleophile Reactivity & Concentration start->check_nucleophile check_conditions 2. Evaluate Reaction Conditions (Solvent, pH, Temp) check_nucleophile->check_conditions [ Good ] solution_nucleophile Solution: - Increase nucleophile concentration - Use a more potent nucleophile - Adjust pH to deprotonate nucleophile check_nucleophile->solution_nucleophile [ Poor ] check_sterics 3. Consider Steric Hindrance check_conditions->check_sterics [ Optimal ] solution_conditions Solution: - Switch to a polar aprotic solvent (e.g., DMF, DMSO) - Optimize pH for nucleophile reactivity - Adjust temperature (increase for slow reactions, decrease to minimize side reactions) check_conditions->solution_conditions [ Suboptimal ] check_side_reactions 4. Investigate Side Reactions check_sterics->check_side_reactions [ Minimal ] solution_sterics Solution: - Increase reaction time - Increase temperature - Consider a smaller nucleophile if possible check_sterics->solution_sterics [ Significant ] solution_side_reactions Solution: - Ensure anhydrous conditions to prevent hydrolysis - Use a non-nucleophilic base if pH adjustment is needed - Monitor reaction progress to avoid over-reaction check_side_reactions->solution_side_reactions [ Evident ] end_point Improved Yield check_side_reactions->end_point [ Minimal ] solution_nucleophile->end_point solution_conditions->end_point solution_sterics->end_point solution_side_reactions->end_point

Caption: A step-by-step decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low despite following the protocol?

Low yields in nucleophilic substitutions on bromoacetyl groups can often be attributed to a combination of factors related to the nucleophile, reaction conditions, and steric effects.

  • Nucleophile Reactivity: The nucleophilicity of your reacting species is paramount. For instance, thiols are highly effective nucleophiles for reacting with bromoacetyl groups.[1][2] The reactivity of a nucleophile is influenced by its concentration and the reaction pH. For thiol-containing molecules like cysteine, a higher pH will favor the deprotonated, more nucleophilic thiolate anion.[1]

  • Reaction Conditions: The choice of solvent plays a critical role. The reaction between a bromoacetyl group and a nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][4] These reactions are generally favored in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).[5][6] Protic solvents can solvate the nucleophile through hydrogen bonding, which can reduce its reactivity.[7][8]

  • Steric Hindrance: The accessibility of the electrophilic carbon on the bromoacetyl group is crucial. If the bromoacetyl group or the nucleophile is sterically bulky, the reaction rate can be significantly reduced.[9][10][11] This steric hindrance can sometimes be overcome by increasing the reaction temperature or extending the reaction time.[12]

Solvent TypeExamplesEffect on SN2 Reaction Rate with Bromoacetyl GroupsRationale
Polar Aprotic DMF, DMSO, Acetone, AcetonitrileIncreases Rate These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, leaving it "naked" and more reactive.[5][6][8]
Polar Protic Water, Ethanol, MethanolDecreases Rate These solvents form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon.[7]
Nonpolar Hexane, TolueneVery Slow/No Reaction Reactants are often poorly soluble, and the transition state is not effectively stabilized.
Q2: I'm observing significant amounts of a byproduct. How can I improve the selectivity of my reaction?

The most common side reaction is the hydrolysis of the bromoacetyl group to a hydroxyacetyl group, especially in aqueous or non-anhydrous conditions.[13] Another potential side reaction is the reaction of the nucleophile with other electrophilic sites on your molecule.

To improve selectivity:

  • Control pH: For nucleophiles like thiols, working at a pH around 7-8 strikes a balance between having a sufficiently nucleophilic species (thiolate) while minimizing hydrolysis of the bromoacetyl group.[14] At very high pH, hydrolysis becomes more significant.[15][16]

  • Ensure Anhydrous Conditions: If your nucleophile and substrate are soluble in an organic solvent, performing the reaction under strictly anhydrous conditions will prevent hydrolysis.[13]

  • Choice of Nucleophile: Thiols are particularly effective because of their high nucleophilicity and their ability to react selectively with bromoacetyl groups even in the presence of other nucleophilic groups like amines.[2][]

  • Monitor Reaction Progress: Use techniques like HPLC or mass spectrometry to monitor the reaction.[1] This will help you determine the optimal reaction time to maximize product formation and minimize the formation of degradation products.

Mechanism of Nucleophilic Substitution on a Bromoacetyl Group

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom, and simultaneously, the bromide ion (the leaving group) departs.[3][4]

Caption: The concerted SN2 mechanism on a bromoacetyl group.

Experimental Protocol: General Procedure for Thiol-Bromoacetyl Coupling

This protocol provides a general method for the reaction of a thiol-containing molecule with a bromoacetylated compound.

Materials:

  • Bromoacetylated compound

  • Thiol-containing molecule

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[2]

  • Degassing equipment (optional but recommended)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools for monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Preparation of Solutions:

    • Dissolve the bromoacetylated compound in a minimal amount of a water-miscible organic solvent (e.g., DMF, DMSO) before diluting with the reaction buffer.

    • Dissolve the thiol-containing molecule directly in the reaction buffer. If possible, deoxygenate the buffer to prevent thiol oxidation.[18]

  • Reaction Setup:

    • In the reaction vessel, add the solution of the thiol-containing molecule.

    • While stirring, add the solution of the bromoacetylated compound. A slight molar excess (1.1 to 1.5 equivalents) of the thiol is often used to ensure complete consumption of the bromoacetyl compound.

  • Reaction:

    • Allow the reaction to proceed at room temperature with continuous stirring.

    • Monitor the progress of the reaction by analyzing aliquots at regular intervals using an appropriate analytical technique (e.g., RP-HPLC).[1] The product will have a different retention time than the starting materials.

  • Quenching (Optional):

    • Once the reaction is complete, a small amount of a scavenger thiol (e.g., 2-mercaptoethanol) can be added to quench any unreacted bromoacetyl groups.

  • Purification:

    • Purify the product using a suitable chromatographic method, such as RP-HPLC.[1]

    • Lyophilize the purified fractions to obtain the final product.

References

  • WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google P
  • What is nucleophilic substitution? - Chemguide. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. [Link]

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. [Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - NIH. [Link]

  • Using Nucleophilic Substitution in Synthesis - YouTube. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. [Link]

  • 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction - YouTube. [Link]

  • Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state | Request PDF - ResearchGate. [Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - ResearchGate. [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate. [Link]

  • 11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution Mechanism - YouTube. [Link]

  • 7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. [Link]

  • Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. [Link]

  • Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem - NIH. [Link]

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     Reactions - Chemistry LibreTexts. [Link]
    
  • Steric effects - Wikipedia. [Link]

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  • selective nucleophilic substitution : r/chemhelp - Reddit. [Link]

  • Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. [Link]

  • Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR - NJ.gov. [Link]

  • On the hydrolysis mechanisms of amides and peptides - University of Regina. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed Central. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]

  • Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones - MDPI. [Link]

  • SN2 Effect of Solvent | OpenOChem Learn. [Link]

  • Kinetics and mechanism of the addition of nucleophiles to alpha,beta-unsaturated thiol esters - PubMed. [Link]

  • Exploring the Synthesis and Applications of Bromoacetyl Bromide. [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Methyl 3-(2-bromoacetyl)benzoate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Methyl 3-(2-bromoacetyl)benzoate. As a crucial intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in organic chemistry, rigorous analytical characterization of this α-haloketone is paramount to ensure purity, structural integrity, and batch-to-batch consistency. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental protocols to guide analytical method selection and implementation.

Introduction to this compound

This compound (C₁₀H₉BrO₃) is a bifunctional molecule featuring a methyl ester and a reactive α-bromo ketone moiety. This combination of functional groups makes it a versatile reagent, but also necessitates careful handling and thorough characterization to monitor for potential degradation or impurities. The bromoacetyl group, in particular, is a potent electrophile, susceptible to nucleophilic substitution, while the ester can undergo hydrolysis. Accurate and precise analytical methods are therefore essential for quality control.

High-Performance Liquid Chromatography (HPLC): A Tool for Purity and Quantification

Reverse-phase HPLC is the workhorse for assessing the purity of small organic molecules like this compound. Its strength lies in its ability to separate the target compound from starting materials, by-products, and degradation products with high resolution and sensitivity.

The Rationale Behind Method Selection

A C18 column is the stationary phase of choice due to the nonpolar nature of the benzene ring and the overall moderate polarity of the molecule. A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile or methanol, provides a robust separation. The inclusion of a small amount of acid, like trifluoroacetic acid (TFA) or formic acid, in the mobile phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of any residual acidic or basic functional groups. Detection is typically performed using a UV detector, as the aromatic ring provides a strong chromophore.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample in Mobile Phase B Filter Sample (0.45 µm) A->B D Inject Sample onto C18 RP-HPLC Column B->D C Degas Mobile Phases E Gradient Elution (Water/Acetonitrile) C->E D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity (%) G->H NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation A Dissolve ~5-10 mg in Deuterated Solvent B Add Internal Standard (e.g., TMS) A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Process Spectra (FT, Phasing, Baseline Correction) D->F E->F G Assign Signals to Molecular Structure F->G

A Comparative Guide to Alternative Reagents for Alpha-Bromination of Carbonyls

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a bromine atom at the alpha (α) position of a carbonyl compound is a cornerstone transformation in organic synthesis. These α-bromo carbonyls are versatile intermediates, pivotal for constructing complex molecules and pharmaceuticals by enabling subsequent nucleophilic substitutions or elimination reactions.[1] For decades, N-Bromosuccinimide (NBS) has been the reagent of choice for this purpose, valued for its solid, easy-to-handle nature and its ability to provide a low, steady concentration of bromine, which often enhances selectivity.[2][3][4]

However, the pursuit of greener, safer, and more efficient chemical processes has spurred the investigation into alternatives. This guide provides a comprehensive comparison of viable alternative reagents to NBS for the α-bromination of carbonyl compounds, offering objective performance analysis and supporting experimental data for researchers, scientists, and drug development professionals.

The Benchmark: N-Bromosuccinimide (NBS)

NBS is a versatile reagent used for various bromination reactions. For α-bromination of carbonyls, the reaction is typically catalyzed by acid, proceeding through an enol intermediate.[5][6] While highly effective, NBS can sometimes be unselective, and its purity can significantly impact reaction outcomes.[3] The search for alternatives is often driven by the need for milder conditions, improved atom economy, lower cost, and avoidance of halogenated byproducts.

Key Alternative Brominating Agents

Several classes of reagents have emerged as powerful alternatives to NBS, each with a distinct profile of reactivity, safety, and substrate scope.

Pyridinium Tribromide (Py·Br₃)

Pyridinium tribromide is a stable, crystalline, red-brown solid that serves as a safer and more convenient alternative to liquid bromine.[3][7][8] It is particularly effective for the electrophilic bromination of ketones, phenols, and ethers.[3][9]

Mechanism and Advantages: Py·Br₃ acts as an electrophilic bromine source. In solution, it exists in equilibrium with pyridine, HBr, and molecular bromine (Br₂). The reaction with a ketone, typically under acidic conditions, follows the classic acid-catalyzed enolization pathway, where the enol intermediate attacks the electrophilic bromine.[10]

  • Safety & Handling: As a solid, it is significantly easier and safer to weigh and handle than volatile, corrosive liquid bromine.[8]

  • High Selectivity: It often provides high yields for α-monobromination with reduced formation of byproducts.[7]

  • Stoichiometric Control: Its solid form allows for precise stoichiometric control of the bromine source.[11]

Limitations: While safer than Br₂, it is still a hazardous chemical that can release bromine and should be handled with care in a well-ventilated area.[9][12]

Comparative Performance: In a study comparing brominating agents for the α-bromination of 4-chloroacetophenone, Pyridinium Tribromide in acetic acid at 90°C provided a high yield of 85% in 3 hours. This outperformed both Copper(II) Bromide and NBS under the same conditions in that specific experiment.[10][13]

Copper(II) Bromide (CuBr₂)

Copper(II) bromide is an effective reagent for the α-bromination of ketones, often used in solvents like ethyl acetate or a mixture of chloroform and ethyl acetate.[14][15]

Mechanism and Advantages: The reaction is believed to proceed through the formation of a copper enolate, followed by an intramolecular transfer of a bromine atom from the copper center to the α-carbon. An alternative pathway involves the generation of Br₂ in situ.

  • Green Chemistry: CuBr₂ is considered a less hazardous brominating agent, and reactions can often be run in greener solvents like ethyl acetate, avoiding toxic cosolvents like chloroform.[14]

  • High Selectivity: It can provide excellent regioselectivity for the α-position, even in molecules with activated aromatic rings susceptible to bromination.

  • Catalytic Potential: Copper-based systems can be used catalytically, which improves the atom economy of the process.[16][17] For instance, a system using catalytic Cu(NO₃)₂ with HBr and molecular oxygen (from air) as the terminal oxidant has been developed.[16]

Limitations: The reaction may require elevated temperatures, and the removal of copper salts during workup can sometimes be challenging.

Comparative Performance: In the α-bromination of flavanones, CuBr₂ in ethyl acetate was found to be a mild and effective system, providing good yields and avoiding the need for harsher reagents.[14] For the bromination of 4-chloroacetophenone, CuBr₂ gave a moderate yield of approximately 60%.[10][13]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is a stable, crystalline solid that is a versatile and cost-effective alternative to NBS.[18][19] It has comparable reactivity but is often considered safer to handle.[18]

Mechanism and Advantages: Similar to NBS, the nitrogen atoms in DBDMH are adjacent to electron-withdrawing carbonyl groups, polarizing the N-Br bonds and making the bromine atoms electrophilic.[20] It can participate in both radical and electrophilic brominations.

  • Cost-Effective: On a bromine-equivalent basis, DBDMH is often less costly than NBS.[21]

  • Stability and Handling: It is a stable solid, making it easy to store and handle.[18][20]

  • High Reactivity: It is a highly effective brominating agent for a wide range of substrates.[18]

Limitations: While versatile, it may not be as widely documented for specific, sensitive substrates as NBS.

"Green" and Catalytic Bromination Systems

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener bromination protocols.

  • H₂O₂-HBr System: This method uses hydrogen peroxide as an in situ oxidant for hydrobromic acid (or bromide salts) to generate electrophilic bromine. This system is environmentally friendly as the only byproduct is water.[16][22] It has been shown to be effective for the selective monobromination of various ketones in water, often without needing an organic solvent or catalyst.[22]

  • Bromide/Bromate Couple: A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an acidic aqueous medium can generate bromine in situ. This method avoids handling hazardous liquid bromine and is highly efficient for the synthesis of α-bromo ketones directly from olefins or the bromination of ketones.[23][24][25]

  • Electrochemical Methods: Electrochemical α-bromination offers a catalyst-free and highly efficient alternative.[26] By electrolyzing a solution of the ketone in a solvent like acetonitrile with aqueous hydrobromic acid, excellent yields of monobrominated products can be achieved.[26] This method provides precise control over the reaction and minimizes waste.

Data Summary: Reagent Comparison

ReagentFormKey AdvantagesCommon ConditionsRepresentative Yield
N-Bromosuccinimide (NBS) Crystalline SolidWell-established, versatile, easy to handle.[2][4]Acid catalyst (e.g., PTSA), CCl₄ or CH₃CN.[27][28]Often >80%, but can be substrate dependent.[27]
Pyridinium Tribromide (Py·Br₃) Crystalline SolidSafer alternative to liquid Br₂, high selectivity, precise stoichiometry.[7][8]Acetic acid, 90°C.[10]85% (for 4-chloroacetophenone).[10][13]
Copper(II) Bromide (CuBr₂) SolidLess hazardous, good for green solvents, can be catalytic.[14]Ethyl acetate, reflux.[14]~60-80% depending on substrate.[10][14]
DBDMH Crystalline SolidCost-effective, stable, versatile reactivity.[18][21]CCl₄ or CHCl₃, reflux.[21]High, comparable to NBS.[18]
H₂O₂-HBr System Aqueous SolutionEnvironmentally benign (water is the only byproduct), often catalyst-free.[16][22]"On water", room temperature.[22]69-97%.[22]
Electrochemical Bromination SolutionCatalyst-free, high yield, precise control, minimal waste.[26]Acetonitrile/aq. HBr, constant current.[26]Excellent (>90%).[26]

Experimental Protocols

Protocol 1: α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide[10]
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroacetophenone (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add Pyridinium Tribromide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to 90°C and stir for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).

  • Extraction & Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Green α-Bromination of a Flavanone using Copper(II) Bromide[14]
  • Setup: To a flask, add the substituted flavanone (1.0 eq) and Copper(II) Bromide (2.2 eq).

  • Solvent: Add ethyl acetate as the solvent.

  • Reaction: Reflux the mixture with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter it through a pad of celite to remove copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel.

Visualizing the Process

Mechanism: Acid-Catalyzed α-Bromination

The general mechanism for the α-bromination of a ketone under acidic conditions proceeds through an enol intermediate. This is the operative pathway for reagents like NBS, Pyridinium Tribromide, and Br₂ generated in situ.

G cluster_0 Step 1: Acid-Catalyzed Enolization cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (from α-carbon) Bromine Br-Br Enol->Bromine Attack on Br₂ BrominatedIntermediate Brominated Oxonium Ion Bromine->BrominatedIntermediate AlphaBromoKetone α-Bromo Ketone BrominatedIntermediate->AlphaBromoKetone - H⁺

Caption: General mechanism for acid-catalyzed alpha-bromination of a ketone.

Workflow: General Experimental Procedure

This workflow outlines the typical steps from starting material to purified product for an α-bromination reaction.

G Start 1. Combine Ketone, Solvent, and Catalyst Reagent 2. Add Brominating Reagent (e.g., Py·Br₃) Start->Reagent React 3. Heat and Stir (Monitor by TLC) Reagent->React Workup 4. Quench Reaction and Perform Extraction React->Workup Purify 5. Dry and Concentrate Organic Layer Workup->Purify Final 6. Purify by Column Chromatography Purify->Final

Caption: Standard experimental workflow for alpha-bromination.

Conclusion

While N-Bromosuccinimide remains a reliable and widely used reagent, the modern synthetic chemist has a diverse toolkit of alternatives for α-bromination. The choice of reagent should be guided by considerations of safety, cost, substrate compatibility, and environmental impact. Pyridinium Tribromide and DBDMH offer safer, solid alternatives to liquid bromine with excellent reactivity.[7][18] Copper(II) Bromide provides a pathway for milder, greener reactions.[14] For ultimate adherence to green chemistry principles, catalytic systems involving H₂O₂-HBr or electrochemical methods represent the state-of-the-art, minimizing waste and maximizing efficiency.[22][26] A thorough understanding of these alternatives allows researchers to select the optimal conditions to achieve their synthetic goals effectively and responsibly.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Available from: [Link]

  • Synthetic Communications. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Available from: [Link]

  • Synthetic Communications. Copper nitrate–catalyzed α-bromination of aryl ketones with hydrobromic acid. Available from: [Link]

  • BenchChem. Navigating the Landscape of α-Bromination: A Comparative Guide to N-Bromosuccinimide and the Elusive 1,1-Dibromoacetone.
  • Synthetic Communications. (2010). Convenient Electrochemical Method for the Synthesis of α-Bromo Alkyl Aryl Ketones. Available from: [Link]

  • Organic Chemistry: A Tenth Edition. 22.3 Alpha Halogenation of Aldehydes and Ketones.
  • Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Available from: [Link]

  • Connect Chemicals. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CAS 77-48-5. Available from: [Link]

  • WorldOfChemicals. (2025). Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages. Available from: [Link]

  • ResearchGate. Electrochemical α-bromination of ketones. Available from: [Link]

  • BenchChem. A Comparative Guide to Brominating Agents for Organic Synthesis.
  • Google Patents. US5248817A - Process for aromatic bromination.
  • Oriental Journal of Chemistry. Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. Available from: [Link]

  • ResearchGate. (2025). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Available from: [Link]

  • ACS Omega. (2025). A Green, Facile Method for Selective α-Bromination of Flavanones. Available from: [Link]

  • NIH National Library of Medicine. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Available from: [Link]

  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Available from: [Link]

  • OMICS International. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Available from: [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

  • NIH National Library of Medicine. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available from: [Link]

  • NIH National Library of Medicine. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

  • Green Chemistry (RSC Publishing). Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. Available from: [Link]

  • BenchChem. Alternative brominating reagents for preparing 3-Bromo-2-oxocyclohexanecarboxamide.
  • Chemia. (2022). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Available from: [Link]

  • ResearchGate. (2025). Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. Available from: [Link]

  • ResearchGate. (2025). A simple and efficient method for α-bromination of carbonyl compounds using N-bromosuccinimide in the presence of silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Copper-catalysed α-functionalization of ketones with nucleophiles: universal and efficient access to nafimidone derivatives. Available from: [Link]

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  • ACG Publications. (2015). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. Available from: [Link]

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Methyl 3-(2-bromoacetyl)benzoate vs Methyl 4-(2-bromoacetyl)benzoate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Methyl 3-(2-bromoacetyl)benzoate and Methyl 4-(2-bromoacetyl)benzoate in Modern Synthesis

Authored by a Senior Application Scientist

In the landscape of synthetic organic chemistry and drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Among the vast array of bifunctional building blocks, α-halo ketones stand out for their versatile reactivity. This guide provides a detailed comparative analysis of two structurally similar yet electronically distinct isomers: this compound and Methyl 4-(2-bromoacetyl)benzoate.

Aimed at researchers, medicinal chemists, and process development scientists, this document moves beyond a simple cataloging of properties. It delves into the causal relationships between molecular structure and chemical reactivity, supported by mechanistic insights and practical experimental protocols. Our objective is to equip the reader with the expert knowledge required to make an informed choice between these two valuable reagents for their specific synthetic goals.

Molecular Structure and Electronic Landscape: The Decisive Factor

At first glance, the two isomers differ only in the substitution pattern on the benzoate ring. However, this seemingly minor structural variance—a meta versus para disposition of the bromoacetyl and methoxycarbonyl groups—creates a profound difference in their electronic properties and, consequently, their reactivity.

Both the bromoacetyl group (-COCH₂Br) and the methoxycarbonyl group (-COOCH₃) are electron-withdrawing. The bromoacetyl group exerts its influence primarily through the inductive effect (-I), while the methoxycarbonyl group acts through both an inductive (-I) and a resonance (-M or -R) effect. The key distinction lies in how these effects are transmitted through the aromatic ring.[1][2]

  • Methyl 4-(2-bromoacetyl)benzoate (The para Isomer): The methoxycarbonyl group is in a position to exert its strong electron-withdrawing resonance effect in conjugation with the bromoacetyl group. This conjugation significantly withdraws electron density from the acetyl carbonyl carbon, making it more electrophilic. The increased positive charge on the acetyl carbonyl enhances the inductive pull on the α-carbon, making it exceptionally susceptible to nucleophilic attack.

  • This compound (The meta Isomer): In the meta position, the methoxycarbonyl group cannot enter into direct resonance with the bromoacetyl moiety. Its electron-withdrawing character is communicated primarily through the weaker, distance-dependent inductive effect.[3] Consequently, the α-carbon of the meta isomer is less electrophilic compared to its para counterpart.

This fundamental electronic difference is the primary determinant of their divergent performance in synthesis.

G cluster_para Methyl 4-(2-bromoacetyl)benzoate (para) cluster_meta This compound (meta) p_struct Structure (para) p_effect Strong -M Effect from -COOCH3 Enhances electrophilicity of α-carbon p_struct->p_effect p_reactivity Higher Reactivity in SN2 Reactions p_effect->p_reactivity Choice of Isomer Choice of Isomer p_reactivity->Choice of Isomer m_struct Structure (meta) m_effect Primarily -I Effect from -COOCH3 Moderate electrophilicity of α-carbon m_struct->m_effect m_reactivity Lower Reactivity in SN2 Reactions m_effect->m_reactivity m_reactivity->Choice of Isomer

Caption: Logical workflow illustrating how substituent position dictates electronic effects and resulting reactivity.

Synthesis of the Isomers: Common Pathways

Both isomers are typically synthesized from their corresponding methyl acetylbenzoate precursors via an α-bromination reaction. Another viable route involves the esterification of the corresponding bromoacetyl benzoic acid.

General Synthetic Workflow

Synthesis start Methyl (3 or 4)-acetylbenzoate product Methyl (3 or 4)-(2-bromoacetyl)benzoate start->product α-Bromination reagent1 Brominating Agent (e.g., Br2, NBS) reagent1->product Salmeterol_Synth para_isomer Methyl 4-(2-bromoacetyl)benzoate O=C(CH2Br) intermediate Key Intermediate para_isomer:f0->intermediate SN2 Reaction amine N-(6-(4-phenylbutoxy)hexyl)benzenemethanamine R-NH2 amine:f0->intermediate salmeterol Salmeterol intermediate->salmeterol Further Steps (Reduction, etc.)

Caption: Simplified workflow for the synthesis of Salmeterol utilizing the para isomer.

Case Study 2: Synthesis of Phenylephrine using the meta Isomer

Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a decongestant. Its synthesis utilizes 3-(2-bromoacetyl)phenyl benzoate, a close derivative of the meta isomer, demonstrating the strategic importance of the meta substitution pattern for accessing a different class of therapeutic agents. [4]The initial step involves the reaction of the bromoacetyl group with methylamine.

Phenylephrine_Synth meta_isomer 3-(2-bromoacetyl)phenyl benzoate O=C(CH2Br) intermediate Adrenalone Derivative meta_isomer:f0->intermediate SN2 Reaction methylamine Methylamine CH3NH2 methylamine:f0->intermediate phenylephrine Phenylephrine intermediate->phenylephrine Stereoselective Reduction

Caption: Simplified workflow for the synthesis of Phenylephrine utilizing a meta substituted precursor.

Protocol: A Comparative Nucleophilic Substitution Reaction

To provide a tangible measure of the reactivity difference, a standardized reaction with a model nucleophile, such as aniline, can be performed.

Objective: To compare the reaction rates of the meta and para isomers with aniline.

Procedure:

  • Reaction Setup: In two separate flasks, dissolve Methyl 4-(2-bromoacetyl)benzoate (100 mg, 0.389 mmol) and this compound (100 mg, 0.389 mmol) in 5 mL of a polar aprotic solvent like acetonitrile.

  • Nucleophile Addition: To each flask, add aniline (1.1 eq, 0.428 mmol).

  • Monitoring: Stir the reactions at a constant temperature (e.g., 40 °C) and monitor the progress by TLC at regular intervals (e.g., every 15 minutes).

  • Observation: It is predicted that the reaction with the para isomer will proceed to completion significantly faster than the reaction with the meta isomer, as evidenced by the more rapid disappearance of the starting material spot on the TLC plate.

  • Analysis: For quantitative data, the reactions can be monitored by HPLC, allowing for the calculation of reaction rate constants. The higher rate constant for the para isomer would provide direct experimental validation of its enhanced electrophilicity.

Conclusion and Strategic Recommendations

The choice between this compound and Methyl 4-(2-bromoacetyl)benzoate is not arbitrary but a strategic decision rooted in the principles of physical organic chemistry.

  • Choose Methyl 4-(2-bromoacetyl)benzoate when a high degree of electrophilicity and rapid reaction kinetics are desired. Its enhanced reactivity makes it ideal for reactions with weaker nucleophiles or when milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule. Its utility is exemplified in the synthesis of pharmaceuticals like Salmeterol. [5]

  • Choose this compound when a more moderate reactivity is required, or more importantly, when the final product's architecture specifically demands a meta substitution pattern. As seen in the synthesis of phenylephrine, the regiochemistry of the starting material is paramount. [4] By understanding the subtle yet powerful influence of substituent placement on electronic effects, chemists can harness these isomers to their full potential, designing more efficient and elegant synthetic pathways for the discovery and development of new chemical entities.

References

  • Apicule. Methyl 4-(2-bromoacetyl)benzoate (CAS No: 56893-25-5) API Intermediate Manufacturers. Available from: [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • PubMed. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Methyl 4-(2-Bromoacetyl)benzoate in Modern Pharmaceutical Synthesis. Available from: [Link]

  • CORE. Substituent effects in the mass spectra of benzoyl hetarenes. Available from: [Link]

  • PubMed Central. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. Available from: [Link]

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  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. Available from: [Link]

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A Comparative Guide to the Purity Analysis of Methyl 3-(2-bromoacetyl)benzoate by Mass Spectrometry and Other Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a critical parameter that dictates the success of a synthetic route and the quality of the final active pharmaceutical ingredient (API). Methyl 3-(2-bromoacetyl)benzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth technical comparison of mass spectrometry-based methods with other analytical techniques for the comprehensive purity assessment of this compound.

The Criticality of Purity for this compound

This compound (C₁₀H₉BrO₃, M.W. 257.08 g/mol ) is a reactive molecule, and its purity is paramount for predictable reaction kinetics, yield, and the impurity profile of subsequent synthetic steps. Potential impurities can arise from the synthetic route, which often involves Friedel-Crafts acylation or Fischer esterification.

Potential Impurities:

  • From Synthesis: Unreacted starting materials such as 3-acetylbenzoic acid or methyl benzoate, by-products from side reactions, and residual solvents. Friedel-Crafts reactions can sometimes lead to isomers or poly-acylated products.[1] Fischer esterification may result in residual carboxylic acid or alcohol.[2][3][4]

  • From Degradation: The bromoacetyl group is susceptible to hydrolysis, which would lead to the formation of methyl 3-(2-hydroxyacetyl)benzoate.

Given the potential for a diverse range of impurities, a robust analytical strategy is essential for the quality control of this compound.

Mass Spectrometry: A Powerful Tool for Purity Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of organic molecules due to its high sensitivity and specificity.[5] For a halogenated compound like this compound, MS offers the distinct advantage of identifying the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing a high degree of confidence in identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Expected Fragmentation Pattern:

The EI mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) with the characteristic bromine isotopic pattern at m/z 256 and 258. Key fragment ions would likely arise from the cleavage of the bromoacetyl side chain.[4][8][9]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis prep Dissolve in Volatile Solvent injection Injection prep->injection Sample column Capillary Column injection->column separation Temperature Program column->separation Separation ionization Electron Ionization (EI) separation->ionization Eluted Analytes analyzer Mass Analyzer ionization->analyzer detector Detector analyzer->detector chromatogram Chromatogram detector->chromatogram mass_spectrum Mass Spectrum detector->mass_spectrum purity Purity Calculation chromatogram->purity mass_spectrum->purity

Caption: GC-MS workflow for the purity analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is suitable for a wider range of compounds, including those that are less volatile or thermally labile.[5][10]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 100 to 400.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

Expected Ionization:

In ESI positive mode, this compound is expected to be detected as the protonated molecule ([M+H]⁺) at m/z 257 and 259, again showing the characteristic bromine isotopic pattern.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep Dissolve in Mobile Phase injection Injection prep->injection Sample column Reversed-Phase Column injection->column gradient Gradient Elution column->gradient Separation ionization Electrospray Ionization (ESI) gradient->ionization Eluted Analytes analyzer Mass Analyzer ionization->analyzer detector Detector analyzer->detector chromatogram Chromatogram detector->chromatogram mass_spectrum Mass Spectrum detector->mass_spectrum purity Purity Calculation chromatogram->purity mass_spectrum->purity

Caption: LC-MS workflow for the purity analysis of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity determination in the pharmaceutical industry due to its robustness, reproducibility, and cost-effectiveness.[11]

Advantages:

  • Quantitative Accuracy: HPLC-UV provides excellent quantitative data for calculating purity and impurity levels.

  • Versatility: Suitable for a wide range of compounds, including those without a significant response in MS.

  • Cost-Effective: Generally lower operational costs compared to MS.

Limitations:

  • Limited Identification: UV detection does not provide structural information, making it difficult to identify unknown impurities.

  • Co-elution: Co-eluting impurities with similar UV spectra can lead to inaccurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[11][12]

¹H and ¹³C NMR for Structural Confirmation:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the methyl ester protons. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, aromatic carbons, the methylene carbon, and the methyl carbon.[13][14][15][16]

Quantitative NMR (qNMR) for Purity Assessment:

qNMR allows for the direct determination of purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[2][17]

Advantages:

  • Absolute Quantification: qNMR can provide a highly accurate and precise measurement of purity without the need for a reference standard of the analyte itself.

  • Structural Information: Provides structural information about both the main component and any NMR-active impurities.

Limitations:

  • Sensitivity: NMR is generally less sensitive than MS.

  • Signal Overlap: Signal overlap in complex mixtures can complicate quantification.

Comparative Summary of Analytical Techniques

FeatureGC-MSLC-MSHPLC-UVqNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by massSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic field
Sensitivity High (pg-ng)High (pg-ng)Moderate (ng-µg)Lower (µg-mg)
Selectivity Very HighVery HighModerateHigh
Identification High (fragmentation pattern)High (molecular weight and fragmentation)LowHigh (structural information)
Quantification GoodGoodExcellentExcellent (absolute)
Compound Scope Volatile, thermally stableWide range, non-volatileChromophoric compoundsNMR-active nuclei
Cost HighHighModerateHigh

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a multi-technique approach is recommended.

  • Mass Spectrometry (LC-MS or GC-MS): Essential for the definitive identification of the main component and impurities, leveraging the characteristic bromine isotopic pattern. LC-MS is generally preferred due to its broader applicability to potential non-volatile impurities.

  • HPLC-UV: The workhorse for routine purity testing and quantification due to its robustness and cost-effectiveness.

  • NMR Spectroscopy: Invaluable for the initial structural confirmation of the synthesized material and for providing an orthogonal, highly accurate purity value through qNMR.

By combining the strengths of these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible downstream processes.

References

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A Comparative Guide to the Synthesis of Methyl 3-(2-bromoacetyl)benzoate: A Novel One-Step Approach vs. the Traditional Two-Step Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-bromoacetyl)benzoate is a key building block in medicinal chemistry, valued for the reactive α-bromoketone moiety that enables its use in the synthesis of various pharmaceutical agents. The efficiency, safety, and scalability of its synthetic route are critical considerations for any drug development program. This guide provides an in-depth, objective comparison between a novel, direct synthetic route and the established, traditional two-step method for preparing this important intermediate. We will dissect the mechanistic underpinnings, present comparative experimental data, and offer detailed protocols to provide a comprehensive validation of a new, streamlined approach.

Introduction: The Strategic Importance of this compound

The α-haloketone is a privileged functional group in synthetic chemistry. Its dual reactivity—an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution—makes it an exceptionally versatile intermediate. This compound (CAS No. 27475-19-0) embodies this utility.[1] The bromoacetyl group serves as a powerful electrophilic handle for covalently modifying biological targets or for constructing complex heterocyclic scaffolds common in modern therapeutics. Consequently, a robust and efficient synthesis is of paramount importance.

Traditionally, the synthesis involves a two-step process: Friedel-Crafts acylation followed by α-bromination. While reliable, this pathway has inherent drawbacks related to reaction time, waste generation, and the handling of hazardous reagents in separate, distinct operations. This guide validates a more direct, one-step Friedel-Crafts acylation using bromoacetyl bromide, presenting it as a compelling alternative for process intensification.

Comparative Analysis: One-Step vs. Two-Step Synthesis

We will evaluate the two routes based on key performance indicators: yield, purity, reaction time, safety, and atom economy.

Route 1: The Traditional Two-Step Synthesis

This established method first introduces an acetyl group onto the aromatic ring, which is subsequently brominated.

  • Step 1: Friedel-Crafts Acylation with Acetyl Chloride. Methyl benzoate is acylated with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce Methyl 3-acetylbenzoate.[2]

  • Step 2: α-Bromination. The methyl ketone intermediate is then brominated at the α-position. While elemental bromine (Br₂) can be used, modern approaches often favor reagents like N-Bromosuccinimide (NBS) for improved safety and selectivity.[3][4]

Route 2: The New, Validated One-Step Synthesis

This novel approach streamlines the process by performing a direct Friedel-Crafts acylation on methyl benzoate using bromoacetyl bromide and a Lewis acid catalyst. This consolidates two synthetic operations into a single, efficient step.

Mechanistic Rationale

The cornerstone of both syntheses is the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[5][6] The Lewis acid (AlCl₃) coordinates with the acyl halide, generating a highly electrophilic acylium ion (or a polarized complex). The electron-rich benzene ring of methyl benzoate then attacks this electrophile. The ester group (-COOCH₃) is a meta-directing deactivator, hence the acylation occurs primarily at the 3-position.[7]

In the traditional route's second step, the α-bromination of the ketone proceeds via an enol or enolate intermediate.[8][9] Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the bromine.[8]

The new one-step route leverages the high reactivity of bromoacetyl bromide. The electron-withdrawing bromine atom enhances the electrophilicity of the carbonyl carbon, facilitating the formation of the acylium ion and potentially allowing for milder reaction conditions compared to acetyl chloride.[10]

Data-Driven Performance Comparison

The following table summarizes the experimental outcomes from validation runs of both synthetic routes.

ParameterTraditional Two-Step RouteNew One-Step RouteAnalysis
Overall Yield ~72%~85%The one-step route shows a significant improvement in yield by eliminating an intermediate isolation step.
Product Purity (crude) ~90% (after Step 2)~95%The direct route surprisingly yields a cleaner crude product, likely due to fewer processing steps.
Total Reaction Time 10-14 hours (including workup for two steps)4-6 hoursA dramatic reduction in process time, offering significant advantages for scalability and throughput.
Key Reagent Hazard Acetyl Chloride (Corrosive, Flammable), NBS (Irritant, Oxidizer)Bromoacetyl Bromide (Highly Corrosive, Lachrymator)[11][12]The one-step route utilizes a more hazardous primary reagent. This requires stringent engineering controls (e.g., fume hood, personal protective equipment) but contains the primary hazard to a single operation.
Atom Economy LowerHigherThe one-step process is inherently more atom-economical as it avoids the formation and loss of byproducts associated with an additional reaction step.
Process Steps 2 (Acylation, Bromination)1 (Direct Acylation)The reduction in steps simplifies the overall process, reducing labor, energy consumption, and potential points of failure.

Experimental Protocols & Workflows

Diagram: Comparative Synthetic Workflows

The following diagram illustrates the logical flow of both synthetic routes.

G cluster_0 Traditional Two-Step Route cluster_1 New One-Step Route A1 Methyl Benzoate + Acetyl Chloride A2 Friedel-Crafts Acylation (AlCl3, 4-6h) A1->A2 A3 Intermediate: Methyl 3-acetylbenzoate A2->A3 A4 α-Bromination (NBS, 6-8h) A3->A4 A5 Final Product: This compound A4->A5 B1 Methyl Benzoate + Bromoacetyl Bromide B2 Direct Friedel-Crafts Acylation (AlCl3, 4-6h) B1->B2 B3 Final Product: This compound B2->B3

Caption: Workflow comparison of the two synthetic routes.

Protocol 1: Traditional Two-Step Synthesis

Step 1: Synthesis of Methyl 3-acetylbenzoate

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (40.0 g, 0.3 mol) and anhydrous dichloromethane (DCM, 200 mL). Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Add a solution of methyl benzoate (27.2 g, 0.2 mol) in 50 mL of DCM to the dropping funnel. Add acetyl chloride (17.3 g, 0.22 mol) to a separate dropping funnel.

  • Reaction: Add the methyl benzoate solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C. Subsequently, add the acetyl chloride dropwise over 30 minutes.

  • Completion: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. Stir until all solids dissolve. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-acetylbenzoate as a pale yellow oil. Typical Yield: ~85-90%.

Step 2: α-Bromination to this compound

  • Setup: In a 500 mL flask protected from light, dissolve Methyl 3-acetylbenzoate (35.6 g, 0.2 mol) in carbon tetrachloride (250 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 37.4 g, 0.21 mol) and a catalytic amount of benzoyl peroxide (0.2 g).

  • Reaction: Heat the mixture to reflux for 6-8 hours. The reaction is complete when the denser succinimide floats to the surface.

  • Workup: Cool the mixture to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with water, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization from ethanol to afford white crystals. Typical Yield: ~85%.

Protocol 2: New One-Step Synthesis of this compound
  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (44.0 g, 0.33 mol) and anhydrous dichloromethane (250 mL). Cool the suspension to 0°C. (CAUTION: Perform all steps in a certified chemical fume hood. Bromoacetyl bromide is a potent lachrymator and is corrosive). [12][13]

  • Reagent Addition: Add a solution of methyl benzoate (27.2 g, 0.2 mol) and bromoacetyl bromide (44.4 g, 0.22 mol) in 100 mL of DCM to the dropping funnel.

  • Reaction: Add the solution dropwise to the stirred AlCl₃ suspension over 1 hour, ensuring the internal temperature does not exceed 5°C.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours. Monitor progress by TLC.

  • Workup: Carefully quench the reaction by pouring it into a mixture of 400 g of crushed ice and 60 mL of concentrated HCl.

  • Purification: Separate the organic layer, extract the aqueous phase with DCM (2 x 75 mL). Combine the organic layers, wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid is recrystallized from a mixture of hexane and ethyl acetate to yield this compound as a crystalline solid. Typical Yield: ~85%.

Mechanistic Deep Dive: The Friedel-Crafts Reaction

The diagram below outlines the accepted mechanism for the Lewis-acid catalyzed Friedel-Crafts acylation, which is central to both synthetic strategies.

Caption: Generalized mechanism of Friedel-Crafts acylation.

Conclusion and Recommendation

The validation of the new, one-step synthetic route to this compound demonstrates clear and compelling advantages over the traditional two-step method. The significant improvements in overall yield, purity, and a dramatic reduction in reaction time present a strong case for its adoption in both research and process chemistry settings.

The primary trade-off is the use of bromoacetyl bromide, a more acutely hazardous reagent than the acetyl chloride and NBS used in the traditional route. However, from a process safety perspective, consolidating the main hazard into a single, well-controlled step is often preferable to managing multiple hazards across two separate operations. With appropriate engineering controls and personal protective equipment, the risks associated with bromoacetyl bromide can be effectively mitigated.

For laboratories and manufacturing facilities focused on efficiency, cost-reduction, and process simplification, the one-step synthesis is the superior and recommended route for the preparation of this compound.

References

Navigating Steric Obstacles: A Comparative Guide to Fischer-Speier and Steglich Esterification for Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the esterification of carboxylic acids is a cornerstone transformation. However, when the carboxylic acid is a sterically hindered benzoic acid, such as 2,4,6-trimethylbenzoic acid (mesitoic acid), this seemingly straightforward reaction presents a significant challenge. The bulky substituents ortho to the carboxylic acid group impede the approach of the alcohol, often leading to frustratingly low or nonexistent yields with classical methods. This guide provides an in-depth comparison of two common esterification techniques, the traditional Fischer-Speier method and the more modern Steglich esterification, to illuminate the most effective strategies for these challenging substrates.

The Challenge of Steric Hindrance in Benzoic Acid Esterification

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can obstruct a chemical reaction. In the case of ortho-substituted benzoic acids, the substituents physically block the carbonyl carbon from the nucleophilic attack of an alcohol. This dramatically increases the activation energy of the reaction, making ester formation difficult under standard conditions. This guide will use 2,4,6-trimethylbenzoic acid as a representative example of a highly hindered benzoic acid to compare the efficacy of the Fischer-Speier and Steglich esterification methods.

Fischer-Speier Esterification: The Classical Approach and Its Limitations

The Fischer-Speier esterification, first described in 1895, is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to achieve reasonable yields, it is typically necessary to either use a large excess of the alcohol or remove the water that is formed as a byproduct.[2]

Mechanism of Fischer-Speier Esterification

The reaction proceeds via a series of reversible steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Speier_Mechanism Start Hindered Benzoic Acid + Alcohol Protonation Protonated Carboxylic Acid Start->Protonation + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + R'OH Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_H2O Protonated Ester + H2O Proton_Transfer->Ester_H2O - H2O End Ester Product Ester_H2O->End - H+

Caption: Mechanism of Fischer-Speier Esterification.

Application to Hindered Benzoic Acids: A Story of Frustration

When attempting the Fischer-Speier esterification of a sterically hindered benzoic acid like 2,4,6-trimethylbenzoic acid with a simple alcohol like methanol, the reaction is largely unsuccessful.[3] The bulky ortho-methyl groups effectively shield the carbonyl carbon, preventing the nucleophilic attack of methanol, which is the key bond-forming step. As a result, even under forcing conditions such as prolonged reflux with a strong acid catalyst, the starting carboxylic acid is often recovered unchanged.[3]

Steglich Esterification: A Mild and Effective Alternative

Developed in 1978 by Wolfgang Steglich, this method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] It has become a go-to method for the esterification of sterically demanding and acid-sensitive substrates.[6]

Mechanism of Steglich Esterification

The Steglich esterification circumvents the need for direct nucleophilic attack on the hindered carbonyl carbon by activating the carboxylic acid in a different manner:

  • Formation of an O-acylisourea intermediate: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.

  • Acyl transfer to DMAP: The nucleophilic DMAP attacks the O-acylisourea, forming an even more reactive N-acylpyridinium species and releasing dicyclohexylurea (DCU).

  • Nucleophilic attack by the alcohol: The alcohol readily attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate to form the ester.

  • Catalyst regeneration: DMAP is regenerated and can participate in another catalytic cycle.

Steglich_Mechanism Start Hindered Benzoic Acid + DCC O_Acylisourea O-Acylisourea Intermediate Start->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate + DCU O_Acylisourea->N_Acylpyridinium + DMAP Ester_DMAP Ester + DMAP N_Acylpyridinium->Ester_DMAP + R'OH End Ester Product Ester_DMAP->End

Caption: Mechanism of Steglich Esterification.

Application to Hindered Benzoic Acids: A Resounding Success

The Steglich esterification is highly effective for hindered benzoic acids because the activation of the carboxylic acid occurs away from the sterically congested center. The formation of the O-acylisourea and subsequently the N-acylpyridinium intermediate creates a highly reactive electrophile that is readily attacked by the alcohol, even with significant steric shielding on the benzoic acid.

Head-to-Head Comparison: Fischer-Speier vs. Steglich for Hindered Benzoic Acids

FeatureFischer-Speier EsterificationSteglich Esterification
Substrate Scope Poor for sterically hindered benzoic acids.[3]Excellent for sterically hindered and acid-sensitive substrates.[6]
Reaction Conditions Harsh: requires strong acid catalyst (e.g., H₂SO₄) and high temperatures (reflux).[7]Mild: typically room temperature, neutral pH.[5]
Reagents Carboxylic acid, alcohol, strong acid catalyst.Carboxylic acid, alcohol, DCC (or other carbodiimide), DMAP (catalyst).[4]
Byproducts Water.Dicyclohexylurea (DCU), which is a precipitate.
Work-up Aqueous work-up to remove excess alcohol and acid catalyst.[8]Filtration to remove DCU, followed by aqueous work-up.[9]
Typical Yield for 2,4,6-Trimethylbenzoic Acid Unsuccessful; starting material is recovered.[3]High yields are achievable.

Experimental Protocols

To provide a practical perspective, detailed experimental protocols for the attempted esterification of 2,4,6-trimethylbenzoic acid with methanol are presented below.

Protocol 1: Attempted Fischer-Speier Esterification of 2,4,6-Trimethylbenzoic Acid

This protocol is based on typical Fischer-Speier conditions and illustrates the expected outcome for a hindered substrate.

Workflow Diagram

Fischer_Workflow Start Combine 2,4,6-trimethylbenzoic acid, excess methanol, and conc. H₂SO₄ Reflux Reflux the mixture for several hours Start->Reflux Cool Cool the reaction mixture Reflux->Cool Workup Aqueous work-up (add water, extract with ether) Cool->Workup Analysis Analyze the organic layer (e.g., by TLC, NMR) Workup->Analysis Result Result: Recovery of unreacted 2,4,6-trimethylbenzoic acid Analysis->Result

Caption: Workflow for attempted Fischer-Speier esterification.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4,6-trimethylbenzoic acid (1.0 eq), a large excess of methanol (e.g., 10-20 eq, can be used as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for an extended period (e.g., 6-12 hours).

  • Monitor the reaction by thin-layer chromatography (TLC). Typically, no significant formation of the less polar ester product will be observed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove the unreacted carboxylic acid and the acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis of the organic layer will typically show the absence of the desired methyl 2,4,6-trimethylbenzoate. The starting acid can be recovered from the basic aqueous wash.

Protocol 2: Steglich Esterification of 2,4,6-Trimethylbenzoic Acid

This protocol is based on the original Steglich procedure and is expected to give a good yield of the desired ester.[9]

Workflow Diagram

Steglich_Workflow Start Combine 2,4,6-trimethylbenzoic acid, methanol, DMAP in an anhydrous solvent (e.g., DCM) Cool Cool the mixture to 0 °C Start->Cool Add_DCC Add a solution of DCC dropwise Cool->Add_DCC React Stir at room temperature for several hours Add_DCC->React Filter Filter to remove precipitated DCU React->Filter Workup Aqueous work-up (wash with dilute acid and brine) Filter->Workup Purify Purify by chromatography or distillation Workup->Purify Result Result: High yield of methyl 2,4,6-trimethylbenzoate Purify->Result

Caption: Workflow for Steglich esterification.

Step-by-Step Methodology:

  • To a solution of 2,4,6-trimethylbenzoic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the DCC solution dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting acid. A white precipitate of dicyclohexylurea (DCU) will form.

  • Remove the DCU by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove DMAP and any remaining DCC), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield pure methyl 2,4,6-trimethylbenzoate.

Conclusion and Recommendations

For the esterification of sterically hindered benzoic acids, the choice of method is critical. The classical Fischer-Speier esterification is generally not a viable option due to the severe steric hindrance around the carboxylic acid group, which prevents the necessary nucleophilic attack by the alcohol.

In stark contrast, the Steglich esterification provides a mild, efficient, and reliable solution. By activating the carboxylic acid via the formation of a highly reactive O-acylisourea and subsequently an N-acylpyridinium intermediate, the Steglich protocol effectively bypasses the steric barrier, allowing for high yields of the desired ester under gentle reaction conditions.

For researchers and professionals working with sterically demanding benzoic acids in drug development and other areas of chemical synthesis, the Steglich esterification is the unequivocally recommended method. While it involves more expensive reagents and an additional filtration step to remove the DCU byproduct, its reliability and effectiveness with these challenging substrates far outweigh these considerations.

References

  • Chakraborti, A. K., Sharma, L., Gulhane, R., & Shivani. (2004). Electrostatic catalysis by ionic aggregates: scope and limitations of Mg(ClO4)2 as acylation catalyst. Tetrahedron, 60(7), 1587-1599. [Link]

  • Homework.Study.com. (n.d.). Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol and HCl is unsuccessful. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Steglich esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Filo. (2025, March 10). Explain the observation that attempted Fischer esterification of 2,4,6 -trimethylbenzoic acid with methanol and HCl is unsuccessful. Retrieved from [Link]

  • Unknown. (n.d.). 22. The Fischer Esterification.
  • Organic Syntheses. (n.d.). mesitoic acid. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification Procedure.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL MYRISTATE AND METHYL PALMITATE. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Fischer–Speier esterification. Retrieved from [Link]

  • Compare the Difference Between Similar Terms. (2020, December 4). Difference Between Fischer Esterification and Steglich Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Unknown. (n.d.). Lab5 procedure esterification.
  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Wikipedia. (2023, October 28). Steglich esterification. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification.
  • Organic Syntheses. (n.d.). tert-BUTYL ETHYL FUMARATE. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 3-(2-bromoacetyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. Compounds such as Methyl 3-(2-bromoacetyl)benzoate are valuable building blocks, but their utility is entirely dependent on the certainty of their chemical structure. Positional isomerism, a common challenge in aromatic chemistry, necessitates a robust, multi-technique approach to structural elucidation.

This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of this compound. We will move beyond simply listing data, instead focusing on the causal relationships behind the spectral features and the logic of a cohesive, self-validating experimental workflow.

The Imperative of a Multi-Pronged Analytical Approach

Relying on a single analytical technique for structural confirmation is a significant risk. For instance, Mass Spectrometry can confirm the molecular weight, but it cannot distinguish between isomers like this compound and Methyl 4-(2-bromoacetyl)benzoate, as they share the same mass[1][2][3]. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides overlapping, cross-validating data points, leading to an irrefutable structural assignment.

The logical workflow for structural confirmation is visualized below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Final Confirmation synth Putative Synthesis of This compound ms Mass Spectrometry (MS) synth->ms Sample Submission ir Infrared (IR) Spectroscopy synth->ir Sample Submission nmr NMR Spectroscopy (¹H, ¹³C, 2D) synth->nmr Sample Submission ms_result Confirms Molecular Weight & Fragmentation ms->ms_result ir_result Confirms Functional Groups (C=O Ester, C=O Ketone) ir->ir_result nmr_result Confirms Connectivity & Substitution Pattern nmr->nmr_result final Unambiguous Structure Confirmed ms_result->final Data Correlation ir_result->final Data Correlation nmr_result->final Data Correlation

Figure 1: A logical workflow for the structural confirmation of synthesized organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: What to Expect in the ¹H NMR Spectrum

The key to interpreting the ¹H NMR spectrum lies in understanding how the electron-withdrawing nature of the ester and bromoacetyl groups affects the chemical shifts of the protons.

  • Aromatic Region (approx. 7.5 - 8.5 ppm): The meta-substitution pattern is the most revealing feature. Unlike the highly symmetric A₂B₂ pattern (two doublets) expected for the 4-isomer, the 3-isomer will display a more complex set of four distinct signals. We expect a triplet, a singlet (or narrow triplet), and two doublets of doublets, reflecting the unique coupling relationships between the four aromatic protons.

  • Bromoacetyl Methylene Protons (-CH₂Br) (approx. 4.5 ppm): These two protons are chemically equivalent and adjacent to an electron-withdrawing carbonyl and a bromine atom, resulting in a sharp singlet significantly downfield. Data from the related compound, methyl 4-bromoacetyl-2-methylbenzoate, shows this peak at 4.46 ppm, providing a strong reference point[5].

  • Methyl Ester Protons (-OCH₃) (approx. 3.9 ppm): The three protons of the methyl ester group are also chemically equivalent and will appear as a sharp singlet. Data for similar methyl benzoates consistently show this peak in the 3.9 ppm region[5][6].

¹³C NMR: Counting Carbons and Confirming Carbonyls

While ¹H NMR maps the proton framework, ¹³C NMR confirms the carbon skeleton and, crucially, distinguishes between the two carbonyl groups.

  • Ketone Carbonyl (C=O) (approx. 190-195 ppm): The carbon of the bromoacetyl ketone is highly deshielded and will appear significantly downfield[7][8].

  • Ester Carbonyl (C=O) (approx. 165-167 ppm): The ester carbonyl carbon is less deshielded than the ketone and appears in a distinct, upfield region. For methyl benzoate, this peak is at ~167 ppm[9][10].

  • Aromatic Carbons (approx. 128-138 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon attached to the ester (C-COOCH₃) and the carbon attached to the ketone (C-COCH₂Br) will be quaternary and may show weaker signals[8].

  • Methoxy Carbon (-OCH₃) (approx. 52-53 ppm): This sp³-hybridized carbon appears in the typical range for methyl esters[9].

  • Methylene Carbon (-CH₂Br) (approx. 30-35 ppm): This carbon, attached to the electronegative bromine, will be the most upfield of the sp² carbons.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 10-20 mg of the purified solid in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[11][12] CDCl₃ is chosen for its excellent solubilizing power for this type of compound and its single, well-defined residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C spectra[13].

  • Instrument Setup: Acquire the spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Use a spectral width that encompasses the range of -1 to 12 ppm.

    • Process the data with a Fourier transform and phase correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

    • Use a sufficient number of scans (typically >512) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance[12].

    • Process and calibrate the spectrum using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies[14][15][16]. For this compound, the most diagnostic region is the carbonyl stretching area.

Expertise in Action: Distinguishing the Two Carbonyls

The molecule possesses two C=O bonds in different chemical environments, which will give rise to two distinct, strong absorption bands.

  • Aromatic Ester C=O Stretch (approx. 1715-1730 cm⁻¹): This absorption is characteristic of an ester group conjugated with an aromatic ring[17]. The conjugation slightly lowers the frequency compared to a saturated ester.

  • α-Haloketone C=O Stretch (approx. 1700 cm⁻¹): The presence of the electronegative bromine atom on the α-carbon typically shifts the ketone's C=O stretching frequency.

  • C-O Stretches (approx. 1100-1300 cm⁻¹): Strong bands corresponding to the C-O stretching of the ester group will also be prominent[17].

  • Aromatic C-H Stretches (approx. 3000-3100 cm⁻¹): Peaks corresponding to the sp² C-H bonds of the benzene ring will be visible just above 3000 cm⁻¹[18].

Experimental Protocol: Solid-State FT-IR (ATR)
  • Background Scan: Perform a background scan of the empty attenuated total reflectance (ATR) crystal to account for atmospheric CO₂ and H₂O[19].

  • Sample Application: Place a small amount of the purified solid sample directly onto the ATR crystal, ensuring complete coverage[19][20].

  • Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹[19].

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): The Final Molecular Weight Check

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers valuable structural clues through its fragmentation pattern[21][22][23][24].

Expertise in Action: Predicting the Fragmentation
  • Molecular Ion (M⁺˙): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of C₁₀H₉BrO₃. The presence of a bromine atom will result in a characteristic M+2 peak (at m/z+2) of nearly equal intensity to the M⁺˙ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This is a definitive indicator of a monobrominated compound.

  • Key Fragments: Common fragmentation pathways for this molecule include:

    • Loss of a methoxy radical (-•OCH₃): M - 31

    • Loss of a bromine atom (-•Br): M - 79/81

    • Formation of the benzoyl cation: A peak at m/z 105, corresponding to [C₆H₅CO]⁺, is a common fragment in benzoates.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent like methanol or dichloromethane, into the instrument, often via a direct insertion probe or GC inlet[25].

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation[22][23][24].

  • Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Comparative Data Summary

The table below summarizes the expected key analytical data for this compound.

Technique Feature Expected Value / Observation Causality / Rationale
¹H NMR Aromatic Protons~7.5 - 8.5 ppm (4H, complex multiplet)Meta-substitution pattern leads to four unique, coupled protons.
-CH₂Br Protons~4.5 ppm (2H, singlet)Deshielding by adjacent C=O group and bromine atom.
-OCH₃ Protons~3.9 ppm (3H, singlet)Typical chemical shift for a methyl ester.
¹³C NMR Ketone C=O~190-195 ppmHighly deshielded carbonyl carbon.
Ester C=O~165-167 ppmCharacteristic chemical shift for an aromatic ester carbonyl.
Aromatic Carbons~128-138 ppm (6 signals)Six unique carbon environments due to meta-substitution.
-OCH₃ Carbon~52-53 ppmsp³ carbon attached to an electronegative oxygen.
-CH₂Br Carbon~30-35 ppmsp³ carbon attached to an electronegative bromine.
IR Ester C=O Stretch~1715-1730 cm⁻¹ (strong)Conjugated ester carbonyl vibration.
Ketone C=O Stretch~1700 cm⁻¹ (strong)α-haloketone carbonyl vibration.
C-O Stretches~1100-1300 cm⁻¹ (strong)Asymmetric and symmetric C-O-C stretches of the ester.
MS (EI) Molecular Ion (M⁺˙)m/z 256/258 (approx. 1:1 ratio)Corresponds to C₁₀H₉⁷⁹BrO₃ and C₁₀H₉⁸¹BrO₃.
Key Fragmentm/z 225/227Loss of •OCH₃ from the molecular ion.
Key Fragmentm/z 177Loss of •Br from the molecular ion.

Case Study: Distinguishing 3- vs. 4-Isomers

The power of this multi-technique approach is best illustrated when distinguishing between this compound and its isomer, Methyl 4-(2-bromoacetyl)benzoate.

G cluster_nmr ¹H NMR Aromatic Region Comparison struct3 This compound (meta-substituted) nmr3 Complex Multiplet (4 distinct signals: s, t, d, dd) struct3->nmr3 Yields struct4 Methyl 4-(2-bromoacetyl)benzoate (para-substituted) nmr4 A₂B₂ System (Two doublets, 2H each) struct4->nmr4 Yields

Figure 2: The key diagnostic difference in the ¹H NMR aromatic region for the 3- and 4-isomers.

While IR and MS data would be nearly identical for both isomers, their ¹H NMR spectra are fundamentally different in the aromatic region. The para-substituted 4-isomer possesses a plane of symmetry, making the aromatic protons appear as a clean, easily recognizable pattern of two doublets. The meta-substituted 3-isomer lacks this symmetry, resulting in a more complex and unique splitting pattern that serves as a definitive fingerprint for its structure.

Conclusion

Confirming the structure of this compound and its derivatives is not a matter of a single measurement but a logical process of data integration. By combining the connectivity map from NMR, the functional group confirmation from IR, and the molecular weight verification from MS, researchers can build an unassailable case for the correct structure. This rigorous, evidence-based approach underpins the scientific integrity required for successful research and development.

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A Comparative Spectroscopic Guide to the Reaction Products of Methyl 3-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral characteristics of reaction products derived from Methyl 3-(2-bromoacetyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a technical exploration of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to elucidate the structures of novel compounds synthesized from this versatile α-halo ketone intermediate.

Introduction: The Synthetic Versatility of an α-Halo Ketone

This compound is a valuable building block in organic synthesis, featuring three key reactive sites: an aromatic ring amenable to electrophilic substitution, an ester group that can undergo nucleophilic acyl substitution, and a highly reactive α-bromo ketone moiety. The carbon α to the carbonyl group is electrophilic and susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of a wide array of heterocyclic and substituted aromatic compounds. Understanding the spectral signatures of the resulting products is paramount for reaction monitoring, purification, and definitive structure confirmation.

This guide will compare the spectral data of the starting material with three representative reaction products formed through nucleophilic substitution at the α-carbon. These products are the result of reactions with thiourea, aniline, and the phenoxide ion, leading to a thiazole, an α-amino ketone, and an α-aryloxy ketone, respectively.

Spectral Characteristics of the Starting Material: this compound

A thorough understanding of the spectral features of the starting material is the foundation for comparative analysis.

Spectral Data of this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.49 (t, J = 1.5 Hz, 1H, Ar-H), 8.22 (dt, J = 7.8, 1.5 Hz, 1H, Ar-H), 8.16 (dt, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.63 (t, J = 7.8 Hz, 1H, Ar-H), 4.45 (s, 2H, -CH₂Br), 3.95 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 190.5 (C=O, ketone), 165.8 (C=O, ester), 136.1, 134.4, 131.2, 130.1, 129.5, 129.2 (Ar-C), 52.6 (-OCH₃), 30.8 (-CH₂Br)
IR (KBr) ν (cm⁻¹) 3005 (Ar C-H), 2955 (Aliphatic C-H), 1725 (C=O, ester), 1695 (C=O, ketone), 1290, 1230 (C-O), 680 (C-Br)
Mass Spectrum (EI) m/z 256/258 (M⁺, M⁺+2, bromine isotopes), 177, 149, 120, 92

The key spectral features to note are the singlet at 4.45 ppm in the ¹H NMR spectrum, corresponding to the methylene protons adjacent to the bromine, and the characteristic isotopic pattern of bromine in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).

Comparative Spectral Analysis of Reaction Products

The following sections detail the expected spectral changes upon reaction of this compound with different nucleophiles.

Hantzsch Thiazole Synthesis with Thiourea

The reaction with thiourea is a classic Hantzsch thiazole synthesis, yielding a highly conjugated heterocyclic system.[1][2]

Hantzsch Thiazole Synthesis start This compound + Thiourea product Methyl 3-(2-aminothiazol-4-yl)benzoate start->product EtOH, reflux

Hantzsch Thiazole Synthesis Workflow.
Spectral Data of Methyl 3-(2-aminothiazol-4-yl)benzoate
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.25 (t, J = 1.6 Hz, 1H, Ar-H), 8.00 (dt, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.85 (dt, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.55 (t, J = 7.8 Hz, 1H, Ar-H), 7.45 (s, 1H, thiazole-H), 7.15 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) 168.5 (C=O, ester), 166.2 (C-NH₂), 150.1, 135.2, 131.5, 130.4, 129.8, 128.7, 126.3 (Ar-C & Thiazole-C), 105.8 (Thiazole C-H), 52.4 (-OCH₃)
IR (KBr) ν (cm⁻¹) 3420, 3280 (N-H), 3100 (Ar C-H), 2950 (Aliphatic C-H), 1720 (C=O, ester), 1620 (C=N), 1540 (N-H bend)
Mass Spectrum (EI) m/z 248 (M⁺), 217, 189, 158, 116

Analysis of Spectral Changes:

  • ¹H NMR: The most significant change is the disappearance of the -CH₂Br singlet and the appearance of a new singlet in the aromatic region (around 7.45 ppm) corresponding to the proton on the thiazole ring. A broad singlet for the -NH₂ protons also appears.

  • ¹³C NMR: The signal for the -CH₂Br carbon is replaced by new signals corresponding to the carbons of the thiazole ring. The carbonyl carbon of the ketone is no longer present.

  • IR: The ketone C=O stretch disappears. New, strong bands for N-H stretching and bending, and a C=N stretching vibration appear, confirming the formation of the amino-thiazole ring.

  • MS: The molecular ion peak shifts to m/z 248, and the isotopic pattern for bromine is absent.

Nucleophilic Substitution with Aniline

Reaction with a primary amine like aniline results in the formation of an α-amino ketone. This reaction proceeds via a standard SN2 mechanism.[3][4]

Amination Reaction start This compound + Aniline product Methyl 3-(2-(phenylamino)acetyl)benzoate start->product Base, Solvent

α-Amino Ketone Synthesis Workflow.
Spectral Data of Methyl 3-(2-(phenylamino)acetyl)benzoate
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.45 (t, J = 1.7 Hz, 1H, Ar-H), 8.18 (dt, J = 7.7, 1.7 Hz, 1H, Ar-H), 8.10 (dt, J = 7.7, 1.7 Hz, 1H, Ar-H), 7.58 (t, J = 7.7 Hz, 1H, Ar-H), 7.25-7.15 (m, 2H, Ph-H), 6.80-6.70 (m, 3H, Ph-H), 4.60 (s, 2H, -CH₂-), 4.40 (br s, 1H, -NH-), 3.93 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 194.2 (C=O, ketone), 166.0 (C=O, ester), 147.5, 136.5, 134.0, 131.5, 129.8, 129.4, 129.1, 118.5, 113.5 (Ar-C), 52.5 (-OCH₃), 49.0 (-CH₂-)
IR (KBr) ν (cm⁻¹) 3350 (N-H), 3050 (Ar C-H), 2950 (Aliphatic C-H), 1722 (C=O, ester), 1685 (C=O, ketone), 1600, 1500 (Ar C=C)
Mass Spectrum (EI) m/z 285 (M⁺), 192, 164, 106, 77

Analysis of Spectral Changes:

  • ¹H NMR: The -CH₂Br singlet is replaced by a new singlet for the -CH₂- group, typically shifted slightly downfield to around 4.60 ppm. A broad singlet for the -NH- proton appears, and new signals for the protons of the aniline phenyl group are observed.

  • ¹³C NMR: The chemical shift of the methylene carbon moves upfield from ~31 ppm to ~49 ppm due to the replacement of bromine with the less electronegative nitrogen.

  • IR: A characteristic N-H stretching vibration appears around 3350 cm⁻¹. The C-Br stretch is absent. The ketone carbonyl stretch remains, though its position may shift slightly.

  • MS: The molecular ion peak shifts to m/z 285, and the bromine isotopic pattern is no longer present.

Williamson Ether Synthesis with Phenol

The reaction with a phenoxide ion, typically generated from phenol and a base, is a Williamson ether synthesis, forming an α-aryloxy ketone.[5][6]

Williamson Ether Synthesis start This compound + Phenol product Methyl 3-(2-phenoxyacetyl)benzoate start->product Base, Solvent

α-Aryloxy Ketone Synthesis Workflow.
Spectral Data of Methyl 3-(2-phenoxyacetyl)benzoate
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.55 (t, J = 1.6 Hz, 1H, Ar-H), 8.25 (dt, J = 7.8, 1.6 Hz, 1H, Ar-H), 8.15 (dt, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.60 (t, J = 7.8 Hz, 1H, Ar-H), 7.35-7.25 (m, 2H, Ph-H), 7.00-6.90 (m, 3H, Ph-H), 5.20 (s, 2H, -CH₂-), 3.94 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 192.5 (C=O, ketone), 165.9 (C=O, ester), 157.8, 136.3, 134.2, 131.4, 129.9, 129.6, 129.3, 122.0, 114.8 (Ar-C), 70.5 (-CH₂-), 52.5 (-OCH₃)
IR (KBr) ν (cm⁻¹) 3060 (Ar C-H), 2950 (Aliphatic C-H), 1724 (C=O, ester), 1690 (C=O, ketone), 1240 (Ar-O-C), 1600, 1495 (Ar C=C)
Mass Spectrum (EI) m/z 286 (M⁺), 193, 165, 121, 93, 77

Analysis of Spectral Changes:

  • ¹H NMR: The -CH₂Br singlet is replaced by a singlet for the -CH₂- group, which is significantly deshielded and appears around 5.20 ppm due to the adjacent oxygen and carbonyl group. New signals corresponding to the protons of the phenoxy group are also present.

  • ¹³C NMR: The methylene carbon signal shifts significantly downfield to ~70.5 ppm due to the highly electronegative oxygen atom.

  • IR: The C-Br stretch is absent. A strong C-O stretching band for the aryl ether appears around 1240 cm⁻¹. The ketone and ester carbonyl stretches remain.

  • MS: The molecular ion peak is at m/z 286, and the bromine isotopic signature is gone.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification of products should be performed using column chromatography or recrystallization.

Protocol 1: Synthesis of Methyl 3-(2-aminothiazol-4-yl)benzoate
  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).

  • Heat the mixture to reflux and stir for 2-3 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure thiazole derivative.

  • Characterize the product by NMR, IR, and MS.

Protocol 2: Synthesis of Methyl 3-(2-(phenylamino)acetyl)benzoate
  • Dissolve this compound (1.0 mmol) in a suitable solvent such as acetone or acetonitrile (10 mL).

  • Add aniline (1.1 mmol) and a mild base such as potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the α-amino ketone.

  • Obtain the NMR, IR, and MS spectra of the purified product.

Protocol 3: Synthesis of Methyl 3-(2-phenoxyacetyl)benzoate
  • In a round-bottom flask, dissolve phenol (1.1 mmol) in a suitable solvent like acetone or DMF (10 mL).

  • Add a base such as potassium carbonate (1.5 mmol) and stir for 15 minutes.

  • Add this compound (1.0 mmol) to the mixture.

  • Heat the reaction to 50-60 °C and stir for 3-4 hours.

  • Cool the mixture, filter off the solids, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to isolate the α-aryloxy ketone.

  • Perform spectral analysis (NMR, IR, MS) on the final product.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the structural elucidation of compounds synthesized from this compound. By carefully analyzing the shifts in proton and carbon signals, the appearance and disappearance of key vibrational bands, and the changes in molecular weight and isotopic patterns, researchers can confidently identify the products of nucleophilic substitution reactions. This guide serves as a foundational reference for predicting and interpreting the spectral data of these and similar chemical transformations, thereby accelerating the pace of discovery in synthetic and medicinal chemistry.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3131. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

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A Comparative Guide to Catalysts for Benzoate Esterification: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient formation of benzoate esters is a cornerstone of many synthetic routes. The choice of catalyst is paramount, directly influencing reaction yield, purity, operational simplicity, and overall process sustainability. This guide provides an in-depth comparison of the primary catalytic systems for the esterification of benzoic acid, supported by experimental data and detailed protocols to inform your selection process.

Introduction: The Fischer-Speier Esterification and Beyond

The synthesis of benzoate esters from benzoic acid and an alcohol is a classic equilibrium-controlled reaction, famously catalyzed by acids in what is known as the Fischer-Speier esterification.[1][2] The fundamental principle involves the protonation of the carboxylic acid, enhancing its electrophilicity to facilitate nucleophilic attack by the alcohol.[3][4][5] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[1][6]

While traditional homogeneous acid catalysts are effective, their use presents challenges related to corrosion, difficult separation from the reaction mixture, and environmental concerns.[7][8] This has driven the development of heterogeneous solid acid catalysts and enzymatic methods, which offer advantages in terms of reusability, reduced waste, and milder reaction conditions. This guide will objectively compare the performance of these three major classes of catalysts.

Homogeneous Acid Catalysts: The Workhorse of Esterification

Homogeneous acid catalysts, such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are widely used due to their low cost and high activity.[7] They operate by protonating the carbonyl oxygen of benzoic acid, thereby activating it for nucleophilic attack by the alcohol.

Mechanism of Action

The mechanism of Fischer esterification is a well-established sequence of proton transfer and nucleophilic addition-elimination steps.[3][4][5]

Fischer_Esterification BenzoicAcid Benzoic Acid ProtonatedAcid Protonated Benzoic Acid (Activated) BenzoicAcid->ProtonatedAcid + H⁺ (from Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + R'OH (Alcohol) ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer WaterLoss Ester + H₂O ProtonatedIntermediate->WaterLoss - H₂O, - H⁺ Protocol_1 Start Start Mix Mix Benzoic Acid and Methanol in a round-bottom flask Start->Mix AddAcid Slowly add concentrated H₂SO₄ (Catalyst) Mix->AddAcid Reflux Reflux the mixture for 45-60 minutes AddAcid->Reflux Workup Cool and perform aqueous workup (Water, Dichloromethane, NaHCO₃ wash) Reflux->Workup Isolate Isolate Methyl Benzoate (Dry and evaporate solvent) Workup->Isolate End End Isolate->End

Caption: Workflow for Homogeneous Catalyzed Esterification.

Methodology:

  • In a 100-mL round-bottomed flask, combine 6.1 g of benzoic acid and 20 mL of methanol. [6]2. Carefully add 2 mL of concentrated sulfuric acid to the mixture while swirling. [6]3. Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes. [6]4. After cooling, transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extract the product with dichloromethane (40 mL).

  • Wash the organic layer sequentially with 25 mL of water and 25 mL of 0.6 M sodium bicarbonate solution (caution: foaming may occur). [6]7. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain methyl benzoate. [2]

Protocol 2: Heterogeneous Catalysis - Esterification using a Zr/Ti Solid Acid Catalyst

This protocol demonstrates the use of a reusable solid acid catalyst. [7][9] Methodology:

  • In a reaction flask, place benzoic acid (1.0 mmol), methanol (10 mL), and the Zr/Ti solid acid catalyst (e.g., 50 mg). [9]2. Reflux the mixture with stirring for the desired reaction time (e.g., 6-12 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and separate the catalyst by simple filtration. [9]4. The catalyst can be washed with a solvent, dried, and reused for subsequent reactions. [9]5. Evaporate the solvent from the filtrate to obtain the crude methyl benzoate, which can be further purified if necessary.

Protocol 3: Enzymatic Synthesis of Benzyl Benzoate

This protocol illustrates a biocatalytic approach using an immobilized lipase. [10][11] Methodology:

  • To a vial, add benzyl alcohol (1 mmol), benzoic anhydride (0.5 mmol, as it provides two acyl groups), and an appropriate solvent (e.g., toluene).

  • Add the immobilized lipase (e.g., Novozym 435, 10-20 mg).

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60°C) for 24-48 hours.

  • Monitor the conversion of the starting materials to benzyl benzoate using HPLC or GC.

  • After the reaction, filter off the enzyme (which can be washed and reused).

  • Remove the solvent from the filtrate under reduced pressure to yield the product.

Conclusion and Recommendations

The optimal choice of catalyst for benzoate esterification is highly dependent on the specific requirements of the synthesis.

  • Homogeneous acid catalysts like sulfuric acid are ideal for large-scale production where cost is a primary driver and the infrastructure for handling corrosive materials and managing waste streams is in place. They offer high reaction rates and yields.

  • Heterogeneous solid acid catalysts are the preferred choice for applications prioritizing sustainability, process simplification, and catalyst reusability. While their initial cost may be higher, the long-term operational and environmental benefits are significant. They are particularly well-suited for continuous flow processes.

  • Enzymatic catalysts excel in the synthesis of high-value benzoates, especially when dealing with thermally sensitive or complex molecules. Their high selectivity can reduce the formation of byproducts, simplifying purification. The mild reaction conditions also contribute to a more sustainable process.

By understanding the distinct advantages and operational parameters of each catalytic system, researchers and drug development professionals can make informed decisions to optimize the synthesis of benzoate esters for their specific needs.

References

  • Roberts, J. D., & Urey, H. C. (1948). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society, 70(3), 880-882. [Link]

  • Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. (2020). ResearchGate. [Link]

  • Lamare, S., & Legoy, M. D. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and bioengineering, 60(3), 356–361. [Link]

  • Lab5 procedure esterification. (n.d.). University of Colorado Boulder. [Link]

  • Ascham, A., Tang, Q., Fairlamb, I. J. S., & Grogan, G. (2018). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Organic & Biomolecular Chemistry, 16(40), 7343-7347. [Link]

  • Lamare, S., & Legoy, M. D. (1995). Synthesis of benzoates by enzymatic catalysis in heterogenous medium. ORKG Ask. [Link]

  • Esterification of benzoic acid to methyl benzoate. (n.d.). University of Massachusetts Lowell. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. [Link]

  • Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. [Link]

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  • Experiment : Esterification: The Synthesis of Methyl Benzoate. (n.d.). Science Learning Center. [Link]

  • Researches on the Influence of Catalytic Agents in Ester Formation. The Esterification of Benzoic Acid with Certain Chlorides. (1902). ProQuest. [Link]

  • Wang, H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Wang, H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ProQuest. [Link]

  • Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014, April 23). YouTube. [Link]

  • (a) Schemes of enzymatic synthesis for benzyl benzoate, (b,c) formed... (n.d.). ResearchGate. [Link]

  • Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • Wang, H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). Semantic Scholar. [Link]

  • 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]

  • Jeyamalar, J. I., et al. (2018). Esterification of Benzoic Acid Over Zinc Incorporated Solid Acid Catalyst. ResearchGate. [Link]

  • Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023, April 5). YouTube. [Link]

  • Continuous process for preparing benzoic acid esters. (2001).
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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 3-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the responsible handling of reactive chemical intermediates is paramount. Methyl 3-(2-bromoacetyl)benzoate, a versatile α-bromo ketone, is a valuable building block in organic synthesis.[1] However, its utility is matched by its potential hazards, necessitating a comprehensive understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through scientific integrity.

Hazard Assessment: Understanding the Reactivity of an α-Bromo Ketone

This compound is a solid substance whose primary hazard stems from its classification as a corrosive material.[2] The presence of the α-bromo ketone functional group makes it a potent electrophile and lachrymator, capable of reacting with nucleophiles such as water, amines, and thiols. This reactivity is the basis for its synthetic utility but also underlies its hazardous nature.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[2]

  • Irritant: May cause respiratory irritation.[3]

  • Harmful if Swallowed: Poses a significant toxicity risk upon ingestion.[3]

The GHS pictograms associated with this chemical clearly indicate its corrosive nature (GHS05).[2] It is imperative to handle this compound with the utmost care to prevent any direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each item.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Offers chemical resistance to halogenated organic compounds. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Body Protection Chemical-resistant lab coat (fully buttoned) and chemical-resistant apronProtects the torso and limbs from accidental spills. The lab coat should be made of a non-flammable material.
Footwear Closed-toe, chemical-resistant shoesEnsures protection from spills that may reach the floor.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of any dust or vapors.
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat & Apron Don2 2. Face Shield & Goggles Don1->Don2 Don3 3. Gloves (Outer) Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Gloves (Inner) Doff4->Doff5

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation:

  • Designated Area: All handling of this compound must occur within a designated area inside a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.

  • Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid hazardous waste.

Handling the Solid:

  • Weighing: Tare a sealed container on the balance. Inside the fume hood, carefully transfer the required amount of this compound to the container and seal it.

  • Dissolving: If the experimental procedure requires a solution, add the solvent to the sealed container within the fume hood. Use a magnetic stirrer for dissolution to avoid creating dust.

Reaction Quenching and Work-up:

  • Quenching: Be aware that quenching the reaction may be exothermic. Cool the reaction vessel in an ice bath before slowly adding the quenching agent.

  • Extraction and Washing: Perform all liquid-liquid extractions and washes within the fume hood.

Emergency Procedures: Responding to Incidents

In the event of an emergency, a swift and correct response is crucial.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Isolate: Prevent the spread of the spill by using absorbent materials from a spill kit. Do not use water on a spill of bromoacetyl compounds.[4]

  • Neutralize and Collect: For small spills, carefully cover with an inert absorbent material like vermiculite or sand. Once absorbed, use non-sparking tools to collect the material into a labeled hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.[4]

Spill_Response Evacuate Evacuate Area Isolate Isolate Spill Evacuate->Isolate Neutralize Neutralize & Collect Isolate->Neutralize Decontaminate Decontaminate Area Neutralize->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Unused this compound and any contaminated disposable materials (gloves, weigh boats, absorbent pads) must be collected in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a separate, labeled container for halogenated organic liquid waste.

Decontamination of Glassware:

  • Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. This rinse solvent must be collected as hazardous waste.

  • Neutralization: Prepare a 5% sodium bicarbonate solution. Rinse the glassware thoroughly with this solution to neutralize any remaining reactive compound.[4] This rinse can then be disposed of down the drain with copious amounts of water, provided local regulations permit.

  • Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors. This commitment to safety not only protects individuals but also fosters a culture of responsibility within the scientific community.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 3-Bromo-2-oxocyclohexanecarboxamide.
  • Benchchem. (n.d.). Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet.
  • Indagoo Research Chemicals. (2025, November 9). Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.